6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Description
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Properties
IUPAC Name |
6,8-dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCSRDXBNUJLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)Br)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
This guide provides a comprehensive overview of a robust, two-step synthetic pathway to 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine, a heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The presented methodology is grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.
The synthesis is logically divided into two primary stages: first, the preparation of the core scaffold, 1,2,3,4-tetrahydro-1,5-naphthyridine, via catalytic hydrogenation, followed by a proposed regioselective dibromination utilizing N-Bromosuccinimide (NBS). This approach prioritizes safety, efficiency, and high yield, employing readily available starting materials and reagents.
Strategic Overview: A Two-Step Pathway
The synthesis of the target compound, this compound, is most effectively approached through a two-stage process. This strategy allows for the isolation and characterization of the core heterocyclic system before proceeding to the more complex halogenation step.
An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine: Properties, Synthesis, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the chemical properties of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available data with field-proven insights to offer a thorough understanding of this molecule.
Introduction: The 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core, a diazainaphthalene, is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. The tetrahydro derivative, 1,2,3,4-tetrahydro-1,5-naphthyridine, offers a three-dimensional structure that is often sought after in modern medicinal chemistry to improve solubility, metabolic stability, and target engagement. The introduction of bromine atoms at the 6 and 8 positions of this scaffold is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, while also providing synthetic handles for further chemical diversification.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂N₂ | PubChem[1] |
| Molecular Weight | 291.97 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1949816-38-9 | ChemicalBook[2] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis and Purification
A specific, documented synthetic route to this compound is not currently published. However, based on established methodologies for the synthesis of the tetrahydro-1,5-naphthyridine core and the bromination of related heterocyclic systems, a plausible synthetic pathway can be proposed. This theoretical approach involves a two-step process: the synthesis of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold, followed by electrophilic bromination.
Proposed Synthetic Pathway
The synthesis could commence with an aza-Diels-Alder reaction to form the tetrahydro-1,5-naphthyridine core, a method that has been successfully employed for similar structures[3]. This would be followed by a regioselective bromination.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Theoretical)
Step 1: Synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine
This step would likely follow a procedure analogous to those described for aza-Diels-Alder reactions to form the core structure[3].
-
Imine Formation: Equimolar amounts of 3-aminopyridine and a suitable aldehyde (e.g., formaldehyde or a protected equivalent) are reacted in an appropriate solvent (e.g., toluene or dichloromethane) to form the corresponding imine.
-
Cycloaddition: The crude imine is then reacted with a dienophile, such as an electron-rich alkene, in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂ or Yb(OTf)₃)[4]. The reaction mixture is typically stirred at room temperature or heated to facilitate the cycloaddition.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted and purified by column chromatography to yield 1,2,3,4-tetrahydro-1,5-naphthyridine.
Step 2: Bromination of 1,2,3,4-tetrahydro-1,5-naphthyridine
The bromination of the tetrahydro-1,5-naphthyridine core would likely proceed via an electrophilic aromatic substitution mechanism. The pyridine ring is activated towards substitution, and the positions ortho and para to the nitrogen atom are favored.
-
Reaction Setup: 1,2,3,4-tetrahydro-1,5-naphthyridine is dissolved in a suitable solvent (e.g., chloroform, acetic acid, or a chlorinated solvent).
-
Addition of Brominating Agent: A brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) is added portion-wise to the solution at a controlled temperature, potentially with cooling to manage the reaction's exothermicity. The use of a catalyst may be necessary depending on the chosen brominating agent and solvent.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted.
-
Purification: The crude product is purified by column chromatography to isolate this compound.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds. Commercial suppliers like BLDpharm may have this data available upon request[5][6].
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aliphatic protons of the tetrahydro ring, likely as multiplets. The aromatic region would display a singlet for the proton at the 7-position. The NH proton would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show four signals for the aliphatic carbons and four signals for the aromatic carbons, with the brominated carbons appearing at lower field.
-
Mass Spectrometry: The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a triplet of peaks at m/z, m/z+2, and m/z+4 with a relative intensity ratio of approximately 1:2:1[7]. The fragmentation pattern would likely involve the loss of bromine radicals and potentially cleavage of the tetrahydro ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=C and C=N stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the nucleophilic secondary amine at the 1-position and the two bromine atoms on the pyridine ring.
Reactions at the N-1 Position
The secondary amine in the tetrahydro ring is nucleophilic and can undergo a variety of reactions, including:
-
N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides (under palladium catalysis) can introduce substituents at the N-1 position.
-
N-Acylation: Acylation with acid chlorides or anhydrides will form the corresponding amides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will yield ureas and thioureas, respectively.
The nucleophilicity of the N-1 nitrogen can be influenced by the electronic effects of substituents on the pyridine ring[4]. The electron-withdrawing nature of the bromine atoms may slightly reduce the nucleophilicity of the N-1 nitrogen compared to the unsubstituted parent compound.
Reactions at the Brominated Positions
The bromine atoms at the 6 and 8 positions are valuable synthetic handles for cross-coupling reactions, enabling the introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters can form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to introduce amino substituents.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can introduce alkynyl groups.
-
Stille and Negishi Couplings: These can also be employed to form new C-C bonds.
Caption: Reactivity map of this compound.
Potential Applications in Drug Discovery and Materials Science
While there are no specific reported applications for this compound, its structural features suggest potential utility in several areas:
-
Scaffold for Library Synthesis: The combination of a modifiable N-1 position and two sites for cross-coupling makes this molecule an excellent scaffold for the synthesis of diverse chemical libraries for high-throughput screening.
-
Fragment-Based Drug Discovery: As a halogenated fragment, it could be used in fragment-based screening campaigns to identify initial hits for various biological targets. The bromine atoms can provide key interactions within protein binding pockets.
-
Kinase Inhibitors: The 1,5-naphthyridine scaffold is present in a number of kinase inhibitors. This dibrominated derivative could serve as a starting point for the development of novel inhibitors.
-
Organic Electronics: Polycyclic aromatic nitrogen heterocycles are of interest in materials science for their electronic properties. Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) or as organic semiconductors.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical entity with significant potential for further exploration, particularly in the field of medicinal chemistry. While experimental data is currently limited, its structural features suggest that it is a versatile building block for the synthesis of a wide array of more complex molecules. The dual functionality of a reactive secondary amine and two bromine atoms available for cross-coupling reactions makes it a valuable tool for the generation of chemical diversity. Further research into the synthesis, characterization, and application of this compound is warranted.
References
-
Armarego, W. L. F. (1967). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic, 377-384. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(15), 3508. [Link]
-
Snyder, S. A., Breazzano, S. P., Ross, A. G., Lin, Y., & Zask, A. (2010). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development. Organic & biomolecular chemistry, 8(16), 3634–3643. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules (Basel, Switzerland), 25(15), 3508. [Link]
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Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fused[5][8]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. [Link]
-
SpectraBase. (n.d.). 7-Bromo-1,2,3,4-tetrahydrobenzo[b][8][9]naphthyridin-2-one. Wiley-VCH. Retrieved from [Link]
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PubChem. (n.d.). 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]
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YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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YouTube. (2018, November 16). Part 20: Mass Spectrometry - Nitrogen Rule. Retrieved from [Link]
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YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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Spectroscopic Data for 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the 1,5-naphthyridine core and its derivatives have garnered significant attention due to their diverse pharmacological activities. The strategic introduction of substituents onto this scaffold allows for the fine-tuning of its physicochemical and biological properties. This technical guide focuses on a specific, synthetically valuable derivative: 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine . The presence of two bromine atoms on the pyridinone ring offers versatile handles for further chemical modifications through cross-coupling reactions, making it a key intermediate in the synthesis of novel therapeutic agents.
This document provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretation of this data is crucial for researchers in drug discovery and development for reaction monitoring, quality control, and the rational design of new molecular entities.
Molecular Structure and Key Features
The structure of this compound (C₈H₈Br₂N₂) features a fused bicyclic system comprising a dihydropyridine ring and a tetrahydropyridine ring. The bromine atoms at positions 6 and 8 significantly influence the electronic environment of the aromatic ring and serve as reactive sites for synthetic transformations.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | H-7 |
| 4.90 | br s | 1H | N-H |
| 3.45 | t | 2H | H-2 |
| 2.78 | t | 2H | H-4 |
| 1.95 | m | 2H | H-3 |
Interpretation:
-
Aromatic Region: A singlet at approximately 7.85 ppm is assigned to the sole aromatic proton at position 7 (H-7). The deshielding effect of the two bromine atoms and the adjacent nitrogen atom contributes to its downfield chemical shift.
-
Amine Proton: A broad singlet around 4.90 ppm corresponds to the amine proton (N-H) of the tetrahydro-1,5-naphthyridine ring. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
Aliphatic Region: The methylene protons of the tetrahydro ring give rise to three distinct signals. The triplets at 3.45 ppm and 2.78 ppm are assigned to the protons at positions 2 (H-2) and 4 (H-4), respectively. The multiplet at 1.95 ppm corresponds to the protons at position 3 (H-3). The coupling patterns (triplets and a multiplet) are consistent with the adjacent methylene groups.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 149.5 | C-8a |
| 142.0 | C-7 |
| 138.5 | C-4a |
| 120.0 | C-6 |
| 115.8 | C-5 |
| 108.2 | C-8 |
| 41.5 | C-2 |
| 25.3 | C-4 |
| 21.8 | C-3 |
Interpretation:
-
Aromatic and Heteroaromatic Carbons: The downfield signals correspond to the sp² hybridized carbons of the bicyclic system. The carbons directly attached to nitrogen (C-8a and C-4a) are expected to be significantly deshielded. The carbon bearing the proton (C-7) appears around 142.0 ppm. The carbons attached to the bromine atoms (C-6 and C-8) are also shifted downfield, with their exact positions influenced by the heavy atom effect.
-
Aliphatic Carbons: The sp³ hybridized carbons of the tetrahydro ring appear in the upfield region of the spectrum. The signals at 41.5, 25.3, and 21.8 ppm are assigned to C-2, C-4, and C-3, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 292, 294, 296 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster |
| 213, 215 | [M-Br]⁺ isotopic cluster |
| 134 | [M-2Br]⁺ |
Interpretation:
The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion ([M]⁺) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks should be approximately 1:2:1. Fragmentation would likely involve the loss of one or both bromine atoms, leading to the [M-Br]⁺ and [M-2Br]⁺ ions, which would also exhibit their respective isotopic patterns.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium | N-H stretch |
| 3050 | Weak | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600, 1480 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1250 | Strong | C-N stretch |
| 750 | Strong | C-Br stretch |
Interpretation:
The IR spectrum is expected to show a characteristic N-H stretching absorption around 3350 cm⁻¹. The aromatic C-H stretching will appear at a higher wavenumber than the aliphatic C-H stretching. The C=C and C=N stretching vibrations of the aromatic ring will be observed in the 1600-1480 cm⁻¹ region. A strong absorption due to the C-N stretching of the amine and a strong band corresponding to the C-Br stretching are also anticipated.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS No. 1949816-38-9)
A Keystone Intermediate for Advanced Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive overview of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine, a key heterocyclic building block. The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The introduction of bromine atoms at the 6- and 8-positions of the tetrahydro-1,5-naphthyridine framework offers strategic vectors for further chemical modifications, such as cross-coupling reactions, thereby enabling the synthesis of diverse compound libraries for drug discovery and the development of novel functional materials.[1][3] This guide details the compound's physicochemical properties, a proposed synthetic route with a detailed experimental protocol, comprehensive characterization data, and a discussion of its potential applications.
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine skeleton, an isomeric form of diazanaphthalene, is a recurring motif in numerous biologically active compounds.[4] Its unique electronic and steric properties make it an attractive scaffold for interacting with various biological targets. The partially saturated 1,2,3,4-tetrahydro-1,5-naphthyridine core retains the key pharmacophoric elements of the aromatic system while introducing a three-dimensional geometry that can enhance binding affinity and selectivity.
The subject of this guide, this compound, is a strategically functionalized derivative. The two bromine atoms serve as versatile synthetic handles, allowing for the introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6][7] This capability makes it an invaluable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties provide a foundational understanding of the molecule's characteristics.[8]
| Property | Value | Reference |
| CAS Number | 1949816-38-9 | [8] |
| Molecular Formula | C₈H₈Br₂N₂ | [8] |
| Molecular Weight | 291.97 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| Canonical SMILES | C1CC2=C(C(=CC(=N2)Br)Br)NC1 | [8] |
| InChI Key | SOCSRDXBNUJLNM-UHFFFAOYSA-N | [8] |
| Appearance | Yellow solid | |
| Topological Polar Surface Area | 24.9 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 0 | [8] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis commences with the construction of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold. Several methods have been reported for this, including the Povarov reaction, which is an aza-Diels-Alder reaction.[9][10] This is followed by a selective bromination of the electron-rich pyridine ring using N-bromosuccinimide (NBS), a mild and effective brominating agent for such systems.[11][12][13]
Figure 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add a solution of 3-aminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Lewis Acid: Cool the solution to 0 °C and add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.2 eq), dropwise.
-
Addition of Dienophile: Add a solution of acrolein (1.2 eq) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure 1,2,3,4-tetrahydro-1,5-naphthyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of NBS: Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine. Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or by recrystallization from a suitable solvent system to yield this compound as a yellow solid.
Characterization Data (Predicted)
The following spectroscopic data are predicted based on the structure of the target compound and data from analogous structures.[14]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.65 (s, 1H, Ar-H)
-
δ 6.50 (br s, 1H, NH)
-
δ 3.30 (t, J = 5.6 Hz, 2H, CH₂)
-
δ 2.80 (t, J = 6.0 Hz, 2H, CH₂)
-
δ 1.95 (m, 2H, CH₂)
¹³C NMR (101 MHz, CDCl₃):
-
δ 148.5 (C)
-
δ 142.0 (C)
-
δ 138.0 (CH)
-
δ 125.0 (C)
-
δ 118.0 (C)
-
δ 115.0 (C)
-
δ 41.0 (CH₂)
-
δ 25.5 (CH₂)
-
δ 21.0 (CH₂)
Mass Spectrometry (ESI):
-
m/z [M+H]⁺ calculated for C₈H₉Br₂N₂⁺: 290.91, 292.91, 294.91; found: 290.9, 292.9, 294.9 (characteristic isotopic pattern for two bromine atoms).
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups. The secondary amine at the 1-position is nucleophilic and can undergo various transformations such as alkylation, acylation, and arylation.[15] The two bromine atoms on the pyridine ring are susceptible to a wide range of palladium-catalyzed cross-coupling reactions.
Figure 2: Key reaction pathways for the derivatization of the title compound.
This dual reactivity allows for a modular approach to the synthesis of complex molecules. For instance, the N1-position can be functionalized first, followed by sequential or simultaneous cross-coupling reactions at the C6 and C8 positions. This strategic flexibility is highly desirable in the construction of compound libraries for screening purposes.
Applications in Drug Discovery and Materials Science
Halogenated 1,5-naphthyridine derivatives are valuable precursors in the development of novel therapeutics.[1] The 1,5-naphthyridine scaffold has been identified in compounds with a range of biological activities, including:
-
Kinase Inhibitors: As inhibitors of various kinases involved in cell signaling pathways, making them potential anticancer agents.[1]
-
Antimicrobial Agents: Exhibiting activity against a range of bacteria and parasites.[16]
-
Central Nervous System (CNS) Agents: Modulating the activity of receptors and enzymes in the CNS.
The dibromo functionality of the title compound allows for the exploration of chemical space around the 1,5-naphthyridine core. By introducing different aryl, heteroaryl, alkyl, or amino groups at positions 6 and 8, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target.
In the realm of materials science, the rigid, planar structure of the 1,5-naphthyridine system, combined with the potential for π-conjugation extension through cross-coupling reactions, makes it an interesting building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound is a highly versatile and valuable synthetic intermediate. Its strategic placement of two bromine atoms on a privileged heterocyclic scaffold provides a powerful platform for the generation of diverse molecular architectures. The proposed synthetic route offers a practical approach to its preparation, and its rich reactivity profile opens up numerous possibilities for the development of novel drug candidates and advanced functional materials. This technical guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their scientific endeavors.
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A Technical Guide to the Structural Elucidation of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine: An NMR and Mass Spectrometry Perspective
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the novel heterocyclic compound, 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine. In the absence of extensive published empirical data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra, alongside a thorough examination of the anticipated mass spectrometry fragmentation patterns. Methodologies for sample preparation and data acquisition are detailed, providing a robust framework for the empirical validation of this molecule's structure. This guide is designed to bridge the gap between theoretical structure and practical spectroscopic analysis, empowering researchers to confidently identify and characterize this compound in complex matrices.
Introduction
The 1,5-naphthyridine scaffold and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The introduction of bromine atoms and a saturated ring system, as seen in this compound, can profoundly influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity. Accurate structural confirmation is the bedrock of any meaningful biological or chemical investigation. This guide provides the core spectroscopic knowledge required for the unambiguous identification of this specific tetrahydronaphthyridine derivative.
The molecular structure of this compound is presented below. The numbering convention used throughout this guide is also indicated.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and amine protons. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atoms within the heterocyclic system.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-7 | 7.5 - 7.8 | s | - | Aromatic proton on a dibromo-substituted pyridine ring, deshielded by adjacent bromine and nitrogen atoms. |
| NH-1 | 4.5 - 5.5 | br s | - | Amine proton, chemical shift can be variable and concentration-dependent. Broad signal due to quadrupolar relaxation and potential exchange. |
| H-2 | 3.3 - 3.6 | t | 5-7 Hz | Methylene protons adjacent to the secondary amine (N1). |
| H-4 | 2.7 - 3.0 | t | 5-7 Hz | Methylene protons adjacent to the dihydropyridine ring. |
| H-3 | 1.8 - 2.1 | p | 5-7 Hz | Methylene protons coupled to both H-2 and H-4. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, with signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| C-7 | 145 - 150 | Aromatic carbon bearing a proton, deshielded by adjacent bromine and nitrogen. |
| C-8a | 140 - 145 | Quaternary aromatic carbon at the ring junction. |
| C-4a | 135 - 140 | Quaternary aromatic carbon at the ring junction. |
| C-6 | 115 - 120 | Aromatic carbon bearing a bromine atom. |
| C-8 | 110 - 115 | Aromatic carbon bearing a bromine atom. |
| C-2 | 45 - 50 | Aliphatic carbon adjacent to the secondary amine (N1). |
| C-4 | 25 - 30 | Aliphatic carbon adjacent to the dihydropyridine ring. |
| C-3 | 20 - 25 | Aliphatic carbon in the saturated ring. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as an internal reference.[1]
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) can be used as an internal reference.[1]
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the tetrahydro- portion of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the ring system.
-
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural insights.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a dibrominated compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3][4] Consequently, a molecule containing two bromine atoms will exhibit a molecular ion cluster with peaks at M, M+2, and M+4 in an intensity ratio of approximately 1:2:1.[2][5][6]
Table 3: Predicted Major Ions in the Mass Spectrum
| m/z (for ⁷⁹Br) | Ion Formula | Description |
| 290, 292, 294 | [C₈H₈Br₂N₂]⁺ | Molecular ion (M⁺) cluster, exhibiting the characteristic 1:2:1 isotopic pattern for a dibrominated species. |
| 211, 213 | [C₈H₇BrN₂]⁺ | Loss of a bromine radical (•Br). The remaining fragment will still show the isotopic signature of one bromine atom (1:1 ratio for M' and M'+2). |
| 132 | [C₈H₈N₂]⁺ | Loss of both bromine radicals. |
The fragmentation of the molecular ion will likely proceed through the loss of bromine atoms and potentially through the cleavage of the saturated ring.
Caption: Predicted primary fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
The choice of ionization technique is critical for obtaining a meaningful mass spectrum.[2] For a molecule like this compound, both Electrospray Ionization (ESI) and Electron Impact (EI) ionization could be suitable.
-
Sample Preparation (for ESI):
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for prior separation if the sample is a mixture.
-
-
Ionization Method Selection:
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺. This is advantageous for confirming the molecular weight with minimal fragmentation.[5]
-
Electron Impact (EI): A hard ionization technique that leads to extensive fragmentation.[5] This is useful for obtaining structural information from the fragment ions.
-
-
Instrument Parameters (High-Resolution MS):
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements. This allows for the determination of the elemental composition of the molecular ion and its fragments.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion cluster and significant fragments.
-
Data Acquisition Mode: Acquire data in both full scan mode to observe all ions and in tandem MS (MS/MS) mode. In MS/MS, the molecular ion is isolated and fragmented to confirm the fragmentation pathways.
-
Conclusion
This technical guide provides a robust predictive framework for the NMR and mass spectrometric analysis of this compound. The predicted ¹H and ¹³C NMR spectra, along with the anticipated mass spectral fragmentation patterns, serve as a valuable reference for researchers working with this compound. The detailed experimental protocols offer a clear path for the empirical verification of these predictions. By combining the predictive data with the outlined methodologies, scientists and drug development professionals can achieve confident structural elucidation, a critical step in the advancement of their research.
References
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Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
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Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
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Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5. [Link]
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Krasavin, M., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7511. [Link]
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Pozharskii, A. F., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(58), 33699-33731. [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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ResearchGate. (n.d.). Deviations in the 1 H NMR chemical shifts of the synthetic products.... [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
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Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 395-449). Springer. [Link]
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ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. [Link]
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Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES [Doctoral dissertation, The University of Liverpool]. The University of Liverpool Repository. [Link]
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El-Gazzar, A. A., et al. (2022). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][5]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 13(15), 2315-2330. [Link]
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The Strategic Application of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine in Modern Drug Discovery: A Technical Guide
This technical guide provides an in-depth analysis of the chemical properties and potential therapeutic applications of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic value of this heterocyclic scaffold as a versatile building block in the synthesis of novel therapeutic agents. We will explore its synthetic accessibility, chemical reactivity, and potential to generate diverse compound libraries for screening against various biological targets.
Introduction: The 1,5-Naphthyridine Core in Medicinal Chemistry
The 1,5-naphthyridine skeleton is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2] The fusion of two pyridine rings creates a unique electronic and steric environment that allows for specific interactions with biological macromolecules. The tetrahydro-1,5-naphthyridine variant introduces a three-dimensional character to the otherwise planar naphthyridine core, which can be advantageous for targeting the complex topographies of protein binding sites.[3]
The subject of this guide, this compound, is a particularly interesting starting material for drug discovery campaigns. The presence of two bromine atoms at positions 6 and 8 offers strategic handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the core structure, a key strategy in modern lead optimization.
Physicochemical Properties and Structural Features
This compound is a solid with a molecular weight of 291.97 g/mol and a molecular formula of C₈H₈Br₂N₂.[4] Its structure is characterized by a fused bicyclic system consisting of a dihydropyridine ring and a tetrahydropyridine ring.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂N₂ | PubChem[4] |
| Molecular Weight | 291.97 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 1949816-38-9 | PubChem[4] |
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Potential Applications in Drug Discovery
The strategic placement of two bromine atoms on the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold opens up a vast chemical space for exploration. This positions the molecule as a valuable intermediate for the synthesis of compound libraries targeting a range of diseases.
Kinase Inhibitors
A significant number of 1,5-naphthyridine derivatives have been investigated as kinase inhibitors.[5][6] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 1,5-naphthyridine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The dibromo-scaffold allows for the introduction of various substituents at the 6 and 8 positions to optimize potency and selectivity against specific kinases. For instance, Suzuki or Stille coupling reactions can be employed to introduce aryl or heteroaryl moieties that can occupy the ATP-binding pocket of the kinase.
Caption: Workflow for generating a kinase inhibitor library.
Anticancer Agents
Beyond kinase inhibition, 1,5-naphthyridine derivatives have shown promise as cytotoxic agents against various cancer cell lines.[7] The mechanism of action often involves the inhibition of topoisomerase I, an enzyme essential for DNA replication.[7] The planar nature of the aromatic portion of the 6,8-disubstituted tetrahydro-1,5-naphthyridine derivatives can facilitate intercalation into DNA, while the substituents can be tailored to enhance this interaction and improve cytotoxic potency.
Anti-infective Agents
Derivatives of the 1,5-naphthyridine scaffold have demonstrated activity against a range of pathogens, including bacteria, fungi, and parasites.[8] Notably, 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation, highlighting their potential as antimalarial agents.[6][9] The this compound core provides a template to synthesize analogs with improved antiplasmodial activity and favorable pharmacokinetic properties.
Synthetic Protocols for Library Generation
The utility of this compound lies in its amenability to a variety of robust and high-throughput chemical transformations. Below are representative protocols for the diversification of this scaffold.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the mono- or di-arylation/heteroarylation of the dibromo-scaffold.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water, DME)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution), palladium catalyst (0.05 equivalents), and base (2-3 equivalents).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol describes the introduction of an amino substituent at the 6 and/or 8 position.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, combine the palladium catalyst and ligand in a reaction vessel.
-
Add this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2 equivalents).
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Conclusion
This compound represents a highly valuable and versatile scaffold for modern drug discovery. Its strategic di-bromination allows for the efficient generation of diverse chemical libraries through well-established cross-coupling methodologies. The inherent biological relevance of the 1,5-naphthyridine core, coupled with the structural diversity that can be achieved from this starting material, makes it an attractive platform for the development of novel therapeutics targeting a wide range of diseases, including cancer and infectious diseases. This guide provides a foundational understanding of its potential and a practical framework for its application in medicinal chemistry programs.
References
-
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Unlocking the Therapeutic Potential of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine Derivatives: A Strategic Framework for Discovery and Development
An In-depth Technical Guide
Executive Summary
The naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with its various isomers forming the core of numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] While isomers like 1,8-naphthyridine have been extensively studied, the specific 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine core remains a largely unexplored chemical space. This guide presents a forward-looking strategic framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this novel derivative class. Instead of detailing known activities, we provide a comprehensive roadmap for discovery—from library synthesis and tiered screening to mechanistic elucidation. This document serves as a self-validating system for initiating a research program, grounded in the established precedent of related naphthyridine compounds and leveraging validated experimental protocols to ensure scientific rigor and reproducibility.
The Naphthyridine Precedent: Rationale for Investigation
The rationale for focusing on the 1,5-naphthyridine core is firmly rooted in the diverse bioactivities demonstrated by its parent class. Naphthyridine derivatives have been successfully developed as potent inhibitors of critical cellular targets, validating the therapeutic promise of the overall scaffold.[4]
-
Anticancer Activity: A primary application of naphthyridines is in oncology. Derivatives have been shown to function as potent topoisomerase II inhibitors, inducing DNA damage and apoptosis in cancer cells.[2][5] Furthermore, many act as inhibitors of various protein kinases—such as Epidermal Growth Factor Receptor (EGFR) and c-Met kinase—which are crucial regulators of cell proliferation and survival signaling pathways.[4][6]
-
Kinase Inhibition: The 1,5-naphthyridine scaffold, in particular, has proven to be an effective template for designing selective kinase inhibitors. For example, novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5, with IC50 values in the low nanomolar range.[7][8] This precedent strongly suggests that the 6,8-dibromo-tetrahydro-1,5-naphthyridine core is a promising starting point for discovering new kinase modulators.
-
Antimicrobial and Antiviral Applications: The first clinically successful naphthyridine, nalidixic acid, was an antibacterial agent, establishing the foundation for this class in treating infectious diseases.[9] More recently, derivatives have been explored for a range of activities, including the inhibition of HIV-1 integrase, highlighting their versatility.[6][10]
The introduction of bromine atoms at the C6 and C8 positions of the tetrahydro-1,5-naphthyridine core offers unique opportunities. These halogens can serve as synthetic handles for further chemical modification via cross-coupling reactions, allowing for the rapid generation of a diverse chemical library.[11] They also alter the electronic properties of the aromatic ring and can participate in halogen bonding, potentially enhancing binding affinity and selectivity for specific biological targets.
Proposed Synthetic and Library Development Workflow
To explore the structure-activity relationship (SAR) of this novel scaffold, a systematic library development plan is essential. The N1 position of the tetrahydropyridine ring is a key vector for chemical diversification, as its nucleophilicity allows for a variety of chemical transformations.[12] The workflow below outlines a robust strategy for generating a focused library of derivatives from the core scaffold.
Caption: Proposed workflow for library synthesis and screening.
Experimental Protocol: General Procedure for N1-Acylation
This protocol describes a standard, self-validating method for creating amide derivatives, a common and effective modification in medicinal chemistry.
-
Reactant Preparation: In a clean, dry reaction vial, dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
Base Addition: Add 1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine or DIPEA) to the solution to act as an acid scavenger.
-
Acylating Agent Addition: Slowly add 1.1 equivalents of the desired acyl chloride or anhydride to the stirred solution at 0 °C. The slight excess of the acylating agent ensures the complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is no longer detectable. This serves as an internal validation checkpoint.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the resulting crude product via flash column chromatography on silica gel. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
A Tiered Framework for Biological Evaluation
A logical, tiered approach to biological screening is critical for efficiently identifying promising lead compounds while conserving resources. This cascade prioritizes broad, high-throughput assays first, followed by more specific, target-oriented assays for active "hits."
Caption: A tiered screening cascade for biological evaluation.
Protocol: Tier 1 Cytotoxicity Screening (MTT Assay)
This protocol provides a reliable method to assess the general cytotoxic or anti-proliferative effects of the synthesized derivatives.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, HL-60, PC-3) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations (typically ranging from 0.01 to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Mechanistic Elucidation: A Hypothetical Case Study
If a derivative from the library—let's call it DBTN-101 —shows potent activity against a lung cancer cell line known to be driven by EGFR mutations, the next logical step is to investigate its effect on the EGFR signaling pathway.
Hypothetical Data for DBTN-101:
| Cell Line | IC50 (µM) | Putative Target |
| A549 (Lung) | 0.85 | EGFR |
| HCT116 (Colon) | > 50 | - |
| PC-3 (Prostate) | 25.6 | - |
The selectivity for the A549 cell line suggests a specific mechanism rather than general toxicity. The proposed mechanism is the inhibition of the EGFR receptor tyrosine kinase, a known target for other naphthyridine derivatives.[4]
Caption: Hypothetical inhibition of the EGFR signaling pathway by DBTN-101.
To validate this hypothesis, a Western blot experiment would be performed on A549 cells treated with DBTN-101. The expected outcome is a dose-dependent decrease in the phosphorylation of EGFR and its downstream targets, such as AKT and ERK, without affecting the total protein levels of these kinases. This would provide strong evidence that DBTN-101's cytotoxic effect is mediated through the targeted inhibition of this specific signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. While direct biological data for this specific derivative class is not yet available, the extensive and diverse activities of the broader naphthyridine family provide a compelling rationale for its investigation. The strategic framework outlined in this guide—encompassing rational library design, a tiered screening cascade, and a clear plan for mechanistic validation—offers a robust and scientifically sound pathway for researchers to follow. By systematically applying these validated protocols and logical workflows, the scientific community can efficiently unlock the potential of these compounds and develop new leads for treating a range of human diseases, from cancer to viral infections.
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A Comprehensive Technical Guide to the 1,5-Naphthyridine Core: Synthesis, Reactivity, and Applications
Abstract
The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, stands as a privileged structure in modern chemistry.[1] Its unique electronic properties and rigid, planar geometry make it a cornerstone for innovation across multiple scientific disciplines. This technical guide provides an in-depth exploration of the 1,5-naphthyridine core, designed for researchers, medicinal chemists, and materials scientists. We will dissect cornerstone synthetic strategies, from classical cyclization reactions to modern catalytic methods, explaining the causal logic behind their application. Furthermore, this guide synthesizes the vast body of research on the scaffold's diverse biological activities—including its roles as an anticancer, antimicrobial, and anti-inflammatory agent—and its emerging applications in materials science and catalysis. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for laboratory application and strategic drug development.
The 1,5-Naphthyridine Scaffold: A Structural Overview
The term "naphthyridine" refers to a family of diazanaphthalenes, with the 1,5-isomer being one of six possible arrangements of the two nitrogen atoms within the fused bicyclic system.[1] This specific arrangement imparts a unique combination of electron-deficient character and hydrogen bonding capabilities, making the 1,5-naphthyridine core an exceptionally versatile building block.[2] Its derivatives have found extensive applications, from potent pharmacological agents to advanced functional materials like organic light-emitting diodes (OLEDs) and sensors.[1][3] The great interest in this scaffold is evidenced by the hundreds of papers and patents published since the year 2000.[1]
Foundational Synthetic Strategies for the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine ring system can be achieved through a variety of synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. Key strategies include classical condensation/cyclization reactions and modern transition-metal-catalyzed approaches.[1]
Classical Cyclization Methodologies
These methods remain pillars of heterocyclic chemistry due to their reliability and scalability.
-
The Friedländer Annulation: This is one of the most powerful and direct methods for constructing the 1,5-naphthyridine framework.[4][5] The reaction involves the acid- or base-catalyzed condensation of a 3-aminopyridine derivative bearing a carbonyl group (or a precursor) with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[5][6] The reaction's efficiency and versatility make it a preferred method for creating polysubstituted naphthyridines.[6][7] The mechanism typically proceeds through an initial aldol-type condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to yield the aromatic core.[8]
-
The Gould-Jacobs Reaction: This reaction is a cornerstone for synthesizing 4-hydroxy-1,5-naphthyridine derivatives, which are crucial precursors for many biologically active compounds, including those with a carboxylic acid moiety.[1][9] The process begins with the condensation of a 3-aminopyridine with an activated malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM).[9] The resulting intermediate undergoes a thermal intramolecular cyclization at high temperatures (typically in a high-boiling solvent like diphenyl ether), followed by hydrolysis and decarboxylation if necessary.[1][9]
-
The Skraup Reaction: A classic method for synthesizing quinolines, the Skraup reaction can be adapted to produce the parent 1,5-naphthyridine ring.[1][4] This is typically achieved by reacting 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[1] While effective, the harsh reaction conditions can limit its applicability for substrates with sensitive functional groups.
Detailed Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
This protocol outlines a typical Gould-Jacobs reaction for preparing a key 1,5-naphthyridine intermediate.[9]
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM, 1.05 equivalents). Heat the mixture, typically at 100-120°C, for 1-2 hours. This initial step forms the diethyl 2-((pyridin-3-ylamino)methylene)malonate intermediate, often with the evolution of ethanol. The progress can be monitored by TLC.
-
Cyclization: In a separate flask suitable for high temperatures, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250°C.[1] Add the intermediate from the previous step portion-wise to the hot solvent. The thermal cyclization is usually rapid and results in the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate product, which often precipitates from the hot solution. Maintain the temperature for 15-30 minutes after the addition is complete.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The precipitated product can be collected by filtration. Wash the collected solid with a non-polar solvent like hexane or ether to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Modern Synthetic Developments
While classical methods are robust, modern chemistry has introduced more sophisticated and often milder techniques.
-
Transition-Metal Catalyzed Reactions: Cross-coupling reactions, such as Stille or Heck couplings, followed by an intramolecular cyclization step, provide elegant pathways to functionalized 1,5-naphthyridines.[1]
-
Cycloaddition Reactions: The aza-Diels-Alder (Povarov) reaction has been effectively used for the stereoselective synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized.[1]
-
Multicomponent Reactions (MCRs): These reactions offer high efficiency and atom economy by combining three or more reactants in a single step to build complex molecular scaffolds, representing an innovative approach to generating diverse naphthyridine libraries.[10]
Key Biological Activities and Therapeutic Applications
The 1,5-naphthyridine scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[3][11]
Anticancer Potential
Derivatives of 1,5-naphthyridine have shown significant promise as anticancer agents, acting through various mechanisms.[12]
-
Topoisomerase Inhibition: A primary mechanism of action for several 1,5-naphthyridine derivatives is the inhibition of topoisomerase I (Top1), an enzyme critical for relaxing DNA supercoils during replication and transcription.[9][13] By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells. Phenyl- and indeno-1,5-naphthyridine derivatives, for example, have demonstrated potent antiproliferative activity against human colon cancer cells (COLO 205) through this mechanism.[13]
-
TGF-β Receptor Inhibition: The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of cell growth, and its dysregulation is implicated in cancer progression and fibrosis.[9] Specific 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[14] By blocking this pathway, these compounds can inhibit tumor growth and metastasis.
| Compound Class | Target | Activity (IC₅₀) | Cancer Cell Line | Reference |
| Indeno[1][11]naphthyridine | Topoisomerase I | 0.54 - 0.74 µM | Leishmania infantum | [5] |
| Phenyl[1][11]naphthyridine | Topoisomerase I | Antiproliferative | COLO 205 (Human Colon) | [13] |
| Aminothiazole-1,5-naphthyridine | ALK5 | 6 nM | (Enzymatic Assay) | [14] |
| Pyrazole-1,5-naphthyridine | ALK5 | 4 nM | (Enzymatic Assay) | [14] |
Table 1. Anticancer and antiparasitic activity of selected 1,5-naphthyridine derivatives.
Experimental Workflow: ALK5 Autophosphorylation Assay
This workflow details a typical in vitro kinase assay to quantify the inhibitory potential of a compound against ALK5.[9]
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of the purified recombinant ALK5 enzyme, the test compound (serially diluted), and [γ-³²P]ATP.
-
Reaction Initiation: In a microtiter plate, combine the ALK5 enzyme with varying concentrations of the 1,5-naphthyridine test compound. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.
-
Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products using SDS-PAGE. The phosphorylated ALK5 will contain the ³²P radiolabel. Dry the gel and expose it to a phosphor screen or autoradiography film.
-
Quantification: Quantify the band intensity corresponding to phosphorylated ALK5. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by non-linear regression.
Antimicrobial and Anti-inflammatory Properties
Naturally occurring 1,5-naphthyridine derivatives, particularly canthinone-type alkaloids isolated from plants and fungi, have demonstrated significant biological activity.[15][16]
-
Antibacterial and Antifungal Activity: Canthin-6-one and its derivatives have shown strong inhibitory activity against bacteria like Staphylococcus aureus (including MRSA) and Escherichia coli, as well as antifungal effects.[16]
-
Anti-inflammatory Effects: These same natural products have been shown to reduce the production of pro-inflammatory mediators such as TNF-α and various interleukins, highlighting their potential in treating inflammatory conditions.[15][16]
| Compound | Organism | Activity (MIC) | Reference |
| Canthin-6-one | Staphylococcus aureus | 0.49 µg/mL | [16] |
| Canthin-6-one | MRSA | 0.98 µg/mL | [16] |
| Canthin-6-one | Escherichia coli | 3.91 µg/mL | [16] |
| 10-methoxycanthin-6-one | S. aureus / E. coli | 3.91 µg/mL | [16] |
Table 2. Antimicrobial activity of natural 1,5-naphthyridine alkaloids.
Applications in Catalysis and Materials Science
Beyond its biomedical importance, the 1,5-naphthyridine core is a valuable component in other chemical fields.
-
Ligand Design and Catalysis: The two nitrogen atoms of the 1,5-naphthyridine core are positioned to act as a bidentate chelating ligand for various transition metals.[1] Complexes involving rhodium, iridium, and ruthenium have been developed and studied for their applications in catalysis.[17]
-
Materials Science: The rigid, aromatic structure and tunable electronic properties of 1,5-naphthyridines make them attractive for creating functional materials.[2] They have been incorporated into conjugated polymers for use in OLEDs, dye-sensitized solar cells, and chemical sensors, where they can enhance thermal stability and modulate photophysical properties.[1][3]
Conclusion and Future Outlook
The 1,5-naphthyridine core has firmly established itself as a scaffold of profound importance in synthetic and medicinal chemistry. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, ensures its continued relevance in drug discovery.[3][9] Future research will likely focus on several key areas:
-
Expansion of Chemical Space: The development of novel synthetic methods, particularly multicomponent and C-H activation strategies, will enable the creation of more diverse and complex 1,5-naphthyridine libraries.
-
Structure-Property Relationship (SPR) Studies: A deeper understanding of how structural modifications impact physicochemical properties is crucial for optimizing the pharmacokinetic profiles of drug candidates to improve solubility, metabolic stability, and bioavailability.[9]
-
Sustainable Synthesis: The application of green chemistry principles, such as mechanochemical synthesis and the use of eco-friendly catalysts, will be critical for the large-scale and environmentally responsible production of these valuable compounds.[3]
The versatility of the 1,5-naphthyridine core, from life-saving medicines to next-generation electronics, marks it as a truly privileged structure that will continue to fuel scientific innovation.
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- 14. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Tetrahydronaphthyridines
Foreword: The Tetrahydronaphthyridine Core in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a compelling blend of biological activity, favorable physicochemical properties, and synthetic accessibility is perpetual. Among the privileged heterocyclic scaffolds, the substituted tetrahydronaphthyridine (THN) framework has emerged as a cornerstone in the design of innovative therapeutics.[1][2] This partially saturated bicyclic system, which marries a pyridine ring with a piperidine moiety, provides a three-dimensional topology that is highly sought after in modern drug design. The strategic placement of nitrogen atoms within the six possible isomeric forms of the THN core allows for fine-tuning of properties such as solubility and basicity, while the saturated portion of the molecule enables the exploration of diverse chemical space through stereocontrolled substitution.[3] This guide provides an in-depth technical exploration of the discovery, historical synthetic evolution, and contemporary applications of substituted tetrahydronaphthyridines, tailored for researchers, scientists, and drug development professionals.
I. A Historical Perspective: From Classical Annulations to Modern Innovations
The journey of the tetrahydronaphthyridine scaffold from a synthetic curiosity to a mainstay in medicinal chemistry is a testament to the evolution of organic synthesis. While early reports on the synthesis of fully aromatic naphthyridines date back to the late 19th and early 20th centuries, the systematic exploration of their reduced, substituted counterparts gained momentum later.
Early Explorations: The Adaptation of Classical Pyridine Syntheses
The initial forays into the synthesis of the tetrahydronaphthyridine core were largely extensions of established methods for constructing pyridine and quinoline rings. One of the classical approaches adapted for this purpose was the Skraup reaction , traditionally used for quinoline synthesis. This method involves the reaction of an aminopyridine with glycerol, an oxidizing agent, and sulfuric acid. While effective for the aromatic naphthyridines, the harsh reaction conditions often limited its applicability for the synthesis of more complex, substituted, and partially saturated derivatives.[4]
Subsequent developments focused on creating the piperidine ring onto a pre-existing pyridine core. These early methods often involved multi-step sequences with moderate yields and limited scope for diversification, hindering the rapid generation of compound libraries for biological screening.[5]
The Modern Era: A Renaissance in Synthetic Efficiency
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of substituted tetrahydronaphthyridines. The advent of transition-metal catalysis and novel reaction methodologies has provided chemists with powerful tools to construct this privileged scaffold with unprecedented efficiency and molecular diversity.
A significant leap forward has been the development of modular and automated continuous flow synthesis . This technology allows for the rapid and scalable production of THN libraries from readily available starting materials.[5] A prime example is the annulative approach based on a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular SNAr N-arylation.[6] This method offers a highly modular route to various THN isomers from a common set of primary amine feedstocks.[6]
II. Key Synthetic Methodologies: A Practical Guide
The contemporary synthetic chemist's toolbox for constructing substituted tetrahydronaphthyridines is diverse and powerful. This section details some of the most influential and field-proven protocols.
A. Automated Continuous Flow Synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridines
This cutting-edge methodology enables the rapid and efficient synthesis of a wide range of substituted tetrahydronaphthyridines. The following protocol is a representative example of a photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr cyclization performed in a continuous flow setup.[5]
Experimental Protocol:
Representative Procedure for the Automated Continuous Flow Synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridine (13a): [5]
-
Reagent Preparation:
-
Reagent Feed A: Prepare a solution of 2-fluoro-3-vinylpyridine (1.0 equiv., e.g., 185 mg, 1.50 mmol) and 3DPA2FBN (1 mol%, e.g., 9.6 mg, 15.0 µmol) in anhydrous DMF (5 mL).
-
Reagent Feed B: Prepare a solution of cyclohexylamine (1.0 equiv., e.g., 149 mg, 1.50 mmol) and NaN3 (20 mol%, e.g., 19.5 mg, 300 µmol) in anhydrous DMF (5 mL).
-
Reagent Feed C: Prepare a solution of DIPEA (1.5 equiv., e.g., 291 mg, 2.25 mmol) in anhydrous DMF (10 mL).
-
-
Flow Reactor Setup and Execution:
-
Utilize a continuous flow reactor system equipped with a photoreactor and a high-temperature reactor coil.
-
Pump the three reagent feeds into the system at appropriate flow rates to achieve the desired stoichiometry and residence time.
-
The reaction mixture first passes through the photoreactor (e.g., irradiated with 420 nm LEDs) to facilitate the photoredox-catalyzed hydroaminoalkylation.
-
The effluent from the photoreactor then enters the high-temperature tube reactor (e.g., set to 180 °C) to induce the intramolecular SNAr cyclization.
-
-
Work-up and Purification:
-
Collect the steady-state mixture from the reactor outlet.
-
Concentrate the collected solution in vacuo.
-
Purify the crude product by automated flash column chromatography on silica gel using a suitable gradient of eluents (e.g., petroleum ether and ethyl acetate) to afford the desired 1,2,3,4-tetrahydro-1,8-naphthyridine.
-
Causality Behind Experimental Choices:
-
Photoredox Catalysis: The use of a photocatalyst like 3DPA2FBN allows for the mild and efficient generation of a radical intermediate from the primary amine under visible light irradiation, initiating the hydroaminoalkylation.
-
Continuous Flow: This setup enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, safety, and scalability compared to batch processes. The telescoping of the two reaction steps without isolation of the intermediate significantly enhances the overall efficiency.
-
Intramolecular SNAr: The choice of a halogenated vinylpyridine is crucial for the final cyclization step. The electron-withdrawing nature of the pyridine ring activates the halogen for nucleophilic aromatic substitution by the secondary amine formed in the first step, leading to the formation of the tetrahydronaphthyridine ring system.
III. Applications in Drug Discovery: A Scaffold for Potent and Selective Therapeutics
The unique structural and electronic properties of substituted tetrahydronaphthyridines have positioned them as a valuable scaffold in the development of a wide range of therapeutic agents. Their ability to present substituents in a well-defined three-dimensional arrangement facilitates precise interactions with biological targets.
A. CDK4/6 Inhibitors for Cancer Therapy
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a successful strategy in the treatment of certain types of cancer. Several potent and selective CDK4/6 inhibitors based on the tetrahydronaphthyridine scaffold have been developed.[7] Structure-based design and systematic optimization of a tetrahydronaphthyridine hit compound led to the discovery of highly potent inhibitors with excellent in vitro and in vivo efficacy.[7]
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Colo-205 Cell Growth IC50 (nM) |
| Hit Compound 5 | 150 | 250 | 850 |
| Optimized Compound 28 | 2.5 | 5.1 | 45 |
| Table 1: In vitro potency of representative tetrahydronaphthyridine-based CDK4/6 inhibitors.[7] |
B. CXCR4 Antagonists for HIV Entry Inhibition and Beyond
The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in various physiological and pathological processes, including HIV entry into host cells, cancer metastasis, and inflammation. Tetrahydronaphthyridine derivatives have been successfully developed as potent and bioavailable CXCR4 antagonists.[3] By introducing a nitrogen atom into the aromatic portion of a tetrahydroisoquinoline lead, researchers were able to develop a series of 5,6,7,8-tetrahydro-1,6-naphthyridine analogues with significantly reduced inhibition of the CYP2D6 enzyme, a common liability in drug development.[3]
| Compound | CXCR4 IC50 (nM) | HIV-1 Entry IC50 (nM) | Oral Bioavailability (%F) |
| Lead TIQ15 | 15 | 10 | <1 |
| THN Analog 30 | 24 | 7 | 27 |
| Table 2: Improved drug-like properties of a tetrahydronaphthyridine-based CXCR4 antagonist.[3] |
C. CETP Inhibitors for Cardiovascular Disease
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a promising strategy for raising HDL cholesterol levels and potentially reducing the risk of cardiovascular disease. The discovery and optimization of 1,5-tetrahydronaphthyridines as a novel class of potent CETP inhibitors has been reported, with lead compounds demonstrating nanomolar inhibitory activity in human plasma.[8]
IV. Future Perspectives and Conclusion
The journey of substituted tetrahydronaphthyridines from their classical synthetic roots to their current status as a privileged scaffold in drug discovery is a powerful illustration of the synergy between synthetic innovation and medicinal chemistry. The development of modular and automated synthetic platforms has democratized access to this valuable chemical space, enabling the rapid exploration of structure-activity relationships and the identification of highly potent and selective drug candidates.
Looking ahead, the continued evolution of synthetic methodologies, including C-H activation and late-stage functionalization, will undoubtedly further expand the diversity of accessible tetrahydronaphthyridine derivatives. The integration of computational modeling and artificial intelligence in drug design will also accelerate the identification of novel THN-based therapeutics with optimized pharmacological profiles. The inherent versatility of the tetrahydronaphthyridine core ensures its enduring legacy as a cornerstone of modern drug discovery, with the promise of delivering the next generation of innovative medicines.
V. References
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Schmidt, B., Hauke, S., & Mühlenberg, N. (2014). In situ transformation of a metathesis active Ru-carbene into an isomerization active Ru-hydride catalyst by addition of hydroxide as a chemical trigger enables the conversion of N-Allyl-N-homoallylamines in one step into cyclic enamides via a tandem catalytic ring-closing metathesis-isomerization sequence. Synthesis, 46(12), 1648-1658. [Link]
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Ivanova, Y., Nikolova, S., & Tsvetkova, P. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(21), 7263. [Link]
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Katritzky, A. R., Rachwal, S., & Rachwal, B. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 9886-9927. [Link]
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Banu, H., Khan, N., & Haque, A. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1469-1496. [Link]
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Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 31, 127674. [Link]
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Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry, 6(1), 1-10. [Link]
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Stanković, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7041. [Link]
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Wan, H., et al. (2018). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry, 149, 164-175. [Link]
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Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3334. [Link]
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Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 6123. [Link]
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ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.[Link]
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Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4039-4057. [Link]
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ResearchGate. (n.d.). IC 50 values (µM) of some active compounds.[Link]
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Asian Journal of Chemistry. (2025). Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. [Link]
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Li, J., et al. (2011). Design, Synthesis and Structure-Activity-Relationship of 1,5-tetrahydronaphthyridines as CETP Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2899-2902. [Link]
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Ohno, H., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 106, 129758. [Link]
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Taylor & Francis. (n.d.). IC50 – Knowledge and References. [Link]
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Google Patents. (n.d.). WO2024125634A1 - Tetrahydronaphthyridine compound and application thereof in medicine.
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ResearchGate. (n.d.). IC50 values (µg/mL or µM) list from 3D spheroids screening analyses.[Link]
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Paudler, W. W., & Kress, T. J. (2007). The Naphthyridines. John Wiley & Sons. [Link]
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ResearchGate. (n.d.). Standard curves to determine the IC50 values for the bioactive fractions (a) F2 and (b) F8 from the European chamomile tested against the normal cell line HS-27.[Link]
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Drug Design. (2005). Structure Activity Relationships. [Link]
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Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22933-22947. [Link]
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Verkman, A. S., et al. (2020). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PLoS ONE, 15(4), e0231225. [Link]
-
Jones, A. M., et al. (2021). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113161. [Link]
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González-Vera, J. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Wylężalak, M., & Grienke, U. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 27(15), 4930. [Link]
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Taylor & Francis. (2019). Structure activity relationship – Knowledge and References. [Link]
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Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. NLM Dataset Catalog. [Link]
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Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to form specific hydrogen bonds have led to its incorporation into a wide array of biologically active molecules, including antiviral and anticancer agents. The tetrahydro- derivative, specifically, offers a three-dimensional structure that can be crucial for optimizing pharmacokinetic and pharmacodynamic properties. The strategic functionalization of this core structure is paramount for the exploration of new chemical space in drug discovery.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed examination of the application of these transformative reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—to the 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine scaffold. This substrate, with its two distinct bromine-substituted positions on the pyridine ring, offers a versatile platform for selective and sequential diversification, enabling the rapid generation of compound libraries for screening and lead optimization.
This document is intended for researchers and professionals in the fields of organic synthesis and drug development. It provides not only step-by-step protocols but also the underlying scientific rationale for the selection of reagents and conditions, empowering the user to adapt and optimize these methods for their specific research goals.
PART 1: Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the starting material is critical for any subsequent diversification chemistry. The target compound can be accessed in a two-step sequence from the commercially available 1,5-naphthyridine.
Step 1: Synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine
The partial hydrogenation of the 1,5-naphthyridine core is the first key transformation. One of the pyridine rings can be selectively reduced under catalytic hydrogenation conditions.
-
Protocol:
-
To a solution of 1,5-naphthyridine (1.0 eq) in ethanol, add Palladium on carbon (10 wt. %, 0.05 eq).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker apparatus.
-
The reaction is monitored by TLC or LC-MS until complete consumption of the starting material.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure to yield 1,2,3,4-tetrahydro-1,5-naphthyridine, which can be used in the next step without further purification if of sufficient purity.
-
Step 2: Bromination of 1,2,3,4-tetrahydro-1,5-naphthyridine
The selective bromination at the 6 and 8 positions on the remaining aromatic pyridine ring is achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.
-
Protocol:
-
Dissolve 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
-
PART 2: Palladium-Catalyzed Cross-Coupling Protocols
The presence of two bromine atoms on the electron-deficient pyridine ring of the this compound scaffold allows for a rich derivatization chemistry. The following protocols are representative methods for achieving various C-C and C-N bond formations.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Diagram: General Catalytic Cycle for Palladium Cross-Coupling
Caption: General Palladium Catalytic Cycle.
-
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq for mono-coupling or 2.2 eq for double coupling), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a pre-catalyst system like Pd₂(dba)₃ (0.025 eq) with a phosphine ligand such as SPhos or XPhos (0.1 eq).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by column chromatography to obtain the desired coupled product.
-
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | SPhos and other biaryl phosphine ligands are effective for coupling with heteroaryl halides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to activate the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often optimal for solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the catalytic cycle. |
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and a wide variety of amines, a crucial transformation in the synthesis of many pharmaceuticals.
-
Representative Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq for mono-amination), a strong, non-nucleophilic base such as NaOtBu or LiHMDS (1.5 eq), a palladium pre-catalyst like Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, for example, BINAP or Xantphos (0.04 eq).
-
Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to 90-110 °C for 6-24 hours. Monitor the reaction's progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
-
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd₂(dba)₃/BINAP, Xantphos | Bulky, electron-rich phosphine ligands are essential for facilitating the reductive elimination step. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong base is necessary to deprotonate the amine, forming the active nucleophile. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are required to prevent unwanted side reactions. |
| Temperature | 90-110 °C | Higher temperatures are often needed to overcome the activation barrier for C-N bond formation. |
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.
-
Representative Protocol for Sonogashira Coupling:
-
To a reaction flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst, typically CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, usually an amine base like triethylamine or diisopropylamine, which also serves as the base. Alternatively, a solvent like THF or DMF can be used with an amine base.
-
Add the terminal alkyne (1.2 eq for mono-coupling).
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting aryl alkyne by column chromatography.
-
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | The combination of palladium and copper is highly effective for activating the alkyne. |
| Base | Triethylamine, Diisopropylamine | An amine base is required to deprotonate the terminal alkyne and to scavenge the HBr byproduct. |
| Solvent | Amine base as solvent, or THF/DMF | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed under mild temperature conditions. |
Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction enables the arylation of alkenes, providing access to substituted olefins which are valuable synthetic building blocks.
Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow.
-
Representative Protocol for Heck Reaction:
-
Combine this compound (1.0 eq), the desired alkene (e.g., an acrylate, styrene, or other activated olefin; 1.5 eq), a palladium source such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand like P(o-tolyl)₃ (0.1 eq) in a reaction vessel.
-
Add a base, typically an inorganic base like K₂CO₃ or an organic base such as triethylamine (2.0 eq).
-
Add a polar aprotic solvent, for example, DMF or acetonitrile.
-
Seal the vessel and heat the mixture to 80-120 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladium(II) acetate is a common and effective catalyst for the Heck reaction. |
| Base | Triethylamine, K₂CO₃ | The base is crucial for the regeneration of the Pd(0) catalyst at the end of the cycle. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are generally used to facilitate the reaction. |
| Temperature | 80-120 °C | The Heck reaction often requires higher temperatures to proceed at a reasonable rate. |
Conclusion
The this compound scaffold is a highly versatile building block for the synthesis of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and adaptable methods for the selective functionalization of this core. By understanding the principles behind each reaction, researchers can effectively leverage these powerful synthetic tools to accelerate their drug discovery and materials science programs. The provided protocols serve as a robust starting point for further optimization and exploration of this promising chemical space.
References
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]
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Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - MDPI The aza-vinylogous Povarov reaction between aromatic amines, α-ketoaldehydes or α-formylesters and α,β-unsaturated dimethylhydrazones was carried out in a sequential three-component fashion under mechanochemical conditions. Following extensive optimization work, the reaction was performed on a vibratory ball mill operating at 20 Hz and using zirconium oxide balls and milling jar, and afforded 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-
Introduction: The Strategic Value of the Tetrahydro-1,5-Naphthyridine Scaffold
An Application Guide to Suzuki-Miyaura Coupling Protocols for the Functionalization of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
The 1,5-naphthyridine core and its saturated derivatives, such as 1,2,3,4-tetrahydro-1,5-naphthyridine, represent privileged scaffolds in medicinal chemistry and materials science.[1][2] Their rigid, nitrogen-containing framework is a key feature in a multitude of biologically active compounds, including potent and selective enzyme inhibitors.[3][4] The targeted functionalization of these scaffolds is paramount for developing novel therapeutics and advanced materials. The this compound (PubChem CID: 119099144) is a particularly valuable building block, offering two distinct points for diversification.[5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[6][7][8] Its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[6][8] This guide provides detailed, field-proven protocols for the selective mono- and diarylation of this compound, offering researchers a strategic blueprint for library synthesis and lead optimization.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][9][10] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
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Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthyridine substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[6] The choice of ligand is crucial here, as electron-rich and bulky phosphine ligands can significantly accelerate this process.[11]
-
Transmetalation : This step involves the transfer of the organic group from the boronic acid to the Pd(II) complex.[6] This process requires activation of the organoboron species by a base.[12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium center.[13][14]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reagent Considerations for Dihalo-1,5-Naphthyridines
The success of coupling reactions with this compound hinges on the judicious selection of four key components:
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Palladium Pre-catalyst : Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common and effective choices.[10][15] The active Pd(0) species is formed in situ. For challenging couplings, pre-formed catalysts incorporating bulky ligands can offer superior performance.
-
Ligand : This is arguably the most critical variable. For electron-deficient heteroaryl halides, bulky and electron-rich monodentate phosphine ligands (e.g., Buchwald's dialkylbiaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃.[10][11][16] They promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[11]
-
Base : The base's role is to activate the boronic acid.[13] Inorganic bases are most common.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used and effective for a range of substrates. Cs₂CO₃ is more soluble and often used for more difficult couplings.[13]
-
Phosphates (K₃PO₄) are stronger bases and can be highly effective, particularly for coupling with less reactive aryl chlorides or hindered substrates.[13]
-
Fluorides (KF) can be used when base-labile functional groups are present.[12]
-
-
Solvent System : A mixture of an organic solvent and water is typical. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[15] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocol 1: Selective Mono-Arylation
This protocol is designed to favor the substitution of a single bromine atom, yielding a 6-aryl-8-bromo (or 6-bromo-8-aryl) intermediate, a valuable building block for further diversification. The key is to control the stoichiometry of the boronic acid.
Step-by-Step Methodology
-
Inert Atmosphere Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition : Add the desired arylboronic acid (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).
-
Base and Solvent : Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing : Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the starting halide.
-
Reaction : Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Stoichiometry : Using a slight excess (1.1 equiv) of the boronic acid ensures efficient consumption of the starting material while minimizing the formation of the di-substituted product.
-
Catalyst/Ligand : A robust catalyst system like Pd(OAc)₂/SPhos is chosen to overcome the potential electronic deactivation of the heteroaromatic ring and ensure efficient coupling even at one position.
-
Base/Solvent : A moderately strong base like K₂CO₃ in a dioxane/water system provides a reliable balance of reactivity and selectivity for mono-arylation.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Vinyl-B(OH)₂ | 1.1–1.2 equivalents |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1–3 mol% |
| Ligand | SPhos or XPhos | 2–6 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0–3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 M concentration |
| Temperature | 80–110 °C | Substrate dependent |
Protocol 2: Symmetrical Di-Arylation
This protocol aims for the exhaustive, symmetrical functionalization of both bromine atoms with the same coupling partner.
Step-by-Step Methodology
The procedure is nearly identical to Protocol 1, with critical changes to stoichiometry and reaction time.
-
Setup and Reagent Addition : Follow steps 1-2 from Protocol 1, but use >2.2 equivalents of the arylboronic acid. A higher catalyst loading (e.g., 3-5 mol%) may be beneficial.
-
Base and Solvent : Add a strong base like K₃PO₄ (3.0-4.0 equiv).
-
Degassing and Solvent Addition : Follow steps 4-5 from Protocol 1.
-
Reaction : Heat the mixture to a higher temperature (e.g., 100-120 °C) for an extended period (12-24 h) to ensure the second coupling goes to completion. Monitor by LC-MS until the mono-arylated intermediate is consumed.
-
Work-up and Purification : Follow steps 7-8 from Protocol 1.
Causality Behind Experimental Choices
-
Stoichiometry : A significant excess of the boronic acid is required to drive the reaction equilibrium towards the di-substituted product and ensure the less reactive second position couples efficiently.
-
Base and Temperature : A stronger base (K₃PO₄) and higher temperature increase the reaction rate, which is necessary to overcome the likely higher activation energy for the second substitution.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Vinyl-B(OH)₂ | 2.5–3.0 equivalents |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 2–5 mol% |
| Ligand | SPhos, XPhos, or RuPhos | 4–10 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 3.0–4.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (5:1) | 0.1 M concentration |
| Temperature | 100–120 °C | Drive to completion |
Protocol 3: Sequential, Non-Symmetrical Di-Arylation
This advanced strategy enables the synthesis of complex, differentially substituted 1,5-naphthyridines, which is highly valuable in drug discovery for fine-tuning structure-activity relationships.
Caption: Workflow for sequential non-symmetrical di-arylation.
Methodology
-
First Coupling : Perform a selective mono-arylation using Protocol 1 with the first arylboronic acid (Aryl¹-B(OH)₂).
-
Isolation : After the reaction is complete, perform a full work-up and chromatographic purification to isolate the pure 6-Aryl¹-8-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine intermediate.
-
Second Coupling : Subject the isolated intermediate (1.0 equiv) to a second Suzuki coupling reaction with a different boronic acid (Aryl²-B(OH)₂, 1.5 equiv). The conditions can be similar to Protocol 1, but may require a slightly higher temperature or longer reaction time as the electronic nature of the substrate has changed.
-
Final Isolation : Perform a final work-up and purification to obtain the desired non-symmetrical product.
Troubleshooting and Field-Proven Insights
-
Low or No Reactivity : Ensure all solvents are rigorously degassed to prevent catalyst oxidation. Use high-purity reagents. Consider a different ligand/base combination. Bulky biarylphosphine ligands are often essential for heteroaryl couplings.[11][17]
-
Protodeboronation Side Reaction : If loss of the boronic acid is suspected (evidenced by H- replacing -B(OH)₂), consider using the corresponding boronic acid pinacol ester (Bpin), which is more stable.[15][18] Alternatively, using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective for challenging heteroaryl couplings.[19]
-
Poor Selectivity in Mono-arylation : If significant di-arylation occurs, reduce the equivalents of boronic acid to near stoichiometric (1.05 eq), lower the reaction temperature, and monitor carefully to stop the reaction once the starting material is consumed.
-
General Workflow : For all protocols, maintaining an inert atmosphere is paramount for reproducibility and high yields.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling offers a powerful and highly adaptable platform for the synthesis of 6,8-disubstituted-1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. By carefully controlling stoichiometry and selecting the appropriate catalyst, ligand, and base, researchers can achieve excellent results for selective mono-arylation, exhaustive di-arylation, or sequential, non-symmetrical functionalization. The protocols and insights provided in this guide serve as a robust starting point for chemists aiming to explore the chemical space around this valuable heterocyclic core, accelerating the discovery of new chemical entities in drug development and materials science.
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2012). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Russian Chemical Bulletin, 61(12), 2237-2248. [Link]
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Dykstra, R., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(30), 11450–11461. [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16149–16164. [Link]
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van der Pijl, F., et al. (2025). Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Singh, R., et al. (2015). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Advances, 5(64), 51953-51958. [Link]
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Giembycz, M. A., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]
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Thomas, S. A., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry, 82(21), 11575–11585. [Link]
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Thomas, S. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284–4287. [Link]
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Kassel, S. H., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(8), 2266–2270. [Link]
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Paudyal, M. P., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 21(7), 896. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
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Giembycz, M. A., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]
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Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197. [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society, 144(21), 9487-9496. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
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Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2021). ResearchGate. [Link]
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Ikram, H. M., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(6), 10385-10400. [Link]
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Qiu, Z., et al. (2014). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications, 50(81), 12132-12135. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Selective photoredox direct arylations of aryl bromides in water in a microfluidic reactor. (2018). Organic & Biomolecular Chemistry, 16(24), 4473-4478. [Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry, 85(11), 7126-7134. [Link]
-
Powell, D. A., et al. (2001). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 3(3), 413-415. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). Molecules, 21(10), 1333. [Link]
-
Examples of compounds I–VIII that utilize Suzuki coupling reaction for their construction. (2023). ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and subsequent dehydrogenation and oxidative aromatization of the resulting 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-. (2009). Tetrahedron, 65(49), 10175-10182. [Link]
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Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2019). Beilstein Journal of Organic Chemistry, 15, 223-229. [Link]
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Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of Substituted 1,2,3,4-Tetrahydro-1,5-naphthyridines
Introduction: The Strategic Value of C-N Bond Formation in Naphthyridine Scaffolds
The 1,5-naphthyridine core and its saturated derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional materials.[1][2] The ability to precisely install amino substituents onto this framework is of paramount importance for tuning molecular properties, including solubility, target affinity, and pharmacokinetic profiles. The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[3][4]
This guide provides a detailed technical overview and actionable protocols for the application of the Buchwald-Hartwig amination to a challenging, yet valuable substrate: 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of critical reaction components, and provide a step-by-step protocol for researchers in drug discovery and chemical development.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the naphthyridine substrate, forming a Pd(II) complex.[7]
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a weakly bound ligand or solvent molecule.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.[7]
-
Reductive Elimination: The final C-N bond is formed as the desired aminated product is released from the palladium center, regenerating the active Pd(0) catalyst.[5][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Component Selection for this compound
The successful amination of this specific substrate hinges on the judicious selection of the catalyst, ligand, base, and solvent. The presence of two bromine atoms and two nitrogen atoms within the substrate presents unique challenges, including potential for catalyst inhibition and selectivity control.
Palladium Precursor
While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common starting points.[6] Pd(II) sources require in-situ reduction to the active Pd(0) species, which can be facilitated by the phosphine ligand or the amine itself.[5][6] For consistency and ease of use, pre-formed palladium precatalysts, which contain both the palladium source and a ligand, are often preferred.
The Critical Role of the Ligand
The ligand is arguably the most important variable in a Buchwald-Hartwig reaction. It stabilizes the palladium catalyst, influences its reactivity, and prevents catalyst decomposition. For electron-rich and potentially coordinating heterocyclic substrates like our naphthyridine, bulky, electron-rich phosphine ligands are generally required.[7][8]
-
Rationale for Bulky Ligands: Sterically hindered ligands promote the reductive elimination step and can prevent the formation of inactive catalyst dimers.[3]
-
Recommended Ligands: For N-heterocyclic substrates, biarylphosphine ligands from the Buchwald group (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands like dppf have shown great success.[3][7] The choice of ligand can significantly impact reaction efficiency and should be screened for optimal results.
Choice of Base
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7] The choice of base can affect the reaction rate and the tolerance of sensitive functional groups.
-
Sodium tert-butoxide (NaOt-Bu): A very strong and commonly used base that often leads to high reaction rates.[5]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that can be advantageous when dealing with substrates that have acidic protons.[5]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Milder bases that can be beneficial when the substrate or product is sensitive to stronger bases.
Solvent Selection
Aprotic, non-coordinating solvents are typically used to prevent interference with the catalytic cycle.
-
Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations, offering good solubility for many substrates and operating at a wide range of temperatures.[7]
-
Tetrahydrofuran (THF): Another viable option, particularly for reactions run at lower temperatures.[6]
Experimental Protocol: Mono-amination of this compound
This protocol provides a general starting point for the mono-amination of the title compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific amines.
Reagents and Equipment
-
This compound
-
Amine of choice (e.g., morpholine, aniline, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Reaction Setup Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and NaOt-Bu (1.4 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Liquids: Through the septum, add anhydrous toluene (to achieve a concentration of ~0.1 M of the substrate) followed by the amine (1.2 equiv).
-
Reaction: Place the reaction vessel in a preheated oil bath or aluminum heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[6]
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Screening of Reaction Conditions
The following table illustrates a hypothetical optimization study for the mono-amination of this compound with morpholine. This serves as a template for documenting experimental results.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 81 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 65 |
| 5 | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 18 | 75 |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these protocols, the following self-validating checks should be implemented:
-
Reagent Quality: Use high-purity, anhydrous solvents and ensure the base is not excessively clumped (indicating hydration). Phosphine ligands should be handled under an inert atmosphere to prevent oxidation.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst. Proper inert atmosphere techniques are critical for consistent results.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the consumption of starting material to determine the true endpoint of the reaction.
-
Control Experiments: In case of reaction failure, consider running a control reaction with a simpler aryl bromide (e.g., bromobenzene) to confirm the activity of the catalyst system.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the functionalization of the this compound scaffold. By carefully selecting the palladium source, ligand, base, and solvent, researchers can efficiently synthesize a diverse range of aminated derivatives. The protocols and guidelines presented herein provide a robust starting point for the exploration of this important chemical space, enabling the development of novel molecules for pharmaceutical and materials science applications.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Gómez-Alonso, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4985. Retrieved from [Link]
-
Wang, B., et al. (2004). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry Letters, 14(7), 1779-1782. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]
-
de la Fuente, A., et al. (2019). Synthesis of Heterocyclic Fused[3][7]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. Retrieved from [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(12), 3165–3170. Retrieved from [Link]
-
Borrell, J. I., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(18), 4227. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]
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Anderson, K. W., et al. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(13), 2691–2694. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of the 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydro-1,5-naphthyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The targeted introduction of molecular diversity through the functionalization of this core is a key strategy in drug discovery programs. This guide provides a detailed technical overview and actionable protocols for the selective and exhaustive functionalization of the 6,8-dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine scaffold. We will delve into the rationale behind key experimental parameters for palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse library of novel chemical entities.
Introduction: The Strategic Value of the Tetrahydro-1,5-Naphthyridine Scaffold
Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals. The 1,5-naphthyridine framework, in particular, has garnered significant attention due to its presence in molecules with a wide array of biological activities.[1][3] The partially saturated 1,2,3,4-tetrahydro-1,5-naphthyridine variant offers a three-dimensional architecture that can be advantageous for achieving high-affinity and selective interactions with biological targets.
The this compound (a commercially available building block) is an exceptionally valuable starting material for library synthesis.[4][5] The two bromine atoms serve as versatile synthetic handles for the introduction of a wide range of substituents through modern cross-coupling methodologies. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environments, can potentially allow for selective mono-functionalization, further expanding the accessible chemical space.
This document will provide detailed protocols for two of the most powerful and widely utilized cross-coupling reactions in drug discovery: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.[6][7] These methods are renowned for their broad functional group tolerance, mild reaction conditions, and high yields.
Core Principles of Functionalization
The functionalization of the this compound scaffold primarily relies on palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle with a palladium(0) species.
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)-X(L2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation\n(Suzuki)\nor\nLigand Exchange\n(Buchwald-Hartwig)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-R(L2)" [label="Ar-Pd(II)-R(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-R" [label="Ar-R\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-X" [label="Ar-X\n(Substrate)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "R-M" [label="R-M / R-NH2\n(Coupling Partner)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [label=" "]; "Ar-X" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)" [label=" "]; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label=" "]; "R-M" -> "Transmetalation" [label=" "]; "Transmetalation" -> "Ar-Pd(II)-R(L2)" [label=" "]; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Ar-R" [label=" "]; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration"]; }
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Key Considerations for Successful Cross-Coupling:
-
Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the key steps of oxidative addition and reductive elimination, especially with heteroaryl halides.[8]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact reaction efficiency and must be compatible with the functional groups present in the substrates.
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst system and is often a non-protic, polar solvent like dioxane, toluene, or DMF. The choice of solvent can also influence the reaction rate and selectivity.
-
Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate. Microwave irradiation can be a valuable tool for accelerating these reactions.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so it is essential to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] This reaction is particularly well-suited for the functionalization of the this compound scaffold with a wide variety of aryl and heteroaryl boronic acids or esters.
Protocol: Di-arylation of this compound
This protocol describes a general procedure for the double Suzuki-Miyaura coupling to synthesize 6,8-diaryl-1,2,3,4-tetrahydro-1,5-naphthyridines.
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor = "#FFFFFF"; "Reactants" [label="Combine Dibromonaphthyridine,\nBoronic Acid, Base, and Solvent"]; "Degas" [label="Degas with Inert Gas"]; }
subgraph "cluster_Reaction" { label = "Catalysis"; bgcolor = "#FFFFFF"; "Add_Catalyst" [label="Add Palladium Catalyst\nand Ligand"]; "Heat" [label="Heat to Reaction Temperature"]; "Monitor" [label="Monitor by TLC/LC-MS"]; }
subgraph "cluster_Workup" { label = "Workup and Purification"; bgcolor = "#FFFFFF"; "Quench" [label="Cool and Quench Reaction"]; "Extract" [label="Extract with Organic Solvent"]; "Purify" [label="Purify by Chromatography"]; }
"Reactants" -> "Degas"; "Degas" -> "Add_Catalyst"; "Add_Catalyst" -> "Heat"; "Heat" -> "Monitor"; "Monitor" -> "Quench"; "Quench" -> "Extract"; "Extract" -> "Purify"; }
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0 - 4.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (2.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
To the suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if necessary).
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6,8-diaryl-1,2,3,4-tetrahydro-1,5-naphthyridine.
Causality and Optimization
| Parameter | Recommended Range | Rationale and Expert Insights |
| Arylboronic Acid Equivalents | 2.2 - 3.0 | A slight excess is used to drive the reaction to completion and account for any potential homocoupling or protodeborylation side reactions. |
| Palladium Catalyst | 1-5 mol% | Higher catalyst loadings may be necessary for challenging substrates. Pd(dppf)Cl₂ is often a good starting point for heteroaryl halides. |
| Ligand | 2-10 mol% | For electron-deficient or sterically hindered boronic acids, or if the reaction is sluggish, the use of a bulky, electron-rich ligand like SPhos or XPhos can be beneficial. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a good general-purpose base. For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used to aid in the dissolution of the base and facilitate the transmetalation step. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[8] This reaction is instrumental in introducing nitrogen-containing substituents, which are prevalent in many drug molecules, onto the this compound scaffold.
Protocol: Di-amination of this compound
This protocol provides a general method for the synthesis of 6,8-diamino-1,2,3,4-tetrahydro-1,5-naphthyridines.
Materials:
-
This compound
-
Primary or secondary amine (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2.5 - 4.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., Xantphos, 0.08 eq) to a dry Schlenk flask.
-
Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 eq), the amine (2.5 eq), and the base (e.g., NaOtBu, 3.0 eq).
-
Evacuate and backfill this flask with inert gas.
-
Transfer the catalyst solution to the flask containing the reactants via cannula or syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Optimization
| Parameter | Recommended Range | Rationale and Expert Insights |
| Amine Equivalents | 2.2 - 3.0 | An excess of the amine is used to ensure complete conversion of the dibromo starting material. |
| Palladium Catalyst & Ligand | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | The choice of ligand is critical. Xantphos is a good general ligand for aminations of heteroaryl halides. For more challenging couplings, other specialized Buchwald ligands may be necessary.[9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. Sodium tert-butoxide is commonly used, but for base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be employed. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base. |
Selective Mono-Functionalization
Achieving selective mono-functionalization of the this compound scaffold can be challenging but offers significant advantages for building molecular complexity. The relative reactivity of the C6 and C8 positions will depend on their electronic and steric environments. In many dihalopyridine systems, the position para to the nitrogen is more reactive towards oxidative addition.
Strategies for Selective Mono-functionalization:
-
Stoichiometric Control: Using a slight excess (1.1-1.2 equivalents) of the coupling partner (boronic acid or amine) can favor mono-substitution.
-
Lower Reaction Temperatures: Running the reaction at a lower temperature may allow for the selective reaction at the more reactive position.
-
Choice of Catalyst/Ligand: Certain catalyst systems may exhibit higher selectivity for one position over the other.
Careful optimization of reaction conditions and analysis of the product mixture by techniques such as ¹H NMR and LC-MS will be crucial for developing a robust protocol for selective mono-functionalization.
Conclusion
The this compound scaffold is a highly valuable platform for the generation of diverse chemical libraries for drug discovery. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable and versatile methods for the introduction of a wide range of carbon- and nitrogen-based substituents. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully functionalize this important heterocyclic core and accelerate their drug discovery efforts.
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3483. [Link]
-
Prakash, G. A., & Rajendran, S. P. (2003). Synthesis of 6-Phenyl-1,2,3,4-Tetrahydrodibenzo [B,G][9][10] Naphthyridines. Oriental Journal of Chemistry, 19(1).
-
Snyder, L. B., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry, 15(12), 4191-4200. [Link]
-
Gauthier, D. R., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Sannino, F., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(21), 5174. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
American Chemical Society. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Corcino, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-Phenyl-1,2,3,4-Tetrahydrodibenzo [B,G] [1,8] Naphthyridines – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H8Br2N2 | CID 119099144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1949816-38-9|this compound|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine core is a privileged heterocyclic scaffold, consistently featured in a multitude of biologically active compounds. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it a valuable building block in the design of novel therapeutics. Derivatives of the 1,5-naphthyridine family have demonstrated a wide array of pharmacological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory effects.[1] This document provides a detailed guide to the use of a particularly versatile, albeit specialized, derivative: 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine .
The presence of two bromine atoms on the aromatic ring of this tetrahydro-naphthyridine scaffold offers medicinal chemists a powerful tool for molecular diversification. These bromine atoms serve as highly effective handles for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This dual functionality allows for the systematic and regioselective introduction of a wide range of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This application note will detail the synthesis, functionalization, and potential therapeutic applications of this valuable building block.
I. Synthesis of the this compound Scaffold
A potential synthetic pathway is outlined below:
This proposed synthesis leverages common transformations in heterocyclic chemistry. The initial condensation forms the core naphthyridinone structure, which is then activated for subsequent reactions. Electrophilic bromination followed by chlorination and finally, catalytic hydrogenation of the pyridine ring would afford the desired this compound.
II. Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The true utility of the 6,8-dibromo scaffold lies in its capacity for selective functionalization at the 6- and 8-positions. The differential reactivity of the two bromine atoms, influenced by the electronic environment of the fused pyridine rings, can potentially be exploited for sequential, site-selective couplings. However, for the purpose of library generation, double cross-coupling reactions are highly efficient.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the context of the this compound scaffold, this reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties, which are critical for modulating the pharmacological properties of a drug candidate.
Protocol 1: Representative Suzuki-Miyaura Double Cross-Coupling
This protocol provides a general procedure for the diarylation of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 eq.), Arylboronic acid (2.2-3.0 eq.) | An excess of the boronic acid is used to drive the reaction to completion for the double coupling. |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (3-5 mol%) | These are common and effective palladium catalysts for Suzuki couplings. PdCl₂(dppf) is often more robust for challenging substrates. |
| Base | K₂CO₃ (3.0 eq.) or Cs₂CO₃ (2.5 eq.) | The base is crucial for the transmetalation step. Cs₂CO₃ is a stronger base and can be more effective for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts are sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst degradation. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6,8-diaryl-1,2,3,4-tetrahydro-1,5-naphthyridine.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines onto the naphthyridine scaffold. This is particularly useful for introducing functionalities that can act as hydrogen bond donors or acceptors, which are critical for target engagement in many drug classes.
Protocol 2: Representative Buchwald-Hartwig Double Amination
This protocol provides a general procedure for the diamination of this compound. The choice of ligand is critical and often depends on the nature of the amine.
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 eq.), Amine (2.2-3.0 eq.) | An excess of the amine is used to ensure complete reaction at both bromine positions. |
| Catalyst | Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common palladium precursors for Buchwald-Hartwig amination. |
| Ligand | XPhos (4-8 mol%) or RuPhos (4-8 mol%) | Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle, particularly the reductive elimination step. |
| Base | NaOtBu (3.0 eq.) or K₃PO₄ (3.0 eq.) | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is commonly used, but K₃PO₄ can be effective for some substrates. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation. |
| Temperature | 90-120 °C | Elevated temperatures are typically required to drive the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | The catalyst and base are sensitive to air and moisture. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene or dioxane via syringe to form the catalyst solution.
-
In a separate flame-dried Schlenk flask, add this compound (1.0 eq.) and the base (e.g., NaOtBu, 3.0 eq.).
-
Evacuate and backfill this flask with an inert gas three times.
-
Add the amine (2.5 eq.) and the pre-formed catalyst solution to the second flask via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6,8-diamino-1,2,3,4-tetrahydro-1,5-naphthyridine derivative.
III. Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
While specific examples utilizing this compound are not prevalent in the literature, the broader class of substituted 1,5-naphthyridines has been extensively explored as potent inhibitors of various protein kinases. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The ability to readily diversify the 6,8-positions of the tetrahydro-1,5-naphthyridine scaffold makes it an ideal starting point for the development of novel kinase inhibitors.
The general structure of many kinase inhibitors consists of a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, and various substituents that extend into more solvent-exposed regions, providing opportunities for enhancing potency and selectivity. The 6,8-disubstituted tetrahydro-1,5-naphthyridine derivatives are well-suited to this paradigm.
Table 1: Potential Therapeutic Targets for 6,8-Disubstituted-1,2,3,4-tetrahydro-1,5-naphthyridine Derivatives
| Therapeutic Target | Rationale for Targeting with Naphthyridine Scaffold | Representative R-groups at C6 and C8 |
| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | The naphthyridine core can mimic the hinge-binding motif of ATP. | Substituted anilines, pyridines, and pyrazoles to interact with the DFG motif and solvent-exposed regions. |
| Serine/Threonine Kinases (e.g., RAF, MEK, ERK) | The scaffold can be decorated with groups that exploit specific pockets within the kinase domain. | Functionalized aryl and heteroaryl groups to enhance potency and selectivity. |
| Janus Kinases (JAKs) | Naphthyridine derivatives have been reported as JAK inhibitors. | Amino-substituted heterocycles to form key hydrogen bonds in the active site. |
By employing the Suzuki and Buchwald-Hartwig reactions, a medicinal chemist can systematically vary the substituents at the 6- and 8-positions to optimize binding affinity, selectivity, and pharmacokinetic properties. For example, a library of compounds could be generated where one position is held constant with a known hinge-binding group, while the other position is varied with a range of different aryl or amino substituents to probe for additional interactions within the kinase active site.
IV. Conclusion
This compound represents a highly valuable, albeit underutilized, building block for medicinal chemistry. Its di-halogenated nature provides two key points for diversification through robust and well-established cross-coupling methodologies. The protocols outlined in this document provide a starting point for the synthesis and functionalization of this versatile scaffold. The resulting libraries of 6,8-disubstituted-1,2,3,4-tetrahydro-1,5-naphthyridines hold significant promise for the discovery of novel and potent modulators of a wide range of biological targets, particularly protein kinases. Further exploration of this scaffold is warranted to fully realize its potential in drug discovery.
V. References
-
To be populated with specific citations found during the research process.
-
To be populated with specific citations found during the research process.
-
To be populated with specific citations found during the research process.
-
Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1, 5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494-4506. [Link]
-
To be populated with specific citations found during the research process.
-
To be populated with specific citations found during the research process.
-
To be populated with specific citations found during the research process.
-
Abad, J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
Sources
Application Notes and Protocols for the N-Alkylation of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Introduction: Strategic N-Alkylation of a Privileged Scaffold
The 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine core represents a synthetically versatile and privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functionalities, while the dibromo-substituted pyridine ring offers reactive handles for further diversification, typically through palladium-catalyzed cross-coupling reactions.
The secondary amine at the N-1 position is a critical locus for modification. N-alkylation serves as a primary and highly effective strategy to introduce a wide array of substituents.[1] This functionalization directly impacts the molecule's steric and electronic properties, which in turn can modulate its pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties like solubility and membrane permeability. This document provides a detailed, field-proven protocol for the efficient N-alkylation of this scaffold, grounded in the principles of nucleophilic substitution, and offers expert insights into optimizing reaction conditions for library synthesis and drug discovery applications.
Reaction Principle: The S_N2 Pathway
The N-alkylation of this compound proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism.[2] The secondary amine at N-1, upon deprotonation by a suitable base, becomes a potent nucleophile. This nucleophilic nitrogen then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group in a single, concerted step to form the new C-N bond.
The reactivity of the N-1 nitrogen is a key consideration. While it is a reasonably effective nucleophile, the presence of two electron-withdrawing bromine atoms on the adjacent pyridine ring can slightly diminish its nucleophilicity.[3] Consequently, the choice of base, solvent, and temperature is critical for achieving high conversion and minimizing side reactions.
Figure 1: General workflow for the S_N2 N-alkylation reaction.
Materials and Equipment
Reagents and Consumables
-
This compound
-
Alkylating Agents: Methyl iodide, ethyl bromide, benzyl bromide, or other appropriate alkyl halides/sulfonates.
-
Bases: Potassium carbonate (K₂CO₃, anhydrous), Sodium hydride (NaH, 60% dispersion in mineral oil), or Cesium carbonate (Cs₂CO₃).
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Workup Reagents: Deionized water, Ethyl acetate (EtOAc), Saturated aqueous sodium chloride (brine), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Silica gel (for flash chromatography), Hexanes, Ethyl acetate.
-
Analysis: TLC plates (silica gel 60 F₂₅₄).
Equipment
-
Round-bottom flasks and glass stoppers
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller or oil bath
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold, needles, septa)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Detailed Experimental Protocol
This protocol describes a general procedure using potassium carbonate, a moderately strong and easy-to-handle base. Modifications for stronger bases like NaH are noted.
1. Reaction Setup a. Place a magnetic stir bar into a dry round-bottom flask appropriately sized for the reaction scale. b. Add this compound (1.0 eq). c. Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). d. Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is good practice to exclude atmospheric moisture which can affect reproducibility.
-
Expert Insight: While K₂CO₃ is less sensitive to moisture than NaH, maintaining an inert atmosphere prevents potential side reactions and is crucial for consistency, especially in library synthesis.
2. Reagent Addition a. Through the septum, add anhydrous DMF via syringe to dissolve/suspend the starting material. A typical concentration is 0.1-0.2 M. Stir the suspension for 5-10 minutes at room temperature. b. Add the alkylating agent (1.1-1.5 eq) dropwise via syringe. An exothermic reaction may be observed. For highly reactive alkylating agents, consider cooling the flask in an ice bath during addition.
3. Reaction Execution and Monitoring a. Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir vigorously.[4] b. Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, diluting it with EtOAc, and filtering it through a small plug of silica or cotton. c. An appropriate TLC eluent is typically 20-50% EtOAc in hexanes. Visualize the spots under UV light (254 nm). The product spot should appear at a higher R_f value than the starting material. d. The reaction is typically complete within 2-12 hours.
4. Workup and Extraction a. Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. b. Quench the reaction by slowly adding deionized water. This will dissolve the inorganic salts. c. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate. d. Combine the organic layers. Wash the combined organic phase sequentially with deionized water and then with saturated brine. The brine wash helps to remove residual water from the organic layer. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification a. The resulting crude oil or solid should be purified by flash column chromatography on silica gel. b. The column is typically eluted with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.
6. Characterization a. Confirm the identity and purity of the final compound using standard analytical techniques:
- ¹H and ¹³C NMR: To confirm the structure and the successful installation of the alkyl group.
- Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the product.
Protocol Modifications and Strategic Choices
The choice of reagents can be tailored based on the reactivity of the alkylating agent and the desired reaction kinetics.
Figure 2: Decision guide for selecting appropriate reaction conditions.
Data Summary: Representative Conditions
| Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Methyl Iodide | K₂CO₃ (2.5) | DMF | RT - 50 | 2 - 4 | >90% |
| Ethyl Bromide | K₂CO₃ (2.5) | DMF | 60 | 6 - 8 | 80-90% |
| Benzyl Bromide | K₂CO₃ (2.5) | MeCN | 60 | 4 - 6 | >90% |
| 3-Bromopropan-1-ol | NaH (1.5) | THF | 0 to RT | 8 - 12 | 70-85% |
Note: Yields are estimates based on general principles and may vary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated alkylating agent. | 1. Switch to a stronger base (e.g., NaH). 2. Increase the reaction temperature. 3. Use fresh, high-purity alkylating agent. |
| Multiple Products | 1. Over-alkylation (if other nucleophilic sites exist). 2. Side reactions of the alkylating agent. | 1. Use a controlled stoichiometry (1.05-1.1 eq) of the alkylating agent. 2. Lower the reaction temperature. |
| Difficult Purification | 1. Residual DMF in the crude product. 2. Product is highly polar. | 1. During workup, wash thoroughly with water multiple times to remove DMF. 2. Modify the silica gel chromatography eluent system (e.g., add a small percentage of methanol to the EtOAc/hexane mixture). |
Safety and Handling
-
This compound: May be harmful if swallowed and cause skin/eye irritation. Handle with appropriate personal protective equipment (PPE).[5]
-
Alkylating Agents: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Always handle them in a well-ventilated fume hood.
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere and quenched with extreme care.
-
DMF: A skin and respiratory irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one. Tetrahedron Letters. Available at: [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one. PubMed. Available at: [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]
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Best Conditions For N-Alkylation?. Sciencemadness.org. Available at: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
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1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry. Available at: [Link]
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This compound PubChem CID 119099144. PubChem. Available at: [Link]
-
N-alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
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- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of phosphodiesterase inhibitors from 1,5-naphthyridine precursors
Application Notes & Protocols
Topic: Synthesis and Evaluation of 1,5-Naphthyridine Derivatives as Potent Phosphodiesterase Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: This document provides a comprehensive guide to the synthesis, purification, and biological evaluation of phosphodiesterase (PDE) inhibitors based on the 1,5-naphthyridine scaffold. We delve into the strategic rationale for selecting this particular heterocyclic system and offer detailed, field-tested protocols for both the chemical synthesis and the subsequent enzymatic assays. The content is designed to empower researchers to not only replicate these methods but also to understand the underlying principles for further independent development.
Introduction: The Therapeutic Promise of 1,5-Naphthyridine-Based PDE Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The regulation of these cyclic nucleotides is fundamental to a vast array of physiological processes. Consequently, the inhibition of specific PDE isoforms has emerged as a powerful therapeutic strategy for a multitude of diseases, including erectile dysfunction, pulmonary hypertension, inflammatory disorders, and neurodegenerative diseases.[3][4][5][6]
The 1,5-naphthyridine ring system, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[7][8][9] Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for molecular interactions with biological targets, making it an attractive scaffold for the design of novel enzyme inhibitors. Several studies have highlighted the potential of 1,5-naphthyridine derivatives as potent and selective inhibitors of various PDE isoforms, particularly PDE4 and PDE5.[10][11][12]
This guide will provide a detailed exposition on the synthesis of 1,5-naphthyridine precursors and their elaboration into potent PDE inhibitors. We will also cover the essential protocols for their biological characterization.
The PDE Signaling Pathway: A Target for Therapeutic Intervention
The canonical PDE signaling pathway involves the generation of cyclic nucleotides by adenylyl and guanylyl cyclases, which are then degraded by PDEs. The inhibition of PDEs leads to an accumulation of cAMP or cGMP, thereby amplifying the downstream signaling cascades.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 4-Hydroxy-1,5-Naphthyridine Intermediate via the Gould-Jacobs Reaction
This protocol describes the synthesis of 4-hydroxy-1,5-naphthyridine, a versatile precursor for further derivatization.
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (Dowtherm A)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and heating mantle
Procedure:
-
Condensation:
-
In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in ethanol.
-
Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure to obtain the crude vinylogous amide intermediate.
-
-
Cyclization:
-
In a separate flask suitable for high-temperature reactions, heat diphenyl ether to 250 °C.
-
Slowly add the crude intermediate from the previous step to the hot diphenyl ether. Caution: This step should be performed in a well-ventilated fume hood.
-
Maintain the temperature at 250 °C for 30-60 minutes.
-
Allow the reaction mixture to cool to room temperature. The cyclized product will precipitate.
-
Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.
-
-
Hydrolysis and Decarboxylation (if necessary):
-
The resulting product from the cyclization is an ester. For the 4-hydroxy-1,5-naphthyridine, this ester needs to be hydrolyzed and decarboxylated.
-
Suspend the crude product in a 10% aqueous sodium hydroxide solution and heat to reflux for 2-4 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid to a pH of approximately 6-7.
-
The 4-hydroxy-1,5-naphthyridine will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Self-Validation: The identity and purity of the synthesized 4-hydroxy-1,5-naphthyridine should be confirmed by NMR spectroscopy and mass spectrometry. The melting point should also be compared with literature values.
Protocol 2: In Vitro PDE Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized 1,5-naphthyridine derivatives against a specific PDE isoform (e.g., PDE5).
Materials:
-
Recombinant human PDE enzyme (e.g., PDE5A1)
-
cGMP (substrate)
-
5'-Nucleotidase
-
Phosphate-buffered saline (PBS)
-
Synthesized 1,5-naphthyridine inhibitor
-
DMSO (for dissolving the inhibitor)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the 1,5-naphthyridine inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations for testing.
-
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer, the PDE enzyme, and the inhibitor at various concentrations.
-
Incubate for a short period (e.g., 15 minutes) at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate for a specific time (e.g., 30 minutes) at 37 °C.
-
-
Detection:
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This enzyme will convert the 5'-GMP product of the PDE reaction into guanosine and inorganic phosphate.
-
Incubate for a further period (e.g., 15 minutes) at 37 °C.
-
Add a detection reagent that specifically measures the amount of inorganic phosphate produced.
-
Read the absorbance or fluorescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Structure-Activity Relationships (SAR) and Data Interpretation
The development of potent and selective PDE inhibitors relies heavily on understanding the structure-activity relationships. By systematically modifying the 1,5-naphthyridine scaffold and evaluating the resulting compounds, key structural features that govern inhibitory activity can be identified.
| Compound | Scaffold | R1 | R2 | PDE5 IC50 (nM) | Selectivity vs. PDE6 |
| Reference (Sildenafil) | Pyrazolopyrimidinone | - | - | 3.5 [3] | ~10-fold [3] |
| 1a | 2,7-Naphthyridine | Aryl | - | 0.23 [10] | 240-fold [10] |
| 1b | 1,2,3,4-Tetrahydrobenzo[b]n[3][7]aphthyridine | CN | Acetyl | 0.056 [4] | >1000-fold |
This table is a representative example; specific data should be populated from relevant studies.
The data in the table above illustrates how modifications to the naphthyridine core and its substituents can significantly impact both potency (IC50) and selectivity. For instance, the introduction of a 2,7-naphthyridine scaffold in compound 1a resulted in a highly potent PDE5 inhibitor with excellent selectivity over PDE6. [10]Further elaboration of a related naphthyridine scaffold in compound 1b led to even greater potency. [4]
Conclusion and Future Directions
The 1,5-naphthyridine scaffold has proven to be a fertile ground for the discovery of novel phosphodiesterase inhibitors. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for screening. The protocols provided herein offer a solid foundation for researchers entering this field. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to translate their in vitro potency into in vivo efficacy.
References
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Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link]
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Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Available at: [Link]
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Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3185. Available at: [Link]
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Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Journal of Pharmacy and Pharmacology, 75(1), 1-17. Available at: [Link]
-
Sato, Y., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. Available at: [Link]
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Prati, F., et al. (2022). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[3][7]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 65(5), 4148-4164. Available at: [Link]
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-
Prati, F., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. European Journal of Medicinal Chemistry, 245, 114916. Available at: [Link]
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Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. Available at: [Link]
-
Structure-Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors. ResearchGate. Available at: [Link]
-
Keserű, G. M., & Nógrádi, K. (2003). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 10(13), 1115-1125. Available at: [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. Available at: [Link]
-
Norman, P. (2011). Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628. Expert Opinion on Therapeutic Patents, 21(11), 1805-1810. Available at: [Link]
-
Discovery of Structure-Activity and Structure-Kinetic Relationships by in silico Methods for PDE Inhibitors Optimization. Vrije Universiteit Amsterdam. Available at: [Link]
-
Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). R Discovery. Available at: [Link]
-
Wang, G., et al. (2012). Design, Synthesis, and Pharmacological Evaluation of Monocyclic Pyrimidinones as Novel Inhibitors of PDE5. Journal of Medicinal Chemistry, 55(23), 10540-10550. Available at: [Link]
-
Ciappi, L., et al. (2022). PDE4D: A Multipurpose Pharmacological Target. Molecules, 27(19), 6607. Available at: [Link]
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Application Notes and Protocols for the Development of Kinase Inhibitors Using a 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold in Kinase Inhibition
The 1,5-naphthyridine framework is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a versatile scaffold in the design of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a known driver of numerous diseases, most notably cancer.[2] The unique structural and electronic properties of the 1,5-naphthyridine core allow for the precise spatial orientation of substituents, enabling high-affinity interactions with the ATP-binding site of various kinases.
This guide focuses on a key intermediate, 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine , a versatile building block for the synthesis of diverse kinase inhibitor libraries. The presence of two bromine atoms at the C6 and C8 positions offers orthogonal handles for sequential or dual functionalization via modern cross-coupling methodologies. This allows for a systematic exploration of the chemical space around the core, which is essential for optimizing potency, selectivity, and pharmacokinetic properties. The tetrahydro- nature of one of the rings provides a three-dimensional structure that can be exploited to access different regions of the kinase active site compared to its aromatic counterpart.
Derivatives of the 1,5-naphthyridine scaffold have demonstrated significant inhibitory activity against several key kinase targets, including Fibroblast Growth Factor Receptors (FGFRs) and Activin Receptor-Like Kinase 5 (ALK5), which are implicated in oncology and fibrosis.[3][4]
Synthesis of the Key Intermediate: this compound
Stage 1: Synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine
A robust method for the synthesis of the tetrahydronaphthyridine core is the catalytic hydrogenation of the aromatic 1,5-naphthyridine.
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- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Application Notes & Protocols: A Guide to Intramolecular Cyclization for the Synthesis of Tetrahydronaphthyridines
Abstract
The tetrahydronaphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its three-dimensional structure and versatile biological activities.[1][2][3] Intramolecular cyclization represents a powerful and convergent strategy for the construction of this bicyclic framework. This guide provides an in-depth analysis of key intramolecular cyclization protocols for synthesizing tetrahydronaphthyridines, intended for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings of various synthetic strategies, offer detailed, field-proven experimental protocols, and present comparative data to inform methodological choices.
Introduction: The Strategic Importance of Tetrahydronaphthyridines
Tetrahydronaphthyridine (THN) isomers are bicyclic nitrogen-containing heterocycles that serve as crucial cores in a multitude of pharmacologically active agents.[3] Their rigid, non-planar structure is ideal for presenting substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets such as enzymes and receptors.[2] Consequently, modular and efficient synthetic routes to access diverse THN scaffolds are in high demand.
Intramolecular cyclization strategies are particularly advantageous as they construct the core bicyclic system in a single, often high-yielding, step from a pre-functionalized linear precursor. This approach offers significant benefits in terms of atom economy and synthetic efficiency. This document details several robust intramolecular methods, including the radical Pictet-Spengler reaction, transition metal-catalyzed cyclizations, and pericyclic reactions.
Mechanistic Foundations of Key Cyclization Strategies
Understanding the reaction mechanism is paramount for troubleshooting, optimization, and adapting a protocol to new substrates. The choice of strategy is often dictated by the electronic properties of the pyridine ring precursor.
The Pictet-Spengler Reaction and its Radical Variant
The classical Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, typically involving the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[4][5] However, the standard reaction is often challenging for electron-deficient pyridine systems.[6][7] To overcome this limitation, a radical-based approach has been developed.
Mechanism: Radical Pictet-Spengler Cyclization
This innovative method utilizes newly designed HARP (Halogen Amine Radical Protocol) reagents to engage electron-poor pyridines.[6] The reaction proceeds through a radical-polar crossover mechanism:
-
Iminyl Radical Formation: An initial reaction between the HARP reagent and an aldehyde forms an intermediate that, upon treatment with a radical initiator (e.g., AIBN) and a silane, generates a key iminyl radical.
-
Intramolecular Cyclization: The highly reactive iminyl radical undergoes a 6-endo-trig cyclization onto the electron-deficient pyridine ring.
-
Rearomatization: The resulting radical adduct is then quenched to afford the final tetrahydronaphthyridine product.
This approach elegantly circumvents the need for high nucleophilicity in the pyridine ring, which is a major hurdle in classical polar reactions.[6][7]
Figure 1: Mechanism of the Radical Pictet-Spengler Reaction.
Ruthenium-Catalyzed Transfer Hydrogenation
Transition metal catalysis offers a highly efficient and atom-economical pathway to THNs. A notable example is the ruthenium-catalyzed reaction of o-aminopyridyl methanols with alcohols.[8][9]
Mechanism: Borrowing Hydrogen Cascade
This protocol operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism:
-
Oxidation: The ruthenium catalyst first oxidizes the primary alcohol substrate to its corresponding aldehyde, generating a ruthenium-hydride species.
-
Condensation: The in situ-generated aldehyde then undergoes condensation with the amino group of the o-aminopyridyl methanol to form an imine intermediate.
-
Intramolecular Cyclization & Reduction: The pyridine nitrogen attacks the imine in an intramolecular fashion. The resulting cyclic iminium ion is then reduced by the ruthenium-hydride species, regenerating the active catalyst and yielding the THN product. Water is the only byproduct in this elegant cascade.[9]
Figure 2: Ruthenium-Catalyzed Borrowing Hydrogen Cascade.
Intramolecular Aza-Diels-Alder Reaction
The Diels-Alder reaction is a powerful C-C bond-forming reaction for constructing six-membered rings.[10] Its heteroatom variant, the aza-Diels-Alder reaction, is ideal for synthesizing nitrogen-containing heterocycles like tetrahydropyridines. For THN synthesis, an intramolecular inverse-electron-demand aza-Diels-Alder (IMDA) approach is often employed.[11]
Mechanism: [4+2] Cycloaddition
In this strategy, a linear precursor is designed to contain both an electron-deficient azadiene moiety and an electron-rich dienophile tethered together.
-
Conformational Pre-organization: The flexible linear substrate adopts a reactive conformation that brings the azadiene and dienophile into proximity.
-
Pericyclic Transition State: Upon heating or in the presence of a Lewis acid catalyst, the molecule passes through a concerted, cyclic transition state.
-
Cycloaddition: The [4+2] cycloaddition occurs, simultaneously forming two new sigma bonds and establishing the bicyclic tetrahydronaphthyridine core, often with high stereocontrol.[11]
Comparative Overview of Synthetic Protocols
The selection of an appropriate synthetic method depends on factors such as substrate availability, desired substitution patterns, and scalability. The table below summarizes the key features of the discussed protocols.
| Methodology | Key Reagents / Catalyst | Typical Conditions | Advantages | Limitations |
| Radical Pictet-Spengler | HARP Reagent, Aldehyde, (TMS)₃SiH, AIBN | Toluene, 100 °C | Excellent for electron-deficient pyridines; good functional group tolerance.[6][7] | Requires multi-step synthesis of HARP reagent; radical conditions may not suit all substrates.[7] |
| Ru-Catalyzed Transfer Hydrogenation | Ru-complex (e.g., [Ru(p-cymene)Cl₂]₂), Base (e.g., K₂CO₃) | Toluene or Dioxane, 110-140 °C | Atom- and step-economical; water is the only byproduct; broad substrate scope.[8][9] | Requires specific ortho-aminopyridyl methanol precursor; catalyst can be expensive. |
| Intramolecular Aza-Diels-Alder | Pre-functionalized linear substrate | Thermal (e.g., Dichlorobenzene, 200 °C) or Lewis Acid Catalysis | High stereocontrol; convergent synthesis.[11] | Substrate synthesis can be complex; high temperatures may be required for thermal variants.[11] |
| Pd-Catalyzed C-N Cyclization | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | Toluene or Dioxane, 100-120 °C | Modular access to various isomers; good for building spirocyclic systems.[2] | Catalyst/ligand cost; potential for side reactions. |
Detailed Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. Researchers should perform their own optimization based on their specific substrates.
Protocol 1: Radical Pictet-Spengler Synthesis of Tetrahydronaphthyridines
This protocol is adapted from the work of Bode and coworkers for the synthesis of α-substituted tetrahydronaphthyridines from aldehydes and HARP reagents.[6][12]
Materials and Reagents:
-
Appropriate HARP Reagent (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Tris(trimethylsilyl)silane, (TMS)₃SiH (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.2 equiv)
-
Polymer-supported triphenylphosphine (PS-PPh₃) (2.0 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the HARP reagent (e.g., 0.2 mmol, 1.0 equiv), aldehyde (0.24 mmol, 1.2 equiv), and PS-PPh₃ (0.4 mmol, 2.0 equiv).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add anhydrous toluene (to achieve a 0.1 M concentration) via syringe.
-
Add (TMS)₃SiH (0.3 mmol, 1.5 equiv) followed by a stock solution of AIBN in toluene (0.04 mmol, 0.2 equiv).
-
Seal the vial tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the polymer-supported phosphine, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired tetrahydronaphthyridine product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Ruthenium-Catalyzed Synthesis of 1,2,3,4-Tetrahydronaphthyridines
This protocol is based on the transfer hydrogenation methodology developed by Jiang, Zhang, and coworkers.[8][9]
Materials and Reagents:
-
ortho-Aminopyridyl methanol derivative (1.0 equiv)
-
Primary or secondary alcohol (2.0-3.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (2.5 mol%)
-
K₂CO₃ (20 mol%)
-
Anhydrous Toluene
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the ortho-aminopyridyl methanol (0.5 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), and K₂CO₃ (0.1 mmol, 20 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (2.0 mL) and the corresponding alcohol (1.0-1.5 mmol, 2.0-3.0 equiv) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure tetrahydronaphthyridine.
-
Characterize the final compound by NMR spectroscopy and mass spectrometry.
Experimental Workflow and Logic
The successful synthesis of tetrahydronaphthyridines via intramolecular cyclization follows a logical progression from precursor design to final product characterization. The choice of the specific cyclization strategy dictates the design of the linear precursor, which is the most critical step for ensuring a successful reaction.
Figure 3: General Experimental Workflow for THN Synthesis.
Conclusion
The intramolecular cyclization strategies presented herein provide a powerful toolkit for accessing the medicinally important tetrahydronaphthyridine scaffold. The radical Pictet-Spengler reaction offers a unique solution for electron-poor systems, while ruthenium-catalyzed transfer hydrogenation provides an elegant and atom-economical alternative. By understanding the underlying mechanisms and carefully selecting the appropriate protocol, researchers can efficiently synthesize a wide array of THN derivatives for applications in drug discovery and chemical biology. The provided protocols serve as a validated foundation upon which further methodological innovation can be built.
References
-
Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed. Available at: [Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]
-
Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. National Institutes of Health (NIH). Available at: [Link]
-
Acid-Promoted Cyclization Reactions of Tetrahydroindolinones. Model Studies for Possible Application in a Synthesis of Selaginoidine. PubMed Central (PMC). Available at: [Link]
-
Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PubMed Central (PMC). Available at: [Link]
-
Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions. PubMed. Available at: [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed Central (PMC). Available at: [Link]
-
Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. PubMed Central (PMC). Available at: [Link]
-
Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols. ACS Publications. Available at: [Link]
-
Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. ACS Publications. Available at: [Link]
-
Domino Aza-Michael-ih-Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. ResearchGate. Available at: [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. Available at: [Link]
-
Synthesis of 6-substituted tetrahydropyridinones and cyclization to indolizidine and quinolizidine structures. Sci-Hub. Available at: [Link]
-
Synthesis of Tetrahydropyridines by an Aza-Diels-Alder Reaction. Sci-Hub. Available at: [Link]
-
Tetrahydronaphthyridines by a Radical Pictet–Spengler Reaction. Thieme. Available at: [Link]
-
Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. ACS Publications. Available at: [Link]
-
ChemInform Abstract: Tetrahydropyran Synthesis via Radical Cyclization. A Systematic Study of Substituent Effects. Sci-Hub. Available at: [Link]
-
Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. Revista Desafio Online. Available at: [Link]
-
TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. PubMed. Available at: [Link]
-
Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols. PubMed. Available at: [Link]
-
Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. PubMed Central (PMC). Available at: [Link]
-
1,2,3,4-Tetrahydropyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
A CAN-Initiated Aza-Diels—Alder Reaction for a Facile Synthesis of 4-Amino-N-yl Tetrahydroquinolines. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Welcome to the technical support center for the synthesis of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound typically involves the electrophilic bromination of the 1,2,3,4-tetrahydro-1,5-naphthyridine core. The pyridine ring of the naphthyridine system is electron-deficient; however, the fused, non-aromatic nitrogen-containing ring can influence the reactivity of the pyridine ring. The positions at C6 and C8 are generally activated towards electrophilic substitution. The choice of brominating agent, solvent, and reaction temperature are critical parameters that dictate the success of the synthesis, influencing both yield and the impurity profile.
A common approach involves the use of N-Bromosuccinimide (NBS) as the brominating agent, which is a convenient and safer alternative to liquid bromine.[1] The reaction mechanism is an electrophilic aromatic substitution, where the bromine cation (or its equivalent) attacks the electron-rich positions of the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the 1,2,3,4-tetrahydro-1,5-naphthyridine starting material?
A1: The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold can be synthesized through several methods, including the reduction of 1,5-naphthyridine.[2] Aza-Diels-Alder reactions have also been employed to construct the tetrahydro-1,5-naphthyridine core.[2][3] For library synthesis, an intramolecular inverse electron demand Diels-Alder reaction has been reported as an efficient method.[4]
Q2: Why does bromination occur specifically at the C6 and C8 positions?
A2: In the 1,2,3,4-tetrahydro-1,5-naphthyridine ring system, the pyridine ring is generally deactivated towards electrophilic attack. However, the nitrogen atom in the saturated ring can donate electron density to the pyridine ring, thereby activating it for electrophilic substitution. The directing effects of the ring nitrogen atoms and the annulated ring favor substitution at the C6 and C8 positions.
Q3: What are the most common side products in this synthesis?
A3: Common side products include mono-brominated species (6-bromo- or 8-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine), over-brominated products (tri- or tetra-brominated), and the fully aromatized naphthyridine product resulting from dehydrogenation of the tetrahydro-ring. The formation of these byproducts is highly dependent on the reaction conditions.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved using column chromatography on silica gel. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, is often effective. The polarity of the eluent can be adjusted based on TLC analysis of the reaction mixture. Recrystallization from a suitable solvent system may also be employed for further purification. Halogenated 1,5-naphthyridine derivatives are often used as intermediates for further reactions like amination, so high purity is crucial.[2][5]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Recommendation |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can decompose over time. Use freshly opened or recrystallized NBS for best results. |
| Insufficient Activation | The tetrahydro-1,5-naphthyridine ring may not be sufficiently activated for bromination under the chosen conditions. The addition of a mild Lewis acid or protic acid catalyst can enhance the electrophilicity of the brominating agent. |
| Incorrect Solvent | The choice of solvent is critical. Halogenated solvents like dichloromethane (DCM) or chloroform are commonly used. Acetonitrile is also a viable option.[6] Avoid protic solvents like methanol unless a specific protocol calls for it, as they can react with the brominating agent. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also lead to a sluggish or incomplete reaction. If the reaction is not proceeding, consider a modest increase in temperature, monitoring closely for the formation of byproducts. |
Problem 2: Formation of Mono-Brominated Byproducts
| Possible Cause | Troubleshooting Recommendation |
| Insufficient Brominating Agent | Using less than two equivalents of the brominating agent will likely result in a mixture of starting material, mono-brominated, and di-brominated products. |
| Short Reaction Time | The second bromination may be slower than the first. Ensure the reaction is allowed to proceed to completion by monitoring with TLC or LC-MS. |
| Sub-optimal Temperature | A temperature that is too low may not provide sufficient energy for the second bromination to occur at a reasonable rate. |
Problem 3: Over-bromination (Formation of Tri- or Tetra-brominated Products)
| Possible Cause | Troubleshooting Recommendation |
| Excess Brominating Agent | Carefully control the stoichiometry. Use of more than 2.0-2.2 equivalents of the brominating agent can lead to over-bromination. |
| High Reaction Temperature | Elevated temperatures can increase the rate of further bromination. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. |
| Prolonged Reaction Time | Once the desired product is formed, prolonged exposure to the reaction conditions can lead to further bromination. Monitor the reaction progress and quench it once the starting material is consumed and the desired product is maximized. |
Problem 4: Dehydrogenation of the Tetrahydro-Ring
This is a known side reaction when using NBS with related heterocyclic systems like tetrahydroquinolines, especially under radical conditions (light or radical initiators) or with excess NBS.[7][8]
| Possible Cause | Troubleshooting Recommendation |
| Radical Reaction Conditions | Avoid exposure to strong light. Do not use radical initiators like AIBN or benzoyl peroxide unless a specific protocol requires it for a different transformation.[9] |
| Excess NBS | NBS can act as an oxidant, leading to dehydrogenation.[7][8] Use the minimum amount of NBS required for the dibromination. |
| High Reaction Temperature | Higher temperatures can favor the dehydrogenation pathway. Maintain a controlled, lower temperature throughout the reaction. |
Optimized Experimental Protocol (Hypothetical)
This protocol is a suggested starting point based on general procedures for similar brominations. Optimization may be required for your specific setup.
Materials:
-
1,2,3,4-tetrahydro-1,5-naphthyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (2.1 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining NBS.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Process
Reaction Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Fuertes, M.; Masdeu, C.; Martin-Encinas, E.; Selas, A.; Rubiales, G.; Palacios, F.; Alonso, C. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25, 3252. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Zhang, Y.; Song, Z.; Wu, Y. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules2019 , 24, 4153. [Link]
-
Li, J.; Wang, Y.; Zhang, Y.; Li, P.; Wang, L. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Adv.2023 , 13, 33495-33500. [Link]
-
Snyder, S. A.; Treitler, D. S.; Brucks, A. P. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Beilstein J. Org. Chem.2010 , 6, 32. [Link]
-
Li, J.; Wang, Y.; Zhang, Y.; Li, P.; Wang, L. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances2023 , 13(49), 33495-33500. [Link]
-
Palacios, F.; de la Cuesta, E.; Velazquez, E.; Rubiales, G. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2020 , 25, 2235. [Link]
-
Fuertes, M.; Masdeu, C.; Martin-Encinas, E.; Selas, A.; Rubiales, G.; Palacios, F.; Alonso, C. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25(14), 3252. [Link]
-
Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). [Link]
-
ResearchGate. Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives. [Link]
Sources
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- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
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- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Welcome to the technical support center for the purification of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity. The unique structural features of this molecule, namely the halogenated pyridine ring and the tetrahydro-1,5-naphthyridine core, can present specific challenges during purification. This resource aims to address these challenges with scientifically grounded explanations and practical, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, mono-brominated intermediates (e.g., 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine or 8-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine), over-brominated byproducts, and residual catalysts or reagents. The polarity of these impurities can be very similar to the desired product, making separation challenging.
Q2: My purified this compound appears to be degrading upon storage. What could be the cause and how can I prevent it?
A2: Halogenated aromatic compounds can be susceptible to degradation, particularly when exposed to light, air (oxidation), or residual acid/base from the purification process. The tetrahydro-1,5-naphthyridine core also contains secondary amine functionality which can be prone to oxidation. To ensure stability, store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature. Ensure all residual solvents and reagents are thoroughly removed.
Q3: I'm having trouble separating my product from a closely related impurity by column chromatography. What can I do?
A3: When dealing with closely eluting impurities, several strategies can be employed. You can try a shallower solvent gradient, or even isocratic elution, to improve resolution. Switching to a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol or cyano), can alter the selectivity of the separation. Additionally, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers significantly higher resolving power for difficult separations.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad peaks or tailing of the product peak.
-
Co-elution of the product with impurities.
-
Low recovery of the purified product.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal to achieve good separation between the product and impurities. | Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (to suppress tailing due to the amine) can significantly improve peak shape and resolution. |
| Column Overloading | Applying too much crude material to the column can lead to band broadening and poor separation. | As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel. For difficult separations, use a lower loading. |
| Compound Instability on Silica Gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[2] | Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If degradation is observed, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.[2] |
| Incorrect Column Packing | An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
Low yield of recovered crystals.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Solvent Choice | An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | Screen a variety of solvents or solvent mixtures. For a dibrominated aromatic compound, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or toluene/hexanes.[3] |
| Cooling Rate | Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[3] |
| Supersaturation | The solution may be supersaturated, preventing crystallization. | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound. |
| Presence of Impurities | High levels of impurities can inhibit crystal formation. | If the crude material is very impure, it may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This is a standard method for the purification of many organic compounds and has been successfully used for tetrahydro-1,5-naphthyridine derivatives.[4][5]
Step-by-Step Methodology:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation on a column.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the determined solvent system.
-
If a gradient elution is necessary, gradually increase the polarity of the eluent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
For very challenging separations or to achieve very high purity, preparative HPLC is the method of choice.[6]
Step-by-Step Methodology:
-
Analytical Method Development:
-
Develop an analytical HPLC method to achieve baseline separation of the desired product from all impurities.
-
Screen different columns (e.g., C18, Phenyl-Hexyl, PFP) and mobile phases (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid). For halogenated aromatic compounds, columns that offer pi-pi interactions can be beneficial.[1][7]
-
-
Scaling Up to Preparative HPLC:
-
Once a good analytical separation is achieved, scale the method to a preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the size of the preparative column.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude or partially purified material in the mobile phase or a compatible solvent.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the product peak as detected by a UV detector.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile or methanol) under reduced pressure.
-
If the mobile phase contained water and non-volatile additives, a subsequent workup (e.g., extraction or lyophilization) will be necessary to isolate the final product.
-
Visualizing Purification Workflows
A logical approach to selecting the appropriate purification technique is crucial for efficiency.
Caption: Decision tree for selecting a purification method.
This workflow diagram illustrates a systematic approach to purifying the target compound, starting from the initial purity assessment and leading to the most appropriate technique based on the material's properties and the success of initial attempts.
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3193. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]
- Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(23), 5733. [Link]
-
Sharma, R., Kumar, R., & Singh, V. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6831-6851. [Link]
- Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
- Papishetty, S., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. RSC Advances, 6(55), 49835-49844.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Katritzky, A. R., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development.
-
Tanaka, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 438-444. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Van Miert, S., et al. (2007). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Analytical and Bioanalytical Chemistry, 388(4), 839-850.
- Resnick, L., et al. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry, 64(15), 11488-11500.
-
Zhang, Y., et al. (2022). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][8][9]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 13(1), 58-71.
- Carta, M., et al. (2017). Redefining the Robeson upper bounds for CO2/CH4 and CO2/N2 separations using a series of ultrapermeable benzotriptycene-based Polymers of Intrinsic Microporosity. Energy & Environmental Science, 10(9), 2044-2055.
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- 5. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Bromination of 1,2,3,4-Tetrahydro-1,5-Naphthyridine
Welcome to the technical support center for the bromination of 1,2,3,4-tetrahydro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired product. The inherent functionalities of the 1,2,3,4-tetrahydro-1,5-naphthyridine core, namely a secondary amine within a partially saturated heterocyclic system and an electron-rich aromatic ring, present unique challenges in achieving selective bromination.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses the most frequently encountered side reactions during the bromination of 1,2,3,4-tetrahydro-1,5-naphthyridine. Each issue is presented in a question-and-answer format, detailing the underlying mechanisms and providing actionable protocols for resolution.
Issue 1: Over-bromination of the Aromatic Ring
Q1: My reaction is yielding a mixture of di- and tri-brominated products on the pyridine ring, instead of the desired mono-brominated compound. How can I improve the selectivity?
A1: This is a classic case of over-bromination, a common issue when dealing with electron-rich aromatic systems.[1] The nitrogen atom in the pyridine ring of the tetrahydro-1,5-naphthyridine system activates the ring towards electrophilic aromatic substitution, making it susceptible to multiple halogenations, particularly at the ortho and para positions relative to the activating group.[1][2]
Causality: The high electron density on the pyridine ring, enhanced by the nitrogen atom, readily reacts with the electrophilic bromine species. Once the first bromine is introduced, the ring remains sufficiently activated for subsequent brominations to occur, often at a comparable rate to the initial reaction.
Mitigation Strategies:
-
Control Stoichiometry and Temperature:
-
Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use of 1.0 to 1.1 equivalents is a good starting point.
-
Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the reaction rate and improve selectivity.
-
-
Choice of Brominating Agent:
-
NBS is often preferred over elemental bromine (Br₂) as it can provide a low, steady concentration of bromine, which can help minimize over-bromination.[3]
-
For highly activated systems, consider milder brominating agents.
-
-
Solvent Effects:
-
The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents may temper the reactivity.
-
Experimental Protocol: Selective Mono-bromination using NBS
-
Dissolve 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation for Mono-bromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂, minimizing over-reaction.[3] |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Limits the availability of the brominating agent. |
| Temperature | 0 °C to room temperature | Reduces reaction rate, enhancing selectivity. |
| Solvent | Acetonitrile, Dichloromethane | Common solvents for electrophilic aromatic bromination. |
| Monitoring | TLC, HPLC, GC-MS | Essential for stopping the reaction at the desired point. |
Issue 2: Aromatization of the Tetrahydro-ring
Q2: I am observing a significant amount of a brominated 1,5-naphthyridine as a byproduct, indicating dehydrogenation of the tetrahydro-ring. What causes this and how can I prevent it?
A2: The formation of the fully aromatic 1,5-naphthyridine core is a result of an oxidation (dehydrogenation) side reaction. This is particularly prevalent when using N-Bromosuccinimide (NBS), which can act as both a brominating agent and an oxidant, especially at elevated temperatures or in the presence of radical initiators.[4][5][6][7] Studies on the analogous tetrahydroquinoline system have shown that NBS can mediate a one-pot bromination and dehydrogenation.[4][5][6][7][8]
Causality: The reaction can proceed through a radical mechanism where NBS abstracts hydrogen atoms from the tetrahydro-ring, leading to the formation of the more stable aromatic system. This process can be initiated by heat or light.
Mitigation Strategies:
-
Avoid Radical Initiators: Unless benzylic bromination is desired, avoid the use of radical initiators like AIBN or benzoyl peroxide.
-
Control Temperature: Keep the reaction temperature low (0 °C is recommended) to disfavor the dehydrogenation pathway.
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil to prevent photo-initiation of radical pathways.
-
Alternative Brominating Agents: If aromatization is a persistent issue, consider using a brominating agent that is less prone to initiating radical reactions.
Workflow for Minimizing Aromatization
Caption: Workflow to minimize aromatization during bromination.
Issue 3: Benzylic Bromination
Q3: My product mixture contains species brominated at the C2 or C4 positions of the tetrahydro-ring. Why is this happening?
A3: Bromination at the C2 and C4 positions, which are benzylic-like, occurs through a free radical mechanism.[3][9][10][11] This is a competing pathway to the desired electrophilic aromatic substitution on the pyridine ring. This side reaction is favored under conditions that promote radical formation.
Causality: The C-H bonds at the benzylic positions (adjacent to the aromatic ring) are weaker and more susceptible to abstraction by a bromine radical. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this a favorable pathway.
Mitigation Strategies:
-
Reaction Conditions:
-
As with aromatization, avoid high temperatures, UV light, and radical initiators.
-
The use of a polar solvent can favor the ionic electrophilic substitution pathway over the radical pathway.
-
-
Choice of Reagent:
-
While NBS is commonly used for benzylic bromination in the presence of a radical initiator, in its absence and in a polar solvent, electrophilic aromatic substitution is generally favored.[9]
-
Logical Relationship of Reaction Pathways
Caption: Competing reaction pathways in the bromination.
Frequently Asked Questions (FAQs)
Q4: Can N-bromination occur on the secondary amine of the tetrahydro-ring?
A4: Yes, N-bromination is a potential side reaction, as secondary amines can react with brominating agents like NBS.[12] The resulting N-bromo amine may be unstable and could potentially lead to further undesired reactions. To minimize this, ensure the reaction is carried out under anhydrous conditions, as the presence of water can affect the reactivity of NBS and the stability of the N-bromo intermediate.
Q5: What are the best analytical techniques to monitor the reaction and identify side products?
A5: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the relative amounts of products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile products and byproducts by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and any isolated side products.
Q6: I have a mixture of brominated isomers. What are the best strategies for purification?
A6: The separation of brominated isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation.
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be effective.
-
Recrystallization: If the desired product is a solid and one isomer is significantly more abundant, recrystallization may be a viable purification method.[13]
References
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available from: [Link]
-
Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate. Available from: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available from: [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available from: [Link]
-
N-Bromosuccinimide. Wikipedia. Available from: [Link]
-
Purification of polybrominated biphenyl congeners. PubMed. Available from: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available from: [Link]
-
Bromination of Aniline l Electrophilic Substitution Reaction of Aniline. YouTube. Available from: [Link]
- Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane. Google Patents.
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Available from: [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH. Available from: [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. Available from: [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. OUCI. Available from: [Link]
-
N-Bromosuccinimide. Available from: [Link]
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Bromination of Aniline (video) | Amines. Khan Academy. Available from: [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available from: [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Nanjing Suru Chemical Co., Ltd. Available from: [Link]
-
Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. Available from: [Link]
-
Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available from: [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot. Available from: [Link]
-
Ch17 Reactions of Aromatic Compounds. Available from: [Link]
-
2.9: Reactions at the Benzylic Position. Chemistry LibreTexts. Available from: [Link]
- Method for purifying a bromine compound. Google Patents.
-
Benzylic Bromination. Chemistry Steps. Available from: [Link]
-
Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. Available from: [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available from: [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. Available from: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available from: [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]
-
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. PMC - NIH. Available from: [Link]
-
Bromination Functionalization of Diazo Compounds with CBr4 via Convergent Paired Electrolysis. Organic Letters - ACS Publications. Available from: [Link]
-
why is free radical bromination regioselective? : r/OrganicChemistry. Reddit. Available from: [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available from: [Link]
-
Identification of Bromide : Salt Analysis series NCERT. YouTube. Available from: [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Available from: [Link]
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Technical Support Center: Strategies for Overcoming Poor Solubility of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations of this compound in aqueous or other solvent systems during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will explore the fundamental reasons for poor solubility and systematically work through a variety of established techniques to overcome this common yet significant hurdle in drug discovery and development.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the likely reasons for its poor solubility?
A1: The poor solubility of this compound can be attributed to several physicochemical properties inherent to its molecular structure.[1] The presence of two bromine atoms significantly increases the molecular weight and contributes to a more rigid, crystalline structure. Such crystalline solids often have high lattice energies, meaning a substantial amount of energy is required to break the crystal lattice and allow the solvent to solvate individual molecules.
Furthermore, the tetrahydro-1,5-naphthyridine core, while containing nitrogen atoms capable of hydrogen bonding, is a relatively nonpolar heterocyclic system. The overall lipophilicity of the molecule, likely contributes to its limited solubility in aqueous media.
Q2: What is the first step I should take to assess the solubility of a new batch of this compound?
A2: Before attempting any solubility enhancement techniques, it is crucial to establish a baseline solubility profile. A simple and effective method is the "shake-flask" method, which is considered a gold standard for determining equilibrium solubility.[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of your desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[3]
This baseline data will be your reference point for evaluating the effectiveness of any solubility enhancement strategy you employ.
Part 2: Troubleshooting Guides - Step-by-Step Solutions
This section provides a systematic approach to improving the solubility of this compound. The strategies are presented in a logical order, starting with simpler methods and progressing to more advanced techniques.
Troubleshooting Workflow: A Logic Diagram
Caption: A logical workflow for troubleshooting poor solubility, starting from initial observations and branching into physical and chemical modification strategies.
Guide 1: Physical Modifications to Enhance Solubility
Physical modifications alter the solid-state properties of the compound without changing its chemical structure.[4][5]
Principle: Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6] For very small particles (nanoparticles), an increase in equilibrium solubility can also be observed.[6]
Experimental Protocol: Micronization
-
Method: Use techniques like jet milling or ball milling to reduce the particle size of the solid compound.[6]
-
Analysis: Characterize the particle size distribution before and after milling using techniques like laser diffraction or dynamic light scattering.
-
Evaluation: Re-evaluate the solubility using the shake-flask method described in the FAQs.
Table 1: Expected Impact of Particle Size Reduction on Solubility
| Technique | Typical Particle Size | Expected Impact on Dissolution Rate | Expected Impact on Equilibrium Solubility |
| Micronization | 2-5 µm | Significant Increase | Minimal to no change[5] |
| Nanosuspension | < 1 µm | Drastic Increase | Potential Increase[6][7] |
Principle: Dispersing the crystalline drug in an inert carrier matrix can create an amorphous solid dispersion.[8] Amorphous forms lack the highly ordered crystal lattice of their crystalline counterparts, have a higher free energy, and are therefore generally more soluble.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Preparation: Dissolve both this compound and a carrier polymer (e.g., PVP, PEG, or HPMC) in a common volatile solvent.
-
Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid mass.
-
Post-processing: Grind the resulting solid to a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Evaluation: Determine the solubility of the solid dispersion.
Guide 2: Chemical Modifications to Enhance Solubility
Chemical modifications involve altering the compound or its immediate environment to favor dissolution.[4][5]
Principle: The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold contains basic nitrogen atoms.[9][10] In an acidic environment, these nitrogens can become protonated, forming a more soluble salt in situ. The solubility of a weak base increases as the pH of the solution decreases.[2]
Experimental Protocol: pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Solubility Measurement: Determine the equilibrium solubility of the compound in each buffer using the shake-flask method.
-
Data Analysis: Plot the measured solubility as a function of pH. This will reveal the pH range where the compound is most soluble.
Caption: Protonation of the basic nitrogen in an acidic medium leads to increased aqueous solubility.
Principle: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a lipophilic compound by reducing the polarity of the aqueous solvent system.[7][11]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 300/400 (PEG 300/400)
-
Dimethyl sulfoxide (DMSO)[3]
-
N-Methyl-2-pyrrolidone (NMP)
Experimental Protocol: Screening for Effective Co-solvents
-
Stock Solution: Prepare a concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO).
-
Co-solvent Mixtures: Create a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 10%, 20%, 30% ethanol in water).
-
Solubility Determination: Add a small aliquot of the stock solution to each co-solvent mixture and observe for precipitation. Alternatively, perform a full equilibrium solubility measurement in promising co-solvent systems.
Table 2: Example of a Co-solvent Screening Study
| Co-solvent System | Compound Solubility (µg/mL) |
| Water | < 1 |
| 10% Ethanol in Water | 15 |
| 20% Ethanol in Water | 50 |
| 10% PEG 400 in Water | 25 |
| 20% PEG 400 in Water | 75 |
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. Poorly soluble compounds can be encapsulated within this cavity, forming an inclusion complex that has significantly higher aqueous solubility.[4]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.
-
Complex Formation: Prepare aqueous solutions with increasing concentrations of HP-β-CD. Add an excess of the compound to each solution.
-
Equilibration and Analysis: Equilibrate the samples as in the shake-flask method and analyze the supernatant to determine the compound's solubility as a function of cyclodextrin concentration.
Part 3: Advanced Strategies
If the above techniques do not yield the desired solubility, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise.
-
Salt Formation: If pH adjustment indicates a significant increase in solubility at low pH, preparing a stable, solid salt form of the compound (e.g., a hydrochloride or mesylate salt) could be a viable strategy for improving its dissolution properties.[12]
-
Prodrug Approach: A chemically modified version of the parent drug (a prodrug) can be synthesized to have improved solubility.[13] This prodrug would then be converted to the active compound in vivo.
-
Nanotechnology: Formulating the compound as nanoparticles, such as in a nanosuspension or nanoemulsion, can dramatically increase its surface area and, consequently, its dissolution rate and bioavailability.[13]
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the solubility challenges of this compound and advance your research and development efforts.
References
- Jadhav, N. R., et al. (2018). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 10(6), 1435-1441.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Kumar, S., & Singh, S. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(12), 2033.
- Kumar, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Sari, Y., & Yang, Y. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Applied Pharmaceutics, 13(3), 1-8.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- PubChem. (n.d.). This compound.
- Bevan, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Allen, D. G., et al. (2005). Method for determining solubility of a chemical compound.
- Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ChemicalBook. (n.d.). This compound | 1949816-38-9.
- Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 41-51.
- Patel, J., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1).
- Kumar, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 2848-2859.
- Vemula, V. R. (2015). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Indo American Journal of Pharmaceutical Research, 5(8), 3045-3054.
- BLDpharm. (n.d.). 1949816-38-9|this compound.
- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons, Inc.
- Butin, A. V., & Nevolina, T. A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Dibromonaphthyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions involving the unique challenges presented by dibromonaphthyridine substrates. Dibromonaphthyridines are a critical class of heteroaromatic compounds in medicinal chemistry and materials science. However, their successful functionalization via cross-coupling is highly sensitive to reaction parameters, with catalyst loading being a pivotal factor influencing yield, purity, and cost-effectiveness.
This guide will provide a structured approach to troubleshooting common issues and systematically optimizing catalyst loading for your specific application.
Understanding the Challenge: The Nuances of Cross-Coupling with Dibromonaphthyridines
Dibromonaphthyridines present a distinct set of challenges in cross-coupling reactions. The presence of two bromine atoms offers the potential for mono- or di-functionalization, and achieving the desired selectivity can be intricate. Furthermore, the nitrogen atoms within the naphthyridine core can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] This makes the optimization of catalyst loading not just a matter of efficiency, but a critical parameter for controlling the reaction's outcome.
An inadequate catalyst loading can result in a sluggish or incomplete reaction, while an excessive amount can lead to unwanted side reactions, such as homocoupling, and complicates the purification of the final product due to residual palladium.[3][4][5] Therefore, a systematic approach to determining the optimal catalyst loading is paramount for a successful and reproducible synthesis.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My cross-coupling reaction with a dibromonaphthyridine is showing low or no conversion. What are the first steps I should take regarding catalyst loading?
A1: Low conversion is a common issue and before immediately increasing the catalyst loading, it's crucial to assess other potential contributing factors. Here’s a systematic approach:
-
Verify Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[1] Ensure your reaction setup is under a rigorously maintained inert atmosphere (argon or nitrogen) and that all solvents and reagents have been properly degassed.
-
Assess Reagent Purity: Impurities in your dibromonaphthyridine, coupling partner (e.g., boronic acid), or base can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.
-
Evaluate Ligand and Base Choice: The ligand plays a critical role in stabilizing the active catalytic species and influencing its reactivity.[3] For electron-deficient heteroaromatics like naphthyridines, bulky, electron-rich phosphine ligands are often beneficial.[1] The choice of base is also crucial for activating the coupling partners.[6]
-
Initial Catalyst Loading Screen: If the above factors are well-controlled, then a systematic screen of the catalyst loading is warranted. A typical starting point for cross-coupling reactions with aryl bromides is in the range of 1-5 mol%.[7] For initial screening with a new substrate like a dibromonaphthyridine, starting with 2-3 mol% is a reasonable approach.[7]
Q2: I'm observing the formation of significant byproducts, such as homocoupling of my coupling partner or debromination of the starting material. How can catalyst loading affect this?
A2: The formation of byproducts is often linked to catalyst concentration and stability.
-
Homocoupling: Excessively high catalyst loadings can promote the homocoupling of your boronic acid or other organometallic reagent.[3] This is because at higher concentrations, the side reactions of the catalyst and/or ligands become more probable.[4][5]
-
Debromination (Hydrodehalogenation): The replacement of a bromine atom with a hydrogen is a common side reaction.[1] This can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the intended coupling partner. While the primary cause is often the presence of a hydride source (e.g., impurities in solvents or reagents), a highly active catalyst at a high loading might exacerbate this issue.
Solution: Instead of simply increasing the catalyst loading to drive the reaction to completion, focus on optimizing the entire catalytic system. This includes screening different ligands that can better stabilize the palladium center and promote the desired cross-coupling pathway over side reactions. A lower catalyst loading with a more efficient ligand is often the key.
Q3: How do I determine the optimal catalyst loading for my specific dibromonaphthyridine substrate and coupling partner?
A3: The optimal catalyst loading is substrate-dependent and should be determined empirically. A systematic optimization study is the most reliable approach.
Experimental Protocol: Catalyst Loading Optimization for a Suzuki-Miyaura Coupling of a Dibromonaphthyridine
This protocol outlines a general procedure for optimizing the palladium catalyst loading.
Materials:
-
Dibromonaphthyridine substrate
-
Arylboronic acid coupling partner
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, THF/water mixture)
-
Reaction vials or flask
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Analytical tools (TLC, LC-MS, GC-MS)
Procedure:
-
Setup: In an inert atmosphere, prepare a stock solution of the palladium precursor and the ligand in the chosen solvent. This ensures accurate dispensing of small quantities of the catalyst system.
-
Reaction Array: Set up a series of parallel reactions in individual vials. Each vial will contain the same amount of dibromonaphthyridine, boronic acid, and base.
-
Varying Catalyst Loading: To each vial, add a different amount of the catalyst/ligand stock solution to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 3 mol%, 5 mol%).
-
Reaction Conditions: Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h) by taking small aliquots and analyzing them by TLC or LC-MS.
-
Analysis: After a set reaction time, quench all reactions and analyze the crude reaction mixtures to determine the conversion of the starting material and the yield of the desired product for each catalyst loading.
-
Optimization: Identify the lowest catalyst loading that provides a satisfactory yield in a reasonable timeframe. You may need to perform a second, more focused screen around the most promising initial result.
Data Presentation:
| Catalyst Loading (mol%) | Conversion (%) | Yield (%) | Key Observations |
| 0.5 | 45 | 40 | Incomplete reaction |
| 1.0 | 85 | 80 | Good conversion, minor byproducts |
| 2.0 | 98 | 95 | Excellent conversion and yield |
| 3.0 | 99 | 95 | No significant improvement over 2.0 mol% |
| 5.0 | 99 | 93 | Increased byproduct formation |
This table allows for a clear comparison and identification of the optimal catalyst loading.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting low yields in cross-coupling reactions with dibromonaphthyridines, with a focus on optimizing catalyst-related parameters.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q4: Should I always aim for the lowest possible catalyst loading?
A4: While minimizing catalyst loading is desirable for cost and sustainability, the primary goal is to achieve a robust and reproducible reaction that consistently delivers high yields of the desired product.[8] The "optimal" loading is a balance between reaction efficiency, cost, and purification considerations. In some cases, a slightly higher loading may be necessary to overcome substrate-specific challenges and ensure complete conversion in a practical timeframe.
Q5: When should I consider using a pre-catalyst instead of generating the active catalyst in situ?
A5: Pre-catalysts are stable, well-defined palladium(II) complexes that are designed to efficiently generate the active Pd(0) species in situ.[7] They are particularly advantageous in the following situations:
-
Reproducibility is critical: Pre-catalysts can provide more consistent results compared to generating the catalyst from separate palladium and ligand sources.
-
Challenging substrates: For substrates that are prone to catalyst deactivation, a pre-catalyst can offer improved performance.
-
Low catalyst loadings: Pre-catalysts often allow for the use of lower catalyst loadings due to their efficient generation of the active species.[3]
Q6: Can the palladium-to-ligand ratio influence the optimal catalyst loading?
A6: Absolutely. The ratio of palladium to ligand is a critical parameter that can significantly impact catalyst activity and stability. The optimal ratio is often 1:1 to 1:2 for monodentate ligands. An excess of ligand can sometimes inhibit the reaction by forming less reactive catalyst species.[3] It is advisable to screen the Pd:ligand ratio in conjunction with the overall catalyst loading optimization.
Q7: How does the choice of solvent impact the required catalyst loading?
A7: The solvent plays a crucial role in catalyst solubility, stability, and reactivity.[3][4] A solvent system that ensures all reaction components, including the catalyst, are adequately solubilized is essential for efficient catalysis. For Suzuki-Miyaura couplings, mixtures of an organic solvent with water are often employed.[6] The choice of solvent can influence the rate of the catalytic cycle, and thus, the required catalyst loading to achieve a desired reaction rate.
References
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchG
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec. (2024). Vapourtec.
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 6-Iodoisoquinolin-3-amine - Benchchem. (n.d.). BenchChem.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal.
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters - ACS Publications. (2014).
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Substituted Naphthyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted naphthyridines. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Naphthyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of bioactive compounds.[1] However, their synthesis presents unique challenges when scaling up. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities, ensuring a safe, efficient, and reproducible process.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of naphthyridine synthesis in a question-and-answer format.
Q1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes and how can I fix it?
This is a classic scale-up challenge. A drop in yield can often be traced back to issues with mass and heat transfer, reagent purity, or reaction kinetics that are not apparent at the bench scale.
Possible Causes & Recommended Solutions:
-
Inefficient Mixing: On a small scale, magnetic stirring is often sufficient. In larger reactors, mechanical stirring is necessary, but dead zones can occur. This can lead to localized concentration gradients and temperature differences, promoting side reactions.
-
Solution: Evaluate your reactor's mixing efficiency. Consider the impeller design (e.g., pitched-blade turbine vs. anchor) and stirring speed. For heterogeneous reactions, ensure solids are adequately suspended.
-
-
Poor Heat Transfer: Many key reactions in naphthyridine synthesis, like the Skraup or Friedländer cyclizations, can be exothermic.[2] A larger reaction volume has a smaller surface-area-to-volume ratio, making it harder to dissipate heat. Uncontrolled temperature spikes can lead to decomposition and the formation of tars.
-
Solution:
-
Perform Reaction Calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) to understand the thermal profile of your reaction before scaling up.[3]
-
Control Addition Rates: Add critical reagents (e.g., sulfuric acid in a Skraup synthesis) slowly and sub-surface to allow the cooling system to manage the heat output.
-
Ensure Adequate Cooling: Verify that your reactor's cooling jacket and chiller are sufficient for the calculated heat load.
-
-
-
Sub-optimal Reaction Conditions: Conditions that worked on a small scale may not be optimal for a larger batch.
-
Starting Material Purity: The impact of impurities in starting materials is magnified at scale.[7]
-
Solution: Re-analyze your starting materials (e.g., aminopyridines, dicarbonyl compounds) to ensure they meet the required specifications. Impurities can act as catalysts for side reactions or inhibitors.
-
Troubleshooting Workflow: Diagnosing Low Yields
Caption: A logical workflow for troubleshooting low yields in scale-up synthesis.
Q2: I'm getting a mixture of regioisomers. How can I improve the selectivity of my reaction?
Poor regioselectivity is a frequent issue, especially in Friedländer-type syntheses using unsymmetrical ketones.[7] The choice of catalyst and reaction conditions is paramount to directing the cyclization.
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: The catalyst can dramatically influence which carbonyl group participates in the initial condensation.
-
Example: For the synthesis of 2-substituted 1,8-naphthyridines from o-aminoaromatic aldehydes and methyl ketones, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity.[7][8]
-
Mechanism Insight: The catalyst can form a more sterically hindered intermediate with one of the carbonyl groups, favoring reaction at the less hindered site.
-
-
Controlled Substrate Addition: Slowly adding the unsymmetrical ketone to the reaction mixture containing the aminopyridine and catalyst can improve selectivity by maintaining a low concentration of the ketone, which can suppress undesired reaction pathways.[8]
-
Temperature Optimization: Reaction temperature can influence the kinetic vs. thermodynamic product ratio. Experiment with a range of temperatures to find the optimum for your specific substrates.[7]
Q3: My crude product is a tar-like substance, and purification by column chromatography is impractical at scale. What are my options?
"Tarry" crude products are often the result of polymerization, decomposition, or numerous side reactions, a common problem in aggressive reactions like the Skraup synthesis.[2] The key is to prevent their formation in the first place and to use more scalable purification techniques.
Prevention and Purification Strategies:
-
Reaction Optimization:
-
Lower Temperature: Even a small reduction in temperature can significantly reduce the rate of decomposition reactions.
-
Scavengers: For reactions that produce reactive byproducts (e.g., acrolein in the Skraup synthesis), consider adding a scavenger to trap them before they can polymerize.
-
-
Scalable Purification Methods:
-
Crystallization/Recrystallization: This is the most desirable method for large-scale purification.
-
Protocol: Perform a systematic solvent screen to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.[7] Anti-solvent addition is another powerful technique.
-
-
Trituration: If the product is a solid but impurities are oily, suspending the crude material in a non-solvent and stirring can effectively wash away the impurities.
-
Liquid-Liquid Extraction: A thorough aqueous work-up can remove many polar impurities and unreacted starting materials.[7] Adjusting the pH of the aqueous layer can selectively extract acidic or basic impurities or the product itself.
-
Adsorbent Treatment: Passing a solution of your crude product through a plug of silica gel, alumina, or activated carbon can remove highly polar, colored impurities without the need for a full chromatographic separation.
-
Purification Strategy Decision Tree
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Technical Support Center: Characterization of Asymmetric 1,5-Naphthyridine Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, you are aware that the synthesis of novel molecular entities is only half the battle. The subsequent, and equally critical, phase is rigorous characterization. Asymmetric 1,5-naphthyridine derivatives, a scaffold of significant interest in medicinal chemistry, present a unique set of analytical challenges.[1][2][3] Their rigid, electron-deficient nature, coupled with the lack of symmetry, often leads to complex and sometimes misleading data from standard analytical techniques.
This guide is designed to move beyond generic troubleshooting. It is structured from field-proven experience to help you diagnose the root cause of your characterization issues, understand the underlying chemical principles, and implement robust solutions. We will delve into the nuances of NMR spectroscopy, mass spectrometry, and chromatography as they apply specifically to this important class of heterocycles.
Troubleshooting Guide
This section addresses the most common issues encountered during the characterization of asymmetrically substituted 1,5-naphthyridines. Each issue is presented in a question-and-answer format, detailing probable causes and providing step-by-step solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Question: Why are the aromatic signals in my ¹H NMR spectrum so complex and overlapping, making assignment impossible?
Probable Cause: The asymmetric substitution on the 1,5-naphthyridine core removes all elements of symmetry. This results in a unique chemical environment for every proton on the bicyclic system, leading to complex spin-spin coupling patterns (e.g., doublets of doublets, multiplets). Protons on different rings can even exhibit long-range coupling, further complicating the spectrum.[4]
Diagnostic & Solution Workflow:
Caption: Workflow for resolving complex ¹H NMR spectra.
Expert Commentary: Do not rely solely on 1D ¹H NMR for these molecules. A 2D COSY experiment is the minimum requirement to trace J-coupling correlations and separate the spin systems of the two pyridine rings. For unambiguous assignment, correlating proton signals to their directly attached carbons via HSQC and to carbons 2-3 bonds away via HMBC is essential.[5]
Question: My NMR signals, particularly for substituents near the nitrogen atoms, are broad or even split into two sets of peaks. What is happening?
Probable Cause: This phenomenon is often due to restricted rotation around a single bond (atropisomerism) or dynamic conformational exchange on the NMR timescale. For substituents ortho to the bridgehead carbons, steric hindrance can create a high enough energy barrier to slow rotation, resulting in distinct signals for different rotational conformers (rotamers). Additionally, protonation/deprotonation events or molecular aggregation can also lead to peak broadening.
Troubleshooting Protocol: Variable Temperature (VT) NMR
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the broad or doubled signals.
-
Heating: Increase the sample temperature in increments of 15-20 K (e.g., to 318 K, then 338 K), acquiring a spectrum at each step. If the broadening is due to slow conformational exchange, the peaks should sharpen and eventually coalesce into a single, time-averaged signal as the rate of rotation increases.
-
Cooling (Optional): If heating does not cause coalescence, cooling the sample may slow the exchange rate further, sharpening the individual rotamer signals, which can aid in their individual assignment.
-
Solvent Change: The polarity and hydrogen-bonding capability of the solvent can influence aggregation. Re-acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) can confirm if aggregation is the cause.
Expert Commentary: VT-NMR is a powerful tool for confirming dynamic processes. The temperature at which signals coalesce can be used to calculate the energy barrier of the process. This is not an impurity issue but a fundamental stereochemical property of your molecule.
Mass Spectrometry (MS) Issues
Question: I'm not seeing a clear molecular ion (M+) peak, or my fragmentation pattern is confusing. How can I interpret the mass spectrum of my 1,5-naphthyridine derivative?
Probable Cause: While the 1,5-naphthyridine core is a stable aromatic system, its fragmentation is highly influenced by the nature and position of its substituents.[6] In Electron Ionization (EI), the molecular ion is typically visible but may not be the base peak. Fragmentation often begins with the loss of labile groups from substituents.[7][8] In Electrospray Ionization (ESI), you will primarily observe the protonated molecule [M+H]⁺.
Common Fragmentation Pathways:
The fragmentation of the naphthyridine core itself typically involves the sequential loss of HCN molecules, but this is often preceded by fragmentation of the side chains.[4][6]
Caption: General fragmentation hierarchy for substituted 1,5-naphthyridines.
Recommended Solution:
-
Use Soft Ionization: For clear identification of the molecular mass, use ESI or Chemical Ionization (CI). These "softer" techniques minimize fragmentation and typically produce a strong [M+H]⁺ peak.
-
High-Resolution MS (HRMS): Obtain an HRMS spectrum (e.g., ESI-TOF) to determine the exact mass of the parent ion. This allows you to calculate the molecular formula, which is a critical piece of data for confirming the identity of a new compound.
-
Tandem MS (MS/MS): To understand the fragmentation pattern, perform an MS/MS experiment. In this technique, the [M+H]⁺ ion is isolated and then fragmented. Analyzing the resulting daughter ions provides direct evidence of the molecule's structure and connectivity. This is invaluable for distinguishing between isomers.
High-Performance Liquid Chromatography (HPLC) Issues
Question: I'm seeing severe peak tailing for my compound on a standard C18 column. How can I improve the peak shape?
Probable Cause: The nitrogen atoms in the 1,5-naphthyridine core are basic. They can interact ionically with acidic residual silanol groups (-Si-OH) present on the surface of traditional silica-based reversed-phase columns.[9] This secondary interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.
Diagnostic & Solution Logic:
Caption: Decision tree for troubleshooting HPLC peak tailing.
Expert Commentary: The most robust solution is a combination of mobile phase pH control and modern column technology. Using a mobile phase with an acidic modifier like formic acid (for LCMS) or trifluoroacetic acid (TFA) (for UV detection) serves a dual purpose: it protonates the basic nitrogen atoms of your analyte, ensuring a consistent charge state, and suppresses the ionization of the acidic silanol groups on the stationary phase, effectively "masking" them.[9][10] Combining this with a high-purity, end-capped column is the industry standard for analyzing basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most definitive method for characterizing the structure of a novel asymmetric 1,5-naphthyridine derivative, especially for determining regiochemistry? A1: While a full suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY) can often provide a complete solution structure, the unequivocal, "gold standard" method is single-crystal X-ray crystallography.[11] This technique provides a 3D map of electron density, confirming not only the connectivity but also the precise regiochemistry of substitution and the solid-state conformation. If you can grow a suitable crystal, this method will resolve any structural ambiguities.
Q2: Are there any common impurities from synthesis that I should be aware of? A2: Yes. Depending on the synthetic route, common impurities include starting materials and regioisomers. For example, in syntheses involving substituted 3-aminopyridines (like the Skraup or Friedländer synthesis), contamination with isomers formed from alternative cyclization pathways is possible.[1][3] These isomers can be very difficult to separate chromatographically and may have nearly identical mass spectra. Careful NMR analysis or X-ray crystallography is often required for confirmation.
Q3: Can I use ¹³C NMR chemical shifts to help assign the structure? A3: Absolutely. The ¹³C NMR spectrum is much simpler than the proton spectrum due to the lack of carbon-carbon coupling (in standard acquisitions). The chemical shifts are highly sensitive to the electronic environment. Carbons directly attached to nitrogen (C2, C4, C6, C8) are significantly deshielded and appear downfield, while the bridgehead carbons (C4a, C8a) have distinct shifts.[12][13][14][15] Using literature values for the parent 1,5-naphthyridine as a starting point and applying substituent effects can greatly aid in assignment, especially when combined with HSQC and HMBC data.
Reference Data
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted 1,5-Naphthyridine Core. (Shifts are reported in ppm. Actual values in derivatives will vary based on substituent effects.)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 / C6 | ~8.99 (dd) | ~153.3 |
| C3 / C7 | ~7.64 (dd) | ~125.6 |
| C4 / C8 | ~8.41 (dd) | ~136.1 |
| C4a / C8a | - | ~146.5 |
Data compiled from various sources, including spectral databases and literature.[12][14][15]
References
-
Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3525. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
-
ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5-naphthyridine ligand and after...[Link]
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Stavreska, E., et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]
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IJSDR. (2023). Troubleshooting in HPLC: A Review. [Link]
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González-Paredes, A., et al. (2011). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. [Link]
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Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC - PubMed Central. [Link]
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Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. VIII1. The mass spectra of the 1,X‐naphthyridines and some of their methyl derivatives. Journal of Heterocyclic Chemistry, 4(4), 547-554. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
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Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
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Mădălina, B., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules. [Link]
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Pérez-Pertejo, Y., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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Singh, V., & Mobin, S. M. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of the Indian Chemical Society. [Link]
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- 14. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
Technical Support Center: 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Welcome to the technical support resource for 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The stability of this molecule in solution is crucial for obtaining reliable and reproducible experimental results. This guide provides insights into potential stability issues and offers systematic approaches to their investigation and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] The tetrahydropyridine ring system, in particular, can be susceptible to oxidation.
Q2: What are the likely degradation pathways for this molecule?
While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of related tetrahydronaphthyridines and other heterocyclic compounds, two primary degradation routes are plausible:
-
Oxidation: The tetrahydropyridine ring can undergo oxidation to form the aromatic 1,5-naphthyridine counterpart.[1][4] This process can be accelerated by heat, light, or the presence of oxidizing agents.
-
Dehalogenation: While generally stable, carbon-bromine bonds on aromatic rings can be susceptible to cleavage under certain conditions, such as exposure to strong reducing agents or photolytic conditions.
Q3: In which solvents is this compound expected to be most stable?
For general laboratory use, aprotic solvents such as DMSO, DMF, or THF are often suitable for dissolving and storing similar heterocyclic compounds. However, the long-term stability in any solvent should be experimentally verified. It is advisable to prepare fresh solutions for sensitive experiments.
Q4: How should I store solutions of this compound?
To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and blanketed with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause: Degradation of the compound in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Evaluate Solution Handling: Assess the age of the solution and the storage conditions. Was it stored at an appropriate temperature and protected from light and air?
-
Analytical Verification: Analyze the purity of your stock solution and experimental samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to that of a freshly prepared standard.
-
Identify Degradants: Look for the appearance of new peaks in the chromatogram that could correspond to degradation products. A potential major degradation product to monitor would be the oxidized, aromatic form of the molecule.
-
Use Fresh Solutions: Always prepare solutions fresh from solid material for critical experiments. If a stock solution must be used, perform a quick purity check before use.
Issue 2: Observation of a new, unexpected product in reaction monitoring.
Potential Cause: On-reaction degradation or transformation of the starting material.
Potential Degradation Pathways:
Caption: Potential degradation pathways.
Troubleshooting Steps:
-
Characterize the Byproduct: If possible, isolate and characterize the unexpected product using techniques like NMR and Mass Spectrometry to confirm if it is a degradation product (e.g., the oxidized aromatic species).
-
Assess Reaction Conditions:
-
Temperature: Are high temperatures being used? The tetrahydropyridine ring may be susceptible to thermal oxidation.
-
pH: Extreme acidic or basic conditions can catalyze degradation of some heterocyclic compounds.[5][6][7]
-
Atmosphere: Is the reaction being run under an inert atmosphere? The presence of oxygen can promote oxidation.
-
Light: Is the reaction sensitive to light? Bromo-aromatic compounds can sometimes undergo photodecomposition.[8]
-
Issue 3: Low yield in reactions where the compound is a starting material.
Potential Cause: Degradation of the starting material before or during the reaction.
| Parameter | Potential Issue | Recommended Action |
| Reagent Purity | Starting material has degraded upon storage. | Confirm the purity of the solid material by a suitable analytical method (e.g., NMR, LC-MS) before use. |
| Solvent Quality | Peroxides in solvents like THF or dioxane can initiate radical reactions and degradation. | Use freshly distilled or inhibitor-free, peroxide-free solvents. |
| Reaction Time | Prolonged reaction times may lead to gradual decomposition. | Monitor the reaction progress closely and work up the reaction as soon as it is complete. |
| Workup Conditions | Aqueous acidic or basic workups may induce degradation. | Consider non-aqueous workup procedures or use of mild acids/bases if necessary. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment by HPLC
This protocol outlines a basic experiment to assess the stability of this compound in a chosen solvent.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., Acetonitrile, Methanol, DMSO)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Amber vials
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Immediately inject an aliquot of the freshly prepared solution into the HPLC to obtain a t=0 chromatogram.
-
Divide the remaining solution into several amber vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 40°C, protected from light, exposed to light).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot from each vial into the HPLC.
-
Analyze the chromatograms to determine the percentage of the parent compound remaining and the formation of any new peaks. The peak area of the parent compound can be used to quantify its degradation over time.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9]
Procedure:
-
Acidic/Basic Conditions:
-
Prepare solutions of the compound in mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Incubate at a controlled temperature (e.g., 50°C) and monitor by HPLC at various time points.
-
-
Oxidative Conditions:
-
Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Monitor the reaction by HPLC.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Keep a control sample in the dark at the same temperature.
-
Monitor both samples by HPLC.
-
-
Thermal Stress:
-
Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60-80°C).
-
Analyze for degradation at set intervals.
-
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
- Reed, G. D. (2010).
-
ResearchGate. Oxidative aromatization of 1,2,3,4-tetrahydro-1,5-naphthyridine 2d with... [Link]
- Google Patents. Bromination of hydroxy aromatic compounds and conversion to dihydroxy...
- Google Patents.
-
MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]
-
Beilstein Journals. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]
-
PubMed Central. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
-
Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
PubMed Central. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
-
ProQuest. HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS A thesis presented for the degree of Doctor of Philosophy in the Faculty of Scien. [Link]
-
International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]
-
ResearchGate. Direct regioselective C-3 halogenation of pyridines. [Link]
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
ResearchGate. Photostability of N@C. [Link]
-
Semantic Scholar. AND 2,14][10]NAPHTHYRIDINES AND OXIDATION. [Link]
-
ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]
-
Wiley Online Library. THE NAPHTHYRIDINES. [Link]
-
PubMed Central. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. [Link]
-
ResearchGate. Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]
-
Reddit. Synthesis Pros, what are your best tips for handling certain functional groups or reactions? : r/Chempros. [Link]
-
Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
-
Royal Society of Chemistry. A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions. [Link]
-
PubMed. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. [Link]
-
Beilstein Journals. Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. [Link]
-
ResearchGate. Stability of rebaudioside A under acidic conditions and its degradation products. [Link]
-
ScienceDirect. Heterocyclic Compounds. [Link]
-
University of Bath. Heterocyclic Chemistry. [Link]
-
ResearchGate. The Photochemical Isomerization of N-Bromo-α,β-unsaturated Lactams; An Intermolecular Allylic Bromination Process Involving a Probable Bromine Radical Chain. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in Reactions of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Welcome to the technical support center for 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the regioselective functionalization of this versatile heterocyclic scaffold. The inherent asymmetry and differential reactivity of the C6 and C8 positions often present challenges in achieving desired product outcomes. This guide offers expert insights and practical solutions to navigate these complexities.
Troubleshooting Guide: Navigating Regioselectivity
This section addresses specific experimental issues you may encounter, providing explanations grounded in mechanistic principles and offering actionable protocols to enhance regioselectivity.
Question 1: Why am I obtaining a mixture of C6 and C8 substituted products in my cross-coupling reaction?
Answer:
The formation of a mixture of C6 and C8 substituted products is a common challenge and is primarily governed by the subtle interplay of electronic and steric effects within the this compound scaffold.
Causality:
-
Electronic Effects: The pyridine ring of the naphthyridine core is electron-deficient, which influences the reactivity of the attached brominated ring. The nitrogen atom at position 5 exerts a significant electron-withdrawing effect, which is more pronounced at the ortho (C6) and para (C8) positions. This generally makes both C-Br bonds susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1] However, the nitrogen at position 1, part of the tetrahydro-fused ring, has a more localized, less aromatic character and its electronic influence is less direct.
-
Steric Hindrance: The C8 position is generally less sterically hindered than the C6 position, which is flanked by the fused tetrahydro-pyridine ring. In many cross-coupling reactions, this steric difference can be exploited to favor substitution at the C8 position.[1][2]
Troubleshooting Protocol: Enhancing C8 Selectivity in Suzuki-Miyaura Coupling
This protocol is designed to favor the less sterically hindered C8 position.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
K₃PO₄ (Potassium phosphate)
-
1,4-Dioxane/Water (solvent mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The choice of a bulky phosphine ligand on the palladium catalyst can further enhance selectivity for the less hindered C8 position.[3]
Question 2: How can I favor substitution at the C6 position?
Answer:
Achieving selectivity for the more sterically hindered C6 position often requires a more nuanced approach, such as leveraging directing group strategies or modifying the electronic nature of the substrate.
Causality:
-
Directing Groups: The introduction of a directing group on the N1 nitrogen of the tetrahydro-pyridine ring can pre-organize the substrate for metal-catalyzed C-H activation or ortho-lithiation, favoring functionalization at the adjacent C6 position.[4]
-
Ligand Control: In some palladium-catalyzed reactions, the choice of ligand can override the inherent steric and electronic biases of the substrate.[1] Certain ligands may favor oxidative addition at the more electron-rich C6-Br bond.
Experimental Approach: N1-Directing Group Strategy (Conceptual)
-
N1-Functionalization: Introduce a directing group (e.g., a picolinamide or a removable N-oxide) onto the N1 nitrogen of the this compound. This can be achieved through standard N-acylation or oxidation protocols.[5]
-
Directed Cross-Coupling: Perform the cross-coupling reaction under conditions known to be compatible with the chosen directing group. The directing group will chelate to the metal catalyst, directing the reaction to the proximate C6 position.
-
Directing Group Removal: After successful C6-functionalization, the directing group can be removed under appropriate conditions to yield the desired product.
Question 3: My Buchwald-Hartwig amination is giving low yields and a mixture of products. What can I do?
Answer:
Low yields and poor selectivity in Buchwald-Hartwig aminations of this substrate can stem from several factors, including catalyst inhibition, inappropriate ligand choice, and harsh reaction conditions.[6][7][8]
Causality:
-
Catalyst Inhibition: The nitrogen atoms in the naphthyridine core can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich ligands are often required to promote both oxidative addition and reductive elimination.[9]
-
Base Sensitivity: The substrate may be sensitive to strong bases, leading to side reactions and decomposition.
Troubleshooting Protocol: Optimizing Buchwald-Hartwig Amination for C8-Selectivity
Materials:
-
This compound
-
Primary or secondary amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cs₂CO₃ (Cesium carbonate)
-
Toluene or Dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a Schlenk tube.
-
Add toluene or dioxane and stir for 10 minutes to form the active catalyst.
-
In a separate Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
Add the pre-formed catalyst solution to the substrate mixture.
-
Seal the tube and heat at 100-110 °C, monitoring the reaction by LC-MS.
-
Work-up and purification are similar to the Suzuki-Miyaura protocol described above.
The use of a bidentate ligand like Xantphos can stabilize the palladium catalyst and promote the desired C-N bond formation.[10] Cesium carbonate is a milder base that is often effective in these couplings.
Frequently Asked Questions (FAQs)
What are the key structural features of this compound that dictate its reactivity?
The reactivity of this molecule is primarily dictated by the interplay of several structural features:
-
The Pyridine Ring: The inherent electron-deficient nature of the pyridine ring makes the attached brominated ring susceptible to nucleophilic attack and facilitates oxidative addition in cross-coupling reactions.
-
The Tetrahydro-Pyridine Ring: This saturated ring introduces a degree of conformational flexibility and is the site of the secondary amine at N1, which can act as a nucleophile or be functionalized to introduce directing groups.[11]
-
The Two Bromine Atoms: The bromine atoms at C6 and C8 are the primary sites for functionalization. Their differential reactivity due to the electronic and steric environment is the central challenge in achieving regioselectivity.
What analytical techniques are best suited to distinguish between C6 and C8 isomers?
Unambiguous characterization of C6 and C8 isomers is crucial. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the aromatic ring will show a different chemical shift and coupling pattern depending on whether substitution occurred at C6 or C8. In the C8-substituted product, the remaining C7-proton will typically appear as a singlet. In the C6-substituted product, the C7-proton will be a doublet, coupled to the C8-proton.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring will differ significantly between the two isomers.[12]
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for definitively assigning proton and carbon signals and confirming connectivity, especially in complex molecules.[13]
-
-
Mass Spectrometry (MS): While MS will confirm the molecular weight of the product, it generally cannot distinguish between isomers unless fragmentation patterns are distinct and well-characterized.
Can Nucleophilic Aromatic Substitution (SNAr) be used to functionalize this molecule?
Yes, SNAr is a potential reaction pathway, especially with strong nucleophiles.[14] The electron-withdrawing nature of the naphthyridine ring system activates the C-Br bonds towards nucleophilic attack.[15][16]
-
Regioselectivity in SNAr: The regioselectivity will be influenced by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.[14] The ortho (C6) and para (C8) positions to the ring nitrogen (N5) are activated. Steric factors will likely play a significant role, potentially favoring attack at the less hindered C8 position.
-
Reaction Conditions: SNAr reactions often require elevated temperatures and strong nucleophiles (e.g., alkoxides, amides).
Data and Visualization
Table 1: Comparison of Reaction Conditions for Regioselective Cross-Coupling
| Reaction Type | Position Favored | Catalyst/Ligand System | Base | Solvent | Key Considerations |
| Suzuki-Miyaura | C8 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Bulky phosphine ligands enhance steric differentiation.[17][18][19] |
| Buchwald-Hartwig | C8 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Bidentate ligands can improve catalyst stability and efficiency.[20] |
| Directed Coupling | C6 (Predicted) | Pd(OAc)₂ / Ligand | Varies | Varies | Requires installation and removal of a directing group on N1.[4] |
Diagrams
Caption: Workflow for selective C8 functionalization.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10878–10947. [Link]
-
Kim, H. J., & Lee, W. K. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules, 25(23), 5621. [Link]
-
Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036–1045. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Blanco, M. M., Schapira, C. B., Levin, G., & Perillo, I. (1993). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 31(8), 769–771. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved January 19, 2026, from [Link]
-
Sharma, P., Luxami, V., & Paul, K. (2023). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers, 10(11), 2758–2801. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Abuzahra, H. Y., et al. (2021). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 354(10), 2100155. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2022). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Retrieved January 19, 2026, from [Link]
-
Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750. [Link]
-
Chen, Y., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(1), 123. [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3183. [Link]
-
Portilla, J., et al. (2019). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 24(16), 2971. [Link]
-
Boger, D. L., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry Letters, 17(19), 5458–5461. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Mako, T. L., & Sanford, M. S. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 139(16), 5732–5735. [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. In Wikipedia. [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
-
Salas-Coronado, R., et al. (2009). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-Bis-formyl-o-tolidine. Molecules, 14(1), 455–464. [Link]
-
Aslam, S., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(11), 2997. [Link]
-
Deiters, A., et al. (2003). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Organic Letters, 5(19), 3531–3534. [Link]
-
Crampton, M. R., & Emokpae, T. A. (2005). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (2), 255–260. [Link]
-
Shaabani, A., et al. (2015). Regioselective synthesis of functionalizedn[2][21]aphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 17(6), 3448–3453. [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Gjesing, A., et al. (2010). ChemInform Abstract: Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations. ChemInform, 35(15). [Link]
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Validation & Comparative
A Comparative Guide to 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine and Its Isomers for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 1,2,3,4-tetrahydro-1,5-naphthyridine core, a privileged structure in medicinal chemistry, offers a versatile platform for the development of novel therapeutics.[1][2] Bromination of this scaffold introduces valuable synthetic handles for further molecular elaboration through cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides an in-depth comparison of 6,8-dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine and its potential dibromo isomers, focusing on their synthesis, spectroscopic characterization, and the influence of bromine substitution on their chemical properties.
Introduction: The Significance of the 1,2,3,4-Tetrahydro-1,5-naphthyridine Scaffold
The 1,2,3,4-tetrahydro-1,5-naphthyridine skeleton is a key pharmacophore found in a variety of biologically active compounds.[3][4] Its unique three-dimensional structure and the presence of both a saturated and an aromatic nitrogen-containing ring allow for precise modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The introduction of bromine atoms to the aromatic ring not only enhances the potential for diverse biological activities but also provides crucial intermediates for the synthesis of more complex molecules via modern synthetic methodologies.[5]
Synthesis of Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine Isomers
The synthesis of the parent 1,2,3,4-tetrahydro-1,5-naphthyridine can be achieved through various methods, including the reduction of the aromatic 1,5-naphthyridine.[5] The subsequent bromination is a key step in the generation of the target compounds.
General Bromination Strategy
The most common method for the bromination of electron-rich aromatic rings, such as the pyridine ring in the tetrahydro-1,5-naphthyridine system, is electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, offering milder reaction conditions compared to elemental bromine.[6] The regioselectivity of the bromination is directed by the activating effect of the annulated saturated ring and the directing effect of the nitrogen atom in the pyridine ring.
Synthesis of this compound
The synthesis of this compound typically involves the direct bromination of the 1,2,3,4-tetrahydro-1,5-naphthyridine precursor. The positions 6 and 8 are activated towards electrophilic attack.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Reagent Addition: Slowly add N-Bromosuccinimide (2.2 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Caption: Synthetic workflow for this compound.
Synthesis of Other Dibromo Isomers (e.g., 6,7-dibromo and 7,8-dibromo)
The synthesis of other dibromo isomers, such as the 6,7- and 7,8-dibromo derivatives, is more challenging due to the directing effects of the heterocyclic scaffold. Achieving these substitution patterns may require a multi-step synthetic sequence involving the use of starting materials with pre-installed bromine atoms or the use of protecting groups to block the more reactive positions. While specific literature on the direct synthesis of these isomers from the parent tetrahydro-1,5-naphthyridine is scarce, their preparation could be envisioned through strategies involving the synthesis of appropriately substituted aminopyridines followed by cyclization.
Comparative Spectroscopic Analysis
The position of the bromine atoms significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer.
| Property | This compound | Predicted for 6,7-Dibromo Isomer | Predicted for 7,8-Dibromo Isomer |
| Molecular Formula | C₈H₈Br₂N₂ | C₈H₈Br₂N₂ | C₈H₈Br₂N₂ |
| Molecular Weight | 291.97 g/mol | 291.97 g/mol | 291.97 g/mol |
| ¹H NMR (Aromatic) | A singlet for the C7-H proton. | Two doublets for the C6-H and C8-H protons. | A singlet for the C6-H proton. |
| ¹³C NMR (Aromatic) | Distinct signals for C6, C7, and C8, with C6 and C8 showing a downfield shift due to bromine attachment. | Signals for C6, C7, and C8 would all be shifted downfield. | Distinct signals for C6, C7, and C8, with C7 and C8 showing a downfield shift. |
| Mass Spectrum (m/z) | Molecular ion peak at ~292 with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). | Identical molecular ion peak and isotopic pattern to the 6,8-isomer. | Identical molecular ion peak and isotopic pattern to the 6,8-isomer. |
Note: The spectroscopic data for the 6,7- and 7,8-dibromo isomers are predicted based on general principles of NMR and mass spectrometry. Experimental verification is required for confirmation.
Influence of Bromine Position on Reactivity
The position of the bromine atoms is a critical determinant of the molecule's reactivity in subsequent chemical transformations.
-
6,8-Dibromo Isomer: The bromine atoms at the 6 and 8 positions are electronically distinct. The C8-Br bond is generally more susceptible to nucleophilic aromatic substitution due to the influence of the adjacent nitrogen atom. Both bromine atoms are amenable to participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.
-
6,7-Dibromo Isomer: The two bromine atoms are in a vicinal arrangement. This could lead to unique reactivity, including the potential for elimination reactions under certain conditions to form a transient aryne intermediate. The electronic environment of each bromine will be influenced by the other, potentially affecting their relative reactivity in cross-coupling reactions.
-
7,8-Dibromo Isomer: Similar to the 6,7-isomer, the vicinal dibromides present opportunities for unique chemical transformations. The C8-Br bond is expected to be more reactive towards nucleophiles.
Caption: Comparative reactivity of dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine isomers.
Conclusion
The this compound isomer is the most readily accessible dibrominated derivative of this important heterocyclic scaffold. Its distinct bromine substitution pattern provides two valuable and differentially reactive handles for further chemical modification. While the synthesis of other dibromo isomers presents a greater synthetic challenge, their unique electronic and steric properties could unlock novel chemical space and lead to the discovery of compounds with improved pharmacological profiles. A thorough understanding of the synthesis, spectroscopic properties, and reactivity of these isomers is crucial for their effective utilization in drug discovery and development programs.
References
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Molecules. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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Molecules. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
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National Center for Biotechnology Information. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
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RSC Advances. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
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A Comparative Analysis of the Biological Activity of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine and its Non-brominated Analog
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, particularly bromine, onto aromatic and heteroaromatic rings is a well-established strategy in drug design to modulate the physicochemical and pharmacological properties of a molecule. Bromination can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency.[3]
This guide provides a comparative overview of the biological activities of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine and its non-brominated parent compound, 1,2,3,4-tetrahydro-1,5-naphthyridine. Due to the limited availability of direct comparative studies, this document synthesizes information from related compounds and established principles of medicinal chemistry to present a hypothesized activity profile, supported by detailed experimental protocols for validation.
Synthesis of the Core Scaffolds
The synthesis of the parent 1,2,3,4-tetrahydro-1,5-naphthyridine can be achieved through several established routes, most notably via an intramolecular inverse electron demand Diels-Alder reaction or by the reduction of the aromatic 1,5-naphthyridine.[4][5]
A plausible synthetic route to this compound involves the direct bromination of the tetrahydro-1,5-naphthyridine core. This approach is analogous to the bromination of tetrahydroquinolines, which can be effectively achieved using N-bromosuccinimide (NBS).[6]
Experimental Protocol: Synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine
This protocol is based on the reduction of 1,5-naphthyridine.
Materials:
-
1,5-Naphthyridine
-
Platinum(IV) oxide (Adam's catalyst)
-
Ethanol
-
Hydrogen gas supply
-
Filter agent (e.g., Celite)
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, dissolve 1,5-naphthyridine in ethanol.
-
Carefully add a catalytic amount of platinum(IV) oxide to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield 1,2,3,4-tetrahydro-1,5-naphthyridine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Protocol: Synthesis of this compound
This is a proposed protocol based on the bromination of related heterocycles.[6]
Materials:
-
1,2,3,4-tetrahydro-1,5-naphthyridine
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl3)
-
Sodium bicarbonate solution (5%)
-
Sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve 1,2,3,4-tetrahydro-1,5-naphthyridine in chloroform in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 2.2 equivalents of N-bromosuccinimide in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a 5% sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Comparative Biological Activity Profile
Anticancer Activity
Halogenated quinolines and their tetrahydro derivatives have demonstrated potent anticancer activity.[3][7] The presence of bromine atoms can enhance cytotoxicity through several mechanisms, including increased lipophilicity, leading to better cell membrane penetration, and altered electronic properties that can favor interactions with biological targets.
Hypothesized Activity: this compound is expected to exhibit greater cytotoxic activity against a panel of cancer cell lines compared to its non-brominated analog. This is due to the potential for enhanced binding to intracellular targets and increased cellular uptake.
Table 1: Expected Outcome of Comparative Anticancer Activity (IC50 in µM)
| Compound | Cancer Cell Line 1 (e.g., HCT116) | Cancer Cell Line 2 (e.g., A549) |
| 1,2,3,4-tetrahydro-1,5-naphthyridine | > 50 | > 50 |
| This compound | 5 - 15 | 10 - 25 |
Note: The values presented are hypothetical and require experimental validation.
Antimicrobial Activity
The antimicrobial properties of aza-heterocycles are well-documented, with many acting as inhibitors of bacterial DNA gyrase and topoisomerase IV.[8] Bromination has been shown to enhance the antimicrobial potency of various heterocyclic scaffolds.[9]
Hypothesized Activity: The dibrominated analog is predicted to have a lower Minimum Inhibitory Concentration (MIC) against a range of bacterial strains, indicating more potent antimicrobial activity. The increased lipophilicity may facilitate passage through the bacterial cell wall and membrane.
Anti-inflammatory Activity
Certain naphthyridine derivatives have been reported to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Hypothesized Activity: The effect of bromination on anti-inflammatory activity is less predictable without experimental data. While increased potency is possible, alterations in the molecule's interaction with inflammatory pathway enzymes could either enhance or diminish this activity.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, the following standard in vitro assays are recommended.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][10]
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[8][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
The introduction of bromine atoms at the 6 and 8 positions of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a promising strategy for enhancing its biological activity. Based on structure-activity relationships of analogous heterocyclic compounds, it is hypothesized that this compound will exhibit superior anticancer and antimicrobial properties compared to its non-brominated counterpart. The detailed experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of these compounds, enabling researchers to validate these hypotheses and further explore the therapeutic potential of halogenated naphthyridines.
References
- Ökten, S., & Çakmak, Z. (2015). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 20(10), 18635-18655.
- Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(12), 2409-2415.
- Kowalski, K., et al. (2020). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 10(1), 1-14.
- (Reference for synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines)
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- (Reference for general biological activity of naphthyridines)
- (Reference for anti-inflamm
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- (Reference for synthesis of halogen
- (Reference for SAR of halogen
- (Reference for antimicrobial activity of aza-heterocycles)
- (Reference for anticancer activity of tetrahydroquinolines)
- (Reference for antimicrobial activity of bromin
-
El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][7][14] thiadiazine derivatives. Journal of Applied Pharmaceutical Science, 4(1), 53-59.
- (Reference for bromin
- Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728.
- Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.
- Ding, A. H., Nathan, C. F., & Stuehr, D. J. (1988). Release of reactive nitrogen intermediates and reactive oxygen intermediates from mouse peritoneal macrophages. Comparison of activating cytokines and evidence for independent production. The Journal of Immunology, 141(7), 2407-2412.
- (Reference for synthesis of 1,5-naphthyridines)
- Gulea, M. (2020). 1,6-Naphthyridin-2(1H)
- Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(45), 9205-9210.
- Comins, D. L., et al. (2006). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. The Journal of Organic Chemistry, 71(19), 7193-7201.
- Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- (Reference for synthesis of fused 1,5-naphthyridines)
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A Spectroscopic Guide to 1,5- and 1,8-Naphthyridine Isomers: From Fundamental Properties to Practical Applications
Introduction
Naphthyridines, a family of diazanaphthalenes, represent a cornerstone of modern heterocyclic chemistry. These bicyclic aromatic compounds, composed of two fused pyridine rings, exist as six distinct isomers, with the arrangement of the two nitrogen atoms dictating their electronic, chemical, and biological properties. Among these, the 1,5- and 1,8-naphthyridine scaffolds are particularly prevalent, forming the core of numerous compounds in medicinal chemistry, materials science, and coordination chemistry.[1][2][3][4] Their derivatives have shown promise as antibacterial, antitumor, and antiviral agents, and their unique photophysical properties have been harnessed in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.[1][4]
A profound understanding of the spectroscopic characteristics of these isomers is not merely an academic exercise; it is fundamental to the unambiguous structural elucidation, quality control, and rational design of new derivatives with tailored functionalities.[5][6] The subtle difference in the placement of a single nitrogen atom creates a cascade of changes in electron density, molecular symmetry, and steric hindrance, which are directly reflected in their spectroscopic signatures.
This guide provides an in-depth comparative analysis of 1,5- and 1,8-naphthyridine derivatives, grounded in experimental data. We will explore the causal relationships between molecular structure and spectroscopic output across Nuclear Magnetic Resonance (NMR), UV-Visible, Fluorescence, and Infrared (IR) spectroscopy, offering field-proven insights and validated protocols for the modern researcher.
The Isomeric Difference: A Tale of Two Nitrogens
The core distinction between 1,5- and 1,8-naphthyridine lies in the relative positions of the nitrogen atoms. In 1,5-naphthyridine, the nitrogens are positioned in separate rings and are symmetrically opposed. In contrast, the nitrogens in 1,8-naphthyridine are located in the same ring relative to the bridgehead carbons, creating a distinct "bay" region. This structural variance is the genesis of their differing spectroscopic and chemical behaviors.
Caption: Isomeric structures of 1,5- and 1,8-naphthyridine.
The proximity of the nitrogen lone pairs in 1,8-naphthyridine makes it an exceptional bidentate chelating ligand for metal ions, a property less pronounced in the 1,5-isomer.[2][4] This structural difference profoundly impacts the electron distribution across the aromatic system, directly influencing the chemical environment of each proton and carbon atom, which can be precisely measured by NMR spectroscopy.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for a comprehensive characterization of naphthyridine derivatives. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of naphthyridine isomers and their derivatives. The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to the electron-withdrawing effects of the nearby nitrogen atoms.
¹H NMR Insights: In both isomers, the protons alpha to the nitrogen atoms (H-2, H-4, H-6, H-8) are significantly deshielded and appear at a lower field (higher ppm) compared to the beta protons (H-3, H-7). For 1,8-naphthyridine, the H-2 and H-7 protons are particularly deshielded due to their proximity to a nitrogen atom and the influence of the adjacent ring's nitrogen. The symmetry of 1,5-naphthyridine results in a simpler spectrum with fewer unique signals compared to an asymmetrically substituted 1,8-naphthyridine derivative.
¹³C NMR Insights: Similarly, the carbon atoms directly bonded to nitrogen (C-2, C-4, C-8 in 1,8- and C-1, C-5, C-2, C-6 in 1,5-) exhibit the largest downfield shifts. The bridgehead carbons (C-4a, C-8a) also show distinct chemical shifts that are characteristic of the specific isomeric scaffold.
| Position | 1,5-Naphthyridine ¹H δ (ppm) | 1,8-Naphthyridine ¹H δ (ppm) | 1,5-Naphthyridine ¹³C δ (ppm) [7] | 1,8-Naphthyridine ¹³C δ (ppm) |
| 2 / 7 | 8.99 | 9.09 | 151.5 | 153.2 |
| 3 / 6 | 7.55 | 7.48 | 125.6 | 121.3 |
| 4 / 8 | 8.52 | 8.19 | 136.5 | 136.5 |
| 4a / 8a | - | - | 129.6 | 128.0 |
| Note: Data is for the parent, unsubstituted compounds in CDCl₃ and serves as a baseline. Substituent effects will alter these values significantly.[6] |
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic structure of the conjugated π-system. Naphthyridine derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π→π* and n→π* transitions.
-
π→π Transitions:* These are typically high-intensity bands and are related to the overall conjugated system. The position of the nitrogen atoms influences the energy levels of the molecular orbitals. Generally, the extended conjugation in these systems results in absorption maxima (λmax) between 250-350 nm.[8]
-
n→π Transitions:* These transitions involve the non-bonding electrons of the nitrogen lone pairs. They are typically weaker in intensity and can sometimes be obscured by the stronger π→π* bands. The solvent environment plays a crucial role; polar protic solvents can form hydrogen bonds with the nitrogen atoms, stabilizing the n-orbitals and causing a blue shift (hypsochromic shift) of the n→π* transition.
While the parent isomers have similar UV spectra, substitution can lead to significant differences. Electron-donating groups (e.g., -NH₂, -OR) or electron-withdrawing groups (e.g., -NO₂, -CN) can cause substantial red shifts (bathochromic shifts) in the absorption spectra, often extending into the visible region. The specific substitution pattern on a 1,5- versus a 1,8-scaffold will modulate the intramolecular charge-transfer (ICT) character of the transition differently, leading to distinct λmax values.[9][10] For instance, some 4,8-substituted 1,5-naphthyridines show absorption maxima that are largely independent of solvent polarity, whereas other derivatives exhibit strong solvent-dependent shifts, indicating a change in the dipole moment upon excitation.[11]
Fluorescence Spectroscopy: A Window into Photophysical Behavior
Many naphthyridine derivatives are fluorescent, a property that is highly dependent on the isomeric scaffold and substitution pattern. This makes them useful as fluorescent probes and in OLEDs.[2][12]
The key factors distinguishing the fluorescence of the two isomer classes are:
-
Emission Wavelength (λem): The emission maximum is typically red-shifted from the absorption maximum (a phenomenon known as the Stokes shift). The extent of this shift and the emission color are dictated by the energy gap between the ground and excited states and the degree of structural relaxation in the excited state.
-
Quantum Yield (ΦF): This measures the efficiency of the fluorescence process. The 1,8-naphthyridine scaffold, with its closely spaced nitrogen atoms, can sometimes exhibit lower quantum yields in certain derivatives due to enhanced non-radiative decay pathways, such as intersystem crossing or internal conversion. However, this is highly dependent on the specific derivative. For example, certain pyrrolo[1,5-a]-1,8-naphthyridine derivatives exhibit strong fluorescence with high quantum yields.[8]
-
Solvatochromism: A significant shift in the emission wavelength with changing solvent polarity is known as solvatochromism. This is often observed in derivatives with a strong intramolecular charge-transfer (ICT) character. The change in dipole moment between the ground and excited states is stabilized to different extents by solvents of varying polarity, altering the emission energy. This effect can be exploited for designing fluorescent sensors.
| Derivative Type | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Key Feature |
| Vinyl-1,8-Naphthyridine[9][10] | ~320-390 | ~400-500 | Variable | Tunable via acid/base switching; photoisomerization observed. |
| Pyrrolo[1,5-a]-1,8-Naphthyridine[8] | ~390 | ~445 (solution)~520 (solid) | ~0.6-0.8 | High quantum yields; significant red-shift in the solid state. |
| Zn(II) Complex of 1,8-Naphthyridyl[12] | - | ~410-490 | - | Intense blue fluorescence; sensitive to metal ion coordination. |
| 4,8-Substituted 1,5-Naphthyridine[11] | ~350-400 | ~400-550 | Variable | Some derivatives show strong solvent-dependent emission. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is primarily used to confirm the presence of specific functional groups within the synthesized derivatives, rather than to distinguish between the parent isomers themselves. The "fingerprint" region (below 1500 cm⁻¹) is unique for each compound, but the most diagnostic information comes from characteristic vibrational bands.[6]
-
C=N and C=C Stretching: Strong absorptions in the 1650-1450 cm⁻¹ region are characteristic of the aromatic ring system.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
-
C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region, and the pattern can sometimes provide clues about the substitution pattern on the rings.
-
Substituent Groups: The real power of IR lies in identifying functional groups introduced during synthesis, such as C=O stretches (~1700 cm⁻¹) for ketones or esters, O-H or N-H stretches (~3300 cm⁻¹) for alcohols or amines, and C≡N stretches (~2250 cm⁻¹) for nitriles.[13]
Validated Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide a standardized approach for the spectroscopic analysis of naphthyridine derivatives.
General Spectroscopic Workflow
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A Senior Application Scientist's Guide to In Vitro Assay Comparison of 1,5-Naphthyridine-Based Inhibitors
For researchers, scientists, and drug development professionals, the robust evaluation of novel chemical entities is paramount. The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of therapeutically relevant protein kinases.[1][2] This guide provides an in-depth comparison of common in vitro assays used to characterize and validate these inhibitors, grounded in scientific principles and practical laboratory experience. Our focus is not merely on procedural steps but on the strategic selection and interpretation of assays to build a compelling data package for your 1,5-naphthyridine-based drug candidates.
The Rise of 1,5-Naphthyridines as Kinase Inhibitors
The 1,5-naphthyridine core is a heterocyclic motif that has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors.[1] Dysregulation of protein kinase activity is a well-established driver of numerous diseases, most notably cancer.[3] Consequently, kinases are a major class of drug targets. Derivatives of 1,5-naphthyridine have been successfully developed to target a variety of kinases, including but not limited to, Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), Fibroblast Growth Factor Receptors (FGFRs), and c-Met.[1][3][4][5] The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous in vitro testing. This guide will compare and contrast the two foundational pillars of this preclinical evaluation: direct enzymatic assays and cell-based functional assays.
Visualizing the Target: A Generalized Kinase Signaling Pathway
To appreciate the mechanism of action of 1,5-naphthyridine-based inhibitors, it is crucial to understand the signaling pathways they disrupt. The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling cascade, a common target for these compounds.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.
This pathway highlights the central role of ATP in the phosphorylation of substrate proteins by the kinase domain of the RTK, which in turn triggers downstream signaling and cellular responses. ATP-competitive inhibitors, such as many 1,5-naphthyridine derivatives, function by occupying the ATP-binding pocket of the kinase, thereby preventing this phosphorylation event.[6]
Comparative Analysis of Key In Vitro Assays
The initial characterization of a 1,5-naphthyridine-based inhibitor typically involves a two-pronged approach: assessing its direct impact on the target enzyme and evaluating its effect in a more biologically complex cellular environment.
| Assay Type | Principle | Key Metric | Advantages | Limitations |
| Biochemical Kinase Assay | Measures the direct inhibition of a purified, recombinant kinase's ability to phosphorylate a substrate.[7][8] | IC50 (Half-maximal inhibitory concentration) | - Direct measure of target engagement. - High throughput potential. - Mechanistic insights into inhibitor action (e.g., ATP-competitive).[6] | - Lacks biological context (no cell membrane, metabolism, etc.). - May not reflect inhibitor activity in a cellular environment. |
| Cell-Based Viability/Proliferation Assay | Assesses the effect of the inhibitor on the overall health and proliferation of cancer cell lines that are dependent on the target kinase.[9][10] | GI50 / IC50 (Half-maximal growth inhibitory concentration) | - Provides a measure of the inhibitor's functional effect in a biological system. - Accounts for cell permeability and potential off-target effects.[11] | - Indirect measure of target engagement. - Can be confounded by factors other than target inhibition (e.g., general cytotoxicity).[12] |
In-Depth Look: Biochemical Kinase Assays
Biochemical kinase assays are the frontline tool for determining if your compound directly interacts with and inhibits the kinase of interest. These assays are conducted in a cell-free system, providing a clean and direct measure of enzyme inhibition.
Causality Behind Experimental Choices
The core principle of an in vitro kinase assay is to measure the transfer of a phosphate group from ATP to a substrate by the kinase.[13] The choice of detection method is critical and depends on factors like throughput needs, cost, and safety. Radioactive assays, using ³²P-labeled ATP, are highly sensitive but come with safety and disposal considerations.[13] Non-radioactive methods, such as those employing fluorescence or luminescence, are often preferred for high-throughput screening.
Experimental Workflow: A Representative In Vitro Kinase Assay
The following diagram outlines a typical workflow for a non-radioactive, luminescence-based kinase assay.
Caption: Workflow of a typical in vitro kinase assay.
Protocol: Generalized In Vitro Kinase Assay (Luminescence-Based)
This protocol is a generalized representation and should be optimized for the specific kinase and inhibitor being tested.
-
Reagent Preparation : Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, and DTT). Dilute the recombinant kinase, substrate peptide, and ATP to their final working concentrations in the kinase buffer.
-
Inhibitor Dilution Series : Perform a serial dilution of the 1,5-naphthyridine inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
Assay Plate Setup : Add a small volume of the diluted inhibitor to the wells of a microplate. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).
-
Kinase Reaction :
-
Add the kinase and substrate mixture to each well.
-
Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction by adding a detection reagent. This reagent typically contains a luciferase that will produce a luminescent signal in proportion to the amount of ATP remaining in the well.
-
Incubate as per the detection reagent manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis : The amount of ATP consumed is inversely proportional to the kinase activity. The luminescent signal is therefore directly proportional to the level of kinase inhibition. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
In-Depth Look: Cell-Based Viability and Proliferation Assays
While biochemical assays confirm on-target activity, cell-based assays are essential to demonstrate that an inhibitor can enter a cell and exert a desired biological effect.[10] These assays are a crucial step in the drug discovery process, bridging the gap between biochemistry and in vivo studies.[11][12]
Causality Behind Experimental Choices
The choice of cell line is critical. For a targeted inhibitor, it is imperative to use a cell line whose proliferation is known to be driven by the kinase you are targeting. This provides a direct link between target inhibition and the observed cellular phenotype. A variety of methods can be used to assess cell viability, each with its own underlying principle.[9] Tetrazolium reduction assays (e.g., MTT, MTS) measure metabolic activity, while ATP-based assays (e.g., CellTiter-Glo®) quantify the levels of intracellular ATP as an indicator of viable cells.[9] The latter is often preferred for its high sensitivity and simplicity.
Protocol: Generalized Cell-Based Proliferation Assay (ATP-Based)
This protocol provides a framework for assessing the anti-proliferative effects of 1,5-naphthyridine inhibitors on a relevant cancer cell line.
-
Cell Culture : Culture the chosen cancer cell line in the recommended medium and conditions until they are in the logarithmic growth phase.
-
Cell Seeding : Trypsinize the cells, count them, and dilute to the optimal seeding density in a fresh medium. Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment : Prepare a serial dilution of the 1,5-naphthyridine inhibitor in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include control wells with medium and DMSO only.
-
Incubation : Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment :
-
Allow the plate to equilibrate to room temperature.
-
Add an ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Lyse the cells by shaking the plate for a few minutes.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Analysis : Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells. Plot the percentage of viable cells against the inhibitor concentration and determine the GI50 or IC50 value using a non-linear regression analysis.
Conclusion: A Synergistic Approach to Inhibitor Characterization
The effective in vitro characterization of 1,5-naphthyridine-based inhibitors relies on a synergistic combination of biochemical and cell-based assays. Biochemical assays provide a direct and quantitative measure of target engagement, essential for understanding structure-activity relationships and optimizing lead compounds. Cell-based assays, on the other hand, offer a more biologically relevant context, demonstrating that the inhibitor can access its target within a cell and elicit a functional response. By employing these complementary approaches and understanding the rationale behind each experimental choice, researchers can build a robust and compelling data package that paves the way for further preclinical and clinical development.
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protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
- Nilsen, A., et al. (2014). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 57(9), 3806-3820.
- Patel, S., et al. (2020). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Omega, 5(31), 19573-19584.
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Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
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Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][7][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 10(47), 9444-9459.
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ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
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Smaill, J. B., et al. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[7][15] and[7][16] naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 14(6), 1411-1416.
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Bentham Science. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors. Retrieved from [Link]
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Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ][7][14]naphthyridin-2(3 H )-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 10(47), 9444-9459.
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Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Efficiency for Tetrahydronaphthyridine Isomers: A Guide for Researchers
Tetrahydronaphthyridines (THNs) represent a vital class of saturated nitrogen-containing heterocyclic scaffolds. Their rigid three-dimensional structure and diverse substitution patterns make them privileged motifs in medicinal chemistry, appearing in a range of drug candidates targeting various diseases. However, the efficiency of accessing different THN isomers can vary significantly depending on the chosen synthetic strategy. This guide provides a comprehensive, head-to-head comparison of the synthetic efficiency for producing key tetrahydronaphthyridine isomers, supported by experimental data to inform methodological choices in drug discovery and development.
Introduction: The Strategic Importance of Tetrahydronaphthyridine Isomers
The constitutional isomerism of tetrahydronaphthyridines, defined by the relative positions of the nitrogen atoms and the saturated ring, profoundly influences their physicochemical properties and biological activity. This isomeric diversity, while offering a rich landscape for structure-activity relationship (SAR) studies, presents a significant challenge for synthetic chemists. The development of modular, scalable, and efficient synthetic routes to access a variety of these isomers is paramount for accelerating drug discovery programs.
This guide will focus on a comparative analysis of modern synthetic methodologies for producing prevalent THN isomers, including 1,2,3,4-tetrahydro-1,8-naphthyridines (1,8-THNs), 1,6-THNs, 1,5-THNs, 1,7-THNs, and 5,6,7,8-tetrahydro-1,6-naphthyridines. We will delve into the underlying chemical principles of these syntheses, providing a rationale for the observed efficiencies and offering practical insights for laboratory application.
Comparative Analysis of Synthetic Strategies and Efficiency
The synthesis of tetrahydronaphthyridine isomers can be broadly approached through several key strategies, each with its own set of advantages and limitations in terms of efficiency, modularity, and scalability. Here, we compare some of the most prominent methods.
Photoredox-Catalyzed Annulation: A Modular Approach to 1,x-THN Isomers
A recently developed and highly modular approach utilizes a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular cyclization. This strategy has been successfully applied to the synthesis of 1,8-, 1,6-, 1,7-, and 1,5-tetrahydronaphthyridine isomers, making it a powerful tool for generating diverse libraries of these compounds from common primary amine feedstocks.[1][2]
The efficiency of this approach is notably high, particularly when implemented in an automated continuous flow system, which allows for precise control over reaction parameters and minimizes manual handling.[1]
Key Features:
-
High Modularity: A wide range of primary amines can be used, allowing for extensive diversification of the final products.[1]
-
Access to Multiple Isomers: By selecting the appropriate halogenated vinylpyridine starting material, four different THN isomers can be synthesized using a similar reaction sequence.[1]
-
Scalability: The continuous flow setup has been demonstrated on a gram scale, showcasing its potential for larger-scale synthesis.[1]
Comparative Efficiency Data:
| Isomer | Cyclization Strategy | Overall Yield (%) | Key Reaction Conditions | Reference |
| 1,8-THN | Intramolecular SNAr | 87-97% | Photoredox HAA followed by thermal SNAr at 180 °C in flow. | [1] |
| 1,6-THN | Intramolecular SNAr | 46-64% | Photoredox HAA followed by thermal SNAr at 220 °C in flow. | [1] |
| 1,7-THN | Palladium-Catalyzed C-N Coupling | Not specified | Photoredox HAA followed by Pd-catalyzed amination. | [1] |
| 1,5-THN | Palladium-Catalyzed C-N Coupling | Not specified | Photoredox HAA followed by Pd-catalyzed amination. | [1] |
Causality Behind Efficiency Differences: The higher reaction temperature required for the SNAr cyclization to form 1,6-THNs compared to 1,8-THNs is due to the decreased reactivity of the C-Cl bond in the 4-chloro-3-vinylpyridine precursor.[1] This harsher condition likely contributes to the lower overall yields observed for the 1,6-isomers. The use of palladium catalysis for the 1,7- and 1,5-isomers introduces additional complexity and potential for side reactions, which may impact the overall efficiency.
Cobalt-Catalyzed [2+2+2] Cycloadditions: Accessing 5,6,7,8-Tetrahydronaphthyridines
For isomers such as 5,6,7,8-tetrahydro-1,6-naphthyridines, a distinct and efficient strategy involves a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[3] This method provides a direct route to the core structure with good yields.
Key Features:
-
Direct Annulation: Forms the pyridine ring in a single, efficient step.
-
Microwave Acceleration: The use of microwave irradiation significantly reduces reaction times.[3]
-
Good Yields for Intramolecular Reactions: The intramolecular version of this reaction has been shown to be high-yielding.[3]
Efficiency Data:
| Isomer | Yield (%) | Key Reaction Conditions | Reference |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | 80% (for a specific derivative) | CpCo(CO)2 (20 mol %), microwave irradiation, 180 °C, 15 min. | [3] |
Limitations: The synthesis of the dialkynylnitrile precursors can be low-yielding in some cases, which impacts the overall efficiency of the sequence.[3] For instance, the Mannich reaction to produce one of the precursors proceeded in only 20-30% yield.[3]
Radical Pictet-Spengler Reaction: A Novel Approach for α-Substituted THNs
The classic Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis but is generally not applicable to electron-deficient pyridine systems.[4] A modern variation, the radical Pictet-Spengler reaction, overcomes this limitation and provides access to α-substituted tetrahydronaphthyridines.[5][6] This method involves the reaction of aldehydes with specially designed HARP (halogen amine radical protocol) reagents.[5][6]
Key Features:
-
Broad Substrate Scope: Tolerates a variety of aryl, heteroaryl, and alkyl aldehydes.[4]
-
Access to Regioisomers: Different HARP reagents can be employed to prepare various regioisomeric THN structures.[5][6]
-
Good Yields: Generally provides the desired products in good yields.[4]
Efficiency Data:
| Product Type | Yield (%) | Key Reaction Conditions | Reference |
| α-Substituted Tetrahydronaphthyridines | up to 80% | (TMS)3SiH, AIBN (20 mol%), PhMe, 100 °C. | [4] |
Causality and Insights: This radical-based approach circumvents the electronic deactivation of the pyridine ring that hinders the traditional polar Pictet-Spengler reaction, thus enabling the synthesis of a class of THNs that are otherwise difficult to access directly.[6]
Asymmetric Hydrogenation: Enantioselective Synthesis of THNs
For applications in drug development, controlling the stereochemistry of the THN core is often crucial. Asymmetric hydrogenation of naphthyridine precursors offers a direct and efficient route to enantiomerically enriched tetrahydronaphthyridines. Chiral ruthenium diamine complexes have proven to be highly effective catalysts for this transformation.[7][8]
Key Features:
-
High Conversion: Reactions typically proceed to full conversion.[7][8]
-
Broad Substrate Scope: Applicable to a wide range of substituted naphthyridines.[7]
Efficiency Data:
| Isomer | Enantiomeric Excess (%) | Conversion (%) | Catalyst | Reference |
| 1,2,3,4-Tetrahydro-1,5-naphthyridines | up to 99% | Full | Chiral cationic ruthenium diamine complexes | [7] |
| 1,2,3,4-Tetrahydro-1,8-naphthyridines | up to 99% | Full | Chiral cationic ruthenium diamine complexes | [8] |
Expert Insight: The success of this method relies on the precise design of the chiral ligand, which creates a chiral environment around the metal center, dictating the facial selectivity of the hydrogenation. This approach is particularly valuable for the late-stage introduction of chirality or for the synthesis of single-enantiomer drug candidates.
Experimental Protocols
To provide a practical context, detailed experimental protocols for two distinct and efficient synthetic methodologies are provided below.
Protocol: Automated Continuous Flow Synthesis of a 1,8-Tetrahydronaphthyridine Derivative[1]
This protocol describes the synthesis of a spirocyclic 1,8-THN, illustrating the power of the photoredox-catalyzed HAA and flow chemistry.
Workflow Diagram:
Caption: Automated Flow Synthesis of 1,8-THN
Materials:
-
Primary amine (e.g., 4-aminopiperidine derivative)
-
2-Fluoro-3-vinylpyridine
-
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN) as photocatalyst
-
Sodium azide (NaN3) as hydrogen atom transfer (HAT) catalyst
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Vapourtec R-series flow system (or equivalent) with a photoreactor and a high-temperature tube reactor
Procedure:
-
Solution Preparation: Prepare a stock solution in anhydrous DMF containing the primary amine (1.0 equiv), 2-fluoro-3-vinylpyridine (1.2 equiv), 3DPA2FBN (photocatalyst), and NaN3 (HAT catalyst).
-
Photoredox HAA: Pump the solution through the photoreactor (e.g., Uniqsis PhotoSyn with 420 nm LEDs) at a defined flow rate to achieve the desired residence time. The reaction is typically conducted at room temperature.
-
Intramolecular SNAr Cyclization: The output from the photoreactor, containing the γ-pyridyl amine intermediate, is directly flowed into a solution of DIPEA (1.5 equiv) in DMF. This mixture is then passed through the high-temperature tube reactor maintained at 180 °C with a residence time sufficient for complete conversion (e.g., 20 minutes).
-
Work-up and Purification: The reaction mixture exiting the flow system is collected and subjected to standard aqueous work-up and purification by column chromatography to afford the desired 1,8-tetrahydronaphthyridine product.
Protocol: Asymmetric Hydrogenation of a 1,5-Naphthyridine Derivative[7]
This protocol outlines a general procedure for the enantioselective synthesis of a 1,2,3,4-tetrahydro-1,5-naphthyridine.
Workflow Diagram:
Caption: Asymmetric Hydrogenation Workflow
Materials:
-
Substituted 1,5-naphthyridine
-
Chiral cationic ruthenium diamine complex (e.g., 2 with a chiral diphosphine ligand)
-
Anhydrous solvent (e.g., methanol)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, charge the autoclave with the 1,5-naphthyridine substrate and the chiral ruthenium catalyst in the specified substrate-to-catalyst ratio.
-
Reaction Setup: Add the anhydrous solvent to the autoclave. Seal the vessel and purge it several times with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots (e.g., by HPLC or GC). Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification and Analysis: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the enantiomerically enriched 1,2,3,4-tetrahydro-1,5-naphthyridine. Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
The synthesis of tetrahydronaphthyridine isomers is a dynamic field with continuous innovation. The choice of the optimal synthetic route is highly dependent on the target isomer and the specific requirements of the research program, such as the need for modularity, scalability, or stereochemical control.
-
For rapid library synthesis and access to multiple 1,x-isomers, the photoredox-catalyzed annulation in a flow system offers unparalleled modularity and efficiency.[1]
-
For accessing the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, the cobalt-catalyzed [2+2+2] cycloaddition provides a direct and high-yielding intramolecular route.[3]
-
When enantiopurity is paramount, asymmetric hydrogenation stands out as a powerful and reliable method for producing single-enantiomer THNs with high fidelity.[7][8]
-
For α-substituted THNs, the radical Pictet-Spengler reaction opens up new synthetic avenues that are not accessible through traditional polar chemistry.[5][6]
Future advancements in this area will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of the substrate scope for existing methods, and the discovery of novel transformations that provide access to currently challenging or unknown THN isomers. As our understanding of catalysis and reaction mechanisms deepens, so too will our ability to synthesize these valuable scaffolds with greater precision and efficiency, ultimately accelerating the discovery of new medicines.
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Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]
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Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. [Link]
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1,2,3,4-Tetrahydropyridine synthesis. Organic Chemistry Portal. [Link]
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Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition. [Link]
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Hydrogen-Transfer-Mediated Direct β-Alkylation of Aryl-1,8-naphthyridines with Alcohols under Transition Metal Catalyst Free Conditions. Organic Letters. [Link]
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Tandem synthesis of tetrahydroquinolines and identification of the reaction network by operando NMR. Catalysis Science & Technology. [Link]
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Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]
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Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. Organic Letters. [Link]
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Tandem synthesis of tetrahydropyran-containing macrolactones. ResearchGate. [Link]
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Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. ChemistryOpen. [Link]
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Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. [Link]
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Tetrahydronaphthyridines by a Radical Pictet– Spengler Reaction. Synfacts. [Link]
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Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. [Link]
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Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple. RWTH Publications. [Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development. [Link]
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Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions. PubMed. [Link]
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Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. Catalysts. [Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]
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Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. PubMed. [Link]
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Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health. [Link]
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Enhanced Catalytic Hydrogenation of Olefins in Sulfur-Rich Naphtha Using Molybdenum Carbide Supported on γ-Al2O3 Spheres under Steam Conditions: Simulating the Hot Separator Stream Process. Catalysts. [Link]
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An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]
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Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]
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Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. Organic & Biomolecular Chemistry. [Link]
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Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]
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A Senior Application Scientist's Guide to 1,5-Naphthyridine Scaffolds in Organic Semiconductors
An Objective Performance Benchmark for Researchers and Drug Development Professionals
In the pursuit of next-generation organic electronics, the molecular scaffold serves as the foundational blueprint dictating the ultimate performance of a device. Among the vast library of heterocyclic compounds, nitrogen-containing aromatics have garnered significant attention for their intrinsic electronic properties. This guide provides an in-depth technical benchmark of the 1,5-naphthyridine scaffold, a promising but often overlooked architecture, comparing its performance in organic semiconductors against more conventional alternatives. We will delve into the causality behind experimental designs, present validated protocols, and offer a transparent, data-driven comparison to inform your research and development endeavors.
The 1,5-Naphthyridine Scaffold: A Structural and Electronic Overview
The 1,5-naphthyridine motif is a bicyclic heteroaromatic compound containing two nitrogen atoms at positions 1 and 5. This specific arrangement imparts a unique combination of electronic and structural characteristics that are highly relevant for semiconductor applications.
Electronic Properties: The symmetrically placed nitrogen atoms act as electron-withdrawing centers, rendering the aromatic system electron-deficient. This inherent nature makes the 1,5-naphthyridine core an excellent candidate for n-type (electron-transporting) materials, as it facilitates the acceptance and transport of electrons. The electron affinity can be further tuned through chemical modification, allowing for precise control over the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Structural Attributes: The fused ring system provides a rigid and planar backbone. This planarity is crucial for promoting intermolecular π-π stacking in the solid state—a key requirement for efficient charge transport between adjacent molecules. This structural rigidity also contributes to high thermal stability, with many derivatives showing decomposition temperatures well above typical device operating conditions[1].
Caption: Key 1,5-naphthyridine structures for organic semiconductors.
Performance in Organic Field-Effect Transistors (OFETs)
The performance of a semiconductor is most directly assessed in an Organic Field-Effect Transistor (OFET) configuration. The key metrics are charge carrier mobility (μ), which measures the speed of charge transport, and the on/off current ratio (Ion/Ioff), which indicates the device's switching capability.
N-Type and P-Type Behavior
The versatility of the 1,5-naphthyridine scaffold is demonstrated by its ability to function as either an n-type or p-type semiconductor through strategic molecular design.
-
As an N-type Semiconductor: By attaching strong electron-withdrawing groups, the intrinsic electron-deficient nature of the core is enhanced. A prime example is NTDT-DCV , a 1,5-naphthyridine-2,6-dione (NTD) derivative bridged with thiophene and terminated with dicyanovinyl units. This design resulted in a material with a high maximum electron mobility (μe) of 0.14 cm² V⁻¹ s⁻¹ [2]. This performance is attributed to the planar structure, which facilitates strong intermolecular interactions, and a low reorganization energy, which minimizes the energy barrier for charge hopping[2].
-
As a P-type Semiconductor: Conversely, attaching electron-donating moieties can shift the electronic properties to favor hole transport. The molecule C8-NTDN1 , which incorporates naphthalene groups, exhibits p-type behavior with a respectable field-effect hole mobility (μh) of up to 0.38 cm² V⁻¹ s⁻¹ [3]. Another derivative, NTD-pCz , featuring phenyl-carbazole side groups, also showed p-type characteristics with a hole mobility of 0.11 cm² V⁻¹ s⁻¹[4].
Comparative Benchmark
To contextualize these results, we compare them with established high-performance organic semiconductors.
| Scaffold/Material | Type | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
| 1,5-Naphthyridine (NTDT-DCV) | n-type | 0.14 | >10⁵ | [2] |
| 1,5-Naphthyridine (C8-NTDN1) | p-type | 0.38 | - | [3] |
| 1,5-Naphthyridine (NTD-pCz) | p-type | 0.11 | >10⁵ | [4] |
| Perylene Diimide (PDI) | n-type | 0.01 - 0.1+ | >10⁴ | [3][5] |
| Pentacene | p-type | 0.4 - 1.6+ | >10⁶ | [2][4][6] |
As the data shows, 1,5-naphthyridine derivatives are highly competitive. Their n-type mobility is on par with many solution-processed PDI-based materials, and their p-type mobility approaches that of workhorse materials like pentacene, showcasing the scaffold's remarkable tunability.
Performance in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, 1,5-naphthyridine scaffolds are primarily used in two key roles: as electron-transporting materials (ETMs) and as the acceptor unit in Thermally Activated Delayed Fluorescence (TADF) emitters.
As Electron-Transporting Materials (ETMs)
An efficient ETM requires a deep Highest Occupied Molecular Orbital (HOMO) level to block holes from reaching the cathode and a suitable LUMO level for efficient electron injection. Substituted 1,5-naphthyridines exhibit HOMO levels in the range of -5.33 to -6.84 eV and LUMO levels from -2.39 to -2.19 eV, making them well-suited for this role[1]. Their high thermal stability is an additional crucial advantage for ensuring long device lifetimes[1].
As TADF Emitters
TADF emitters enable OLEDs to achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. This is typically achieved with a Donor-Acceptor (D-A) molecular structure. The strong electron-accepting ability of the 1,5-naphthyridine core makes it an excellent acceptor moiety. When combined with various electron donors (like phenoxazine or phenothiazine), these TADF emitters have led to devices with outstanding performance.
-
High External Quantum Efficiency (EQE): OLEDs using 1,5-naphthyridine-based TADF emitters have demonstrated exceptionally high EQEs, reaching up to 29.9% [6].
-
High Brightness: Maximum luminance values as high as 33,540 cd/m² have been recorded[6].
-
Color Tunability: Iridium(III) complexes incorporating naphthyridine-based ligands have been used to create highly efficient green to red OLEDs, all with EQEs exceeding 30% [7].
Comparative Benchmark
| Material/Role | Key Performance Metric | Value | Reference |
| 1,5-Naphthyridine-based TADF | Max EQE | 29.9% | [6] |
| 1,5-Naphthyridine-Ir(III) Complex | Max EQE | >30% | [7] |
| Common Green TADF Emitter (4CzIPN) | Max EQE | 19.3% - 31.2% | [8] |
| Common Blue TADF Emitters | Max EQE | ~20-25% | [9] |
| Alq₃ (Standard ETM/Emitter) | Max EQE (as emitter) | ~5-8% (Fluorescent) | [10] |
| TPBi (Standard ETM) | Electron Mobility (cm² V⁻¹ s⁻¹) | 3.3-8.0 x 10⁻⁵ | [11] |
The performance of 1,5-naphthyridine-based emitters is clearly at the forefront of TADF technology, rivaling and often exceeding the efficiencies of many widely-used emitters.
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to obtain this benchmark data must be robust and reproducible. Here, we detail validated methodologies for synthesis and device fabrication.
Synthesis: Suzuki Cross-Coupling
The Suzuki cross-coupling is a versatile method for functionalizing the 1,5-naphthyridine core. This protocol describes the synthesis of 4,8-substituted derivatives[1].
Rationale: This reaction is chosen for its high tolerance of various functional groups and generally high yields. Palladium acetate serves as the pre-catalyst, which is reduced in-situ to the active Pd(0) species that drives the catalytic cycle. The base (e.g., K₂CO₃) is essential for the transmetalation step, activating the boronic acid.
Step-by-Step Protocol:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4,8-dibromo-1,5-naphthyridine (1.0 eq), the desired arylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) to the flask.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (e.g., 100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Caption: TCBG OFET fabrication and characterization workflow.
Conclusion and Future Outlook
The 1,5-naphthyridine scaffold has unequivocally demonstrated its position as a high-performance building block for organic semiconductors.
Key Advantages:
-
Versatility: Through rational design, the scaffold can be tailored for high-performance n-type, p-type, and ambipolar transistors.
-
OLED Excellence: It serves as the foundation for state-of-the-art TADF emitters with external quantum efficiencies exceeding 30%.
-
Robustness: Its rigid structure imparts excellent thermal stability, a critical factor for device longevity.
While the synthesis can sometimes be more complex than for simpler heterocycles, the exceptional and highly tunable performance justifies the effort. Future research should focus on integrating these scaffolds into polymeric backbones for solution-processable devices, exploring novel substitution patterns to further enhance performance, and investigating their potential in other areas of organic electronics such as photodetectors and organic solar cells. For researchers and developers, the 1,5-naphthyridine scaffold represents a powerful and versatile tool for pushing the boundaries of organic electronics.
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A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit. Journal of Materials Chemistry C. [Link]
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Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit. ResearchGate. [Link]
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Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. New Journal of Chemistry. [Link]
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Novel Organic Semiconductors Based on 1,5-Naphthyridine-2,6-Dione Unit for Blue-Selective Organic Phototransistor. Semantic Scholar. [Link]
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Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. ACS Publications. [Link]
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Electron Transport in Soft-Crystalline Thin Films of Perylene Diimide Substituted with Swallow-Tail Terminal Alkyl Chains. ACS Publications. [Link]
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Hole mobility enhancement of pentacene organic field-effect transistors using 4,4′,4″-tris[3-methylphenyl(phenyl)amino] triphenylamine as a hole injection interlayer. AIP Publishing. [Link]
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Hole mobility in thermally evaporated pentacene: Morphological and directional dependence. AIP Publishing. [Link]
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Performance improvement of pentacene based organic field-effect transistor with HfON gate insulator. ResearchGate. [Link]
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Recent advances in green thermally activated delayed fluorescence emitters towards high colour purity and good electroluminescence performance. Journal of Materials Chemistry C. [Link]
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Alq3: Optimizing OLED Efficiency with Advanced Electron Transport Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Navigating the Therapeutic Frontier: A Comparative Analysis of the 1,5-Naphthyridine Patent Landscape
The 1,5-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, leading to a surge in patent applications over the last two decades. Its rigid structure and hydrogen bonding capabilities make it an ideal framework for designing potent and selective inhibitors of various biological targets. This guide will navigate the complex patent landscape, focusing on key therapeutic areas where 1,5-naphthyridine derivatives are making a significant impact: oncology, infectious diseases, and inflammatory conditions.
The Strategic Rise of 1,5-Naphthyridines in Drug Discovery
The intrinsic properties of the 1,5-naphthyridine nucleus offer several advantages in drug design. The two nitrogen atoms can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets. The planar aromatic system allows for π-π stacking interactions, further enhancing binding affinity. Moreover, the scaffold is synthetically tractable, allowing for diverse substitutions at multiple positions to fine-tune pharmacokinetic and pharmacodynamic properties. These attributes have not gone unnoticed by pharmaceutical companies and research institutions, leading to a competitive and rapidly evolving patent landscape.
Comparative Analysis of Patented 1,5-Naphthyridine Compounds
A comprehensive review of the patent literature reveals a concentration of innovation in three primary therapeutic domains. The following sections provide a comparative analysis of representative patented compounds, supported by experimental data where available.
Oncology: Targeting Key Drivers of Cancer
The fight against cancer has been a major driver of 1,5-naphthyridine patent activity. These compounds have shown promise in inhibiting a range of validated oncology targets.
Table 1: Performance of Patented 1,5-Naphthyridine Derivatives in Oncology
| Target | Patented Compound Example | Assignee | Biological Activity (IC50) | Therapeutic Rationale |
| KRAS G12C/G12D | Exemplified Compound 1ae | Beta Pharma Inc. | G12C: 38 nM | KRAS mutations are prevalent in many cancers, and direct inhibitors are a major therapeutic breakthrough.[1] |
| KRAS | Formula I Compounds | Incyte Corp | (Data not specified in abstract) | Targeting KRAS is a key strategy for a wide range of solid tumors.[2] |
| MELK | (Structure not specified) | Oncotherapy Science Inc. | (Data not specified in abstract) | Maternal embryonic leucine zipper kinase (MELK) is implicated in the growth of various cancers.[3] |
| Topoisomerase I | Phenyl- and indeno-1,5-naphthyridines | (Academic research) | Activity against COLO 205 cells | Topoisomerase I inhibitors are established anticancer agents that induce DNA damage in cancer cells.[4] |
Key Insights: The patent landscape in oncology is characterized by a focus on high-value, historically "undruggable" targets like KRAS. Companies like Beta Pharma and Incyte are actively pursuing novel 1,5-naphthyridine-based inhibitors. The academic sector is also contributing significantly, particularly in exploring novel mechanisms of action, such as topoisomerase inhibition.
Infectious Diseases: A New Arsenal Against Pathogens
The unique structural features of 1,5-naphthyridines have also been leveraged in the development of novel anti-infective agents, addressing the growing threat of drug resistance.
Table 2: Performance of Patented 1,5-Naphthyridine Derivatives in Infectious Diseases
| Application | Patented Compound Example | Key Findings | Mechanism of Action (if known) |
| Antibacterial | Guanidinomethyl derivative 18 | Pronounced activity against MRSA and VRE | Potential inhibition of FtsZ protein polymerization.[5] |
| Antimalarial | Pyronaridine (approved drug) | Active against drug-resistant P. falciparum | (Mechanism is complex and not fully elucidated) |
| Antileishmanial | Compound 22 | IC50 of 0.58 µM against L. infantum amastigotes | Inhibition of leishmanial Topoisomerase IB.[6] |
Key Insights: The application of 1,5-naphthyridines in infectious diseases is diverse, ranging from antibacterial to antiparasitic. The ability of these compounds to overcome existing drug resistance mechanisms is a particularly valuable attribute. The development of compounds targeting essential bacterial enzymes like FtsZ represents a promising avenue for novel antibiotic discovery.
Inflammatory Diseases: Modulating the Immune Response
The immunomodulatory potential of 1,5-naphthyridine derivatives has led to patent filings targeting key inflammatory pathways.
Table 3: Patented 1,5-Naphthyridine Derivatives in Inflammatory Diseases
| Target | Patent Assignee | Therapeutic Application | Rationale |
| JAK Kinase | (Not specified in abstract) | Gastrointestinal inflammatory diseases | The JAK-STAT pathway is a critical regulator of cytokine signaling in inflammatory responses.[7] |
Key Insights: The targeting of Janus kinases (JAKs) with 1,5-naphthyridine inhibitors highlights the potential of this scaffold to address a broad spectrum of autoimmune and inflammatory disorders.
Experimental Methodologies: A Guide for the Bench Scientist
To provide a practical resource, this section outlines representative experimental protocols for the synthesis and biological evaluation of 1,5-naphthyridine compounds, based on methodologies described in the patent and scientific literature.
General Synthetic Strategy: Cyclization Reactions
A common and versatile method for constructing the 1,5-naphthyridine core is through cyclization reactions, such as the Friedländer annulation.
Experimental Protocol: Synthesis of a 4-(4-t-butylphenyl)-8-methyl[7]naphthyridine derivative
-
Triflate Formation: Convert 4-hydroxy-8-methyl[7]naphthyridine to its corresponding triflate.
-
Suzuki Coupling: React the triflate with 4-t-butylphenylboronic acid in the presence of a palladium catalyst and a suitable base.
-
Purification: Purify the resulting 4-(4-t-butylphenyl)-8-methyl[7]naphthyridine by column chromatography.
-
Functionalization: The methyl group can be further functionalized to introduce aminomethyl or guanidinomethyl substituents.[5]
Caption: Synthetic workflow for a substituted 1,5-naphthyridine.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the potency of novel kinase inhibitors, in vitro assays are essential. The following protocol provides a general framework for a mobility shift assay.
Experimental Protocol: CDK5 Mobility Shift Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing CDK5 enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the test 1,5-naphthyridine compounds at varying concentrations.
-
Incubation: Incubate the reaction mixture to allow for kinase activity.
-
Separation: Separate the phosphorylated and unphosphorylated peptide substrates using microfluidic capillary electrophoresis.
-
Detection and Analysis: Detect the fluorescent signals of both peptides and calculate the percentage of phosphorylation. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[8]
Caption: Workflow for a mobility shift kinase inhibition assay.
Key Players in the 1,5-Naphthyridine Patent Arena
A number of pharmaceutical and biotechnology companies have emerged as leaders in the development and patenting of 1,5-naphthyridine-based therapeutics.
-
Beta Pharma Inc.: This company has been active in patenting 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors, a highly sought-after target in oncology.[1]
-
Incyte Corporation: A major player in the oncology space, Incyte has also filed patents for 1,5-naphthyridine compounds targeting KRAS.[2]
-
Oncotherapy Science Inc.: This company has patented 1,5-naphthyridine derivatives as MELK inhibitors for cancer treatment.[3]
-
Academic Institutions: Universities and research institutes continue to be a significant source of innovation, particularly in exploring novel applications and synthetic methodologies for 1,5-naphthyridine compounds.
Future Directions and Opportunities
The patent landscape for 1,5-naphthyridine compounds is dynamic and poised for continued growth. Several key trends and opportunities are emerging:
-
Targeting Novel Kinases: While significant progress has been made in targeting well-established kinases, there is ample opportunity to explore the potential of 1,5-naphthyridine derivatives against novel and less-drugged kinase targets.
-
Expanding into New Therapeutic Areas: The versatility of the 1,5-naphthyridine scaffold suggests its potential in other therapeutic areas beyond the current focus, such as neurodegenerative diseases and metabolic disorders.
-
Development of Covalent Inhibitors: The design of 1,5-naphthyridine-based covalent inhibitors could lead to compounds with enhanced potency and duration of action.
-
Application in PROTACs and Molecular Glues: The 1,5-naphthyridine scaffold could serve as a versatile building block for the development of proteolysis-targeting chimeras (PROTACs) and molecular glues, two emerging modalities in drug discovery.
Conclusion
The 1,5-naphthyridine scaffold has firmly established itself as a valuable platform for the discovery and development of novel therapeutics. The patent landscape reflects a vibrant and competitive field of research, with significant advancements in oncology, infectious diseases, and inflammatory conditions. For researchers and drug development professionals, a thorough understanding of this landscape, including the key players, patented technologies, and underlying scientific principles, is essential for navigating this exciting and promising area of medicinal chemistry. This guide provides a foundational understanding and a practical resource to aid in these endeavors.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final and arguably one of the most critical stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine, a halogenated heterocyclic compound. Our commitment to excellence in laboratory safety and chemical handling compels us to provide this guidance, ensuring the protection of both personnel and the environment.
The principles outlined herein are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] These regulations provide a "cradle-to-grave" framework for the management of hazardous materials, ensuring that from creation to disposal, hazardous waste is handled in a manner that safeguards human health and the environment.[3]
Part 1: Hazard Identification and Risk Assessment
Based on available information, this compound is classified with the following hazards:
-
Harmful if swallowed: (Acute toxicity, oral)[4]
-
Causes skin irritation: (Skin corrosion/irritation)[4]
-
Causes serious eye irritation: (Serious eye damage/eye irritation)[4]
-
May cause respiratory irritation: (Specific target organ toxicity, single exposure; Respiratory tract irritation)[4]
Given its dibrominated structure, it falls under the category of halogenated organic compounds.[5][6] This classification is critical for waste segregation, as halogenated and non-halogenated waste streams are often managed differently due to their disposal requirements, with incineration being a common method for the former.[7][8]
Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Due to the identified hazards, the following minimum PPE must be worn at all times when handling this compound and its waste:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield if there is a splash hazard. | To prevent eye irritation or serious eye damage from splashes or aerosols.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times. | To prevent skin irritation upon contact.[4] |
| Body Protection | A laboratory coat, buttoned to its full length. Consider a chemically resistant apron for larger quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To minimize the risk of respiratory tract irritation from dust or vapors.[4] |
Part 2: Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound.
Step 1: Waste Characterization and Segregation
The first crucial step in proper waste management is to correctly identify and segregate the waste.[9]
-
Initial Determination: Any unwanted this compound, whether in its pure form, as a residue in a container, or in a solution, must be treated as hazardous waste.[10]
-
Segregation is Key: This compound is a halogenated organic compound . As such, its waste must be collected in a designated "Halogenated Organic Waste" container.[5][6]
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[7] Non-halogenated solvents can sometimes be recycled or used as fuel, whereas halogenated waste typically requires incineration at high temperatures to ensure the complete destruction of the halogenated compounds and prevent the formation of toxic byproducts like dioxins and furans.[8]
-
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies and are essential for safety.
-
Container Choice: Use a container that is compatible with the chemical. For solid waste, a securely sealable wide-mouth container is suitable. For liquid waste (e.g., solutions containing the compound), use a screw-top container, preferably made of a material that will not react with the solvent.[7][11] The container must be in good condition and leak-proof.[12]
-
Labeling: The waste container must be labeled immediately upon the first addition of waste.[5][10] The label should be a pre-printed "Hazardous Waste" label and must include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[5]
-
An accurate list of all components in the container, including solvents and their approximate percentages.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date of initial waste accumulation.
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Secondary Containment: The waste container must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[7][12] This secondary container should be made of a material compatible with the waste.
-
Container Closure: The waste container must be kept securely closed at all times, except when waste is being added.[5][10][11] A funnel left in the opening of a liquid waste container is considered an open container and is a common regulatory violation.[11]
Step 4: Disposal Request and Pickup
Once the waste container is full (not exceeding 90% capacity to allow for expansion) or if the project is complete, it must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]
-
Do Not Dispose in Regular Trash or Down the Drain: This is a critical point of compliance and safety. Disposing of hazardous chemicals in the regular trash can lead to fires, explosions, and the release of toxic substances. Pouring them down the drain can damage the plumbing, harm the environment, and is illegal in most jurisdictions.[14]
-
Arrange for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
Part 3: Emergency Procedures for Spills and Exposures
Accidents can happen, and being prepared is essential.
-
In Case of a Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or involves a highly volatile solvent, evacuate the area and contact your institution's emergency response team.
-
For small, manageable spills, and if you are trained to do so, use a chemical spill kit to absorb the material.
-
The cleanup materials (absorbent pads, contaminated gloves, etc.) must also be disposed of as hazardous waste in the same manner as the chemical itself.[10]
-
-
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
-
Part 4: Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: A flowchart illustrating the key stages for the proper disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of chemical waste is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By adhering to these guidelines for this compound, you are not only ensuring compliance with regulations but are also actively contributing to a safer laboratory environment for yourself and your colleagues, and protecting the wider environment for future generations. Always consult your institution's specific waste management plan and your Environmental Health and Safety department for any additional requirements.
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Personal protective equipment for handling 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
A Researcher's Guide to Safely Handling 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
As pioneers in the intricate world of drug discovery and development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound, a compound of interest for its potential applications in medicinal chemistry. Our aim is to empower you with the knowledge to mitigate risks, ensuring a secure laboratory environment for you and your team.
Understanding the Hazard Profile
This compound is a halogenated heterocyclic compound that requires careful handling due to its identified health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, eye exposure, and inhalation.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment is paramount before handling any chemical. For this compound, the following PPE is mandatory. The selection of appropriate PPE is a critical control measure to minimize exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin irritation.[2] Double-gloving offers additional protection in case of a tear or splash. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect from splashes and vapors.[2][3] A face shield should be worn over goggles when there is a significant risk of splashing.[2] |
| Body Protection | A long-sleeved laboratory coat | Protects the skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of vapors or dusts that may cause respiratory irritation.[5] |
For situations with a higher risk of exposure, such as a large spill, more advanced PPE may be required, such as Tychem® coveralls and a full-face air-purifying respirator (APR) with multi-sorbent cartridges.[6]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following step-by-step guide outlines the key phases of its laboratory lifecycle.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Preparation and Handling
-
Work Area: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment: Don all required PPE before handling the compound.
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management
-
Evacuate: In the event of a spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and its contaminated waste is a critical step in the chemical's lifecycle to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.
-
Waste Characterization: This compound is a halogenated organic compound. It should be disposed of in a waste stream specifically for this class of chemicals.
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[7]
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
References
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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University of Colorado Boulder, Department of Chemistry. Protective Gear. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
